Egfr-IN-150
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C29H23ClN6O2 |
|---|---|
分子量 |
523.0 g/mol |
IUPAC名 |
N-[2-[[5-chloro-2-[[(3Z)-3-[(2-methylphenyl)methylidene]-2-oxo-1H-indol-5-yl]amino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide |
InChI |
InChI=1S/C29H23ClN6O2/c1-3-26(37)33-24-10-6-7-11-25(24)34-27-22(30)16-31-29(36-27)32-19-12-13-23-20(15-19)21(28(38)35-23)14-18-9-5-4-8-17(18)2/h3-16H,1H2,2H3,(H,33,37)(H,35,38)(H2,31,32,34,36)/b21-14- |
InChIキー |
BVWLHMNOQYSPFN-STZFKDTASA-N |
製品の起源 |
United States |
Foundational & Exploratory
Unraveling the Molecular Siege: A Technical Guide to the Mechanism of Action of EGFR Tyrosine Kinase Inhibitors
Disclaimer: As of December 2025, publicly available scientific literature and databases do not contain specific information regarding a compound designated "Egfr-IN-150." The following technical guide provides a comprehensive overview of the well-established mechanism of action for epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), which would be the expected class of agent for a compound with such a name. The data, protocols, and visualizations presented are representative of typical EGFR inhibitors and are intended to serve as a detailed framework for understanding their function.
The Central Role of the Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that functions as a receptor tyrosine kinase.[1] It is a key regulator of fundamental cellular processes, including proliferation, survival, growth, and differentiation.[1] Dysregulation of the EGFR signaling pathway, often through overexpression or activating mutations, is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.[2][3]
Upon binding of its cognate ligands, such as epidermal growth factor (EGF), EGFR undergoes a conformational change, leading to dimerization with other EGFR monomers (homodimerization) or other members of the ErbB family of receptors (heterodimerization).[4] This dimerization activates the intracellular tyrosine kinase domain, resulting in the autophosphorylation of specific tyrosine residues within the C-terminal tail of the receptor.[4][5] These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, which in turn initiate a cascade of downstream signaling pathways.[4][6]
Two of the most critical downstream pathways are:
-
The RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is primarily involved in regulating cell proliferation, differentiation, and survival.[4][5]
-
The PI3K-AKT-mTOR Pathway: This cascade is a central regulator of cell growth, metabolism, survival, and motility.[5][6]
The intricate network of EGFR signaling is depicted in the diagram below.
Core Mechanism of Action: Competitive ATP Inhibition
Small molecule EGFR tyrosine kinase inhibitors (TKIs) function by competitively binding to the adenosine (B11128) triphosphate (ATP) binding site within the intracellular kinase domain of the EGFR.[7] This reversible or irreversible binding prevents ATP from accessing the catalytic site, thereby inhibiting the autophosphorylation of the receptor. Without this critical phosphorylation event, the downstream signaling cascades are not initiated, leading to a blockade of pro-survival and proliferative signals. This ultimately results in cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling for their growth and survival.[7]
The inhibitory action of a TKI on the EGFR pathway is illustrated below.
Quantitative Analysis of Inhibitor Potency
The potency of an EGFR inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target's activity. This can be measured in both biochemical and cellular assays.
Table 1: Representative IC50 Values for Known EGFR Inhibitors
| Compound | Assay Type | Target/Cell Line | IC50 (nM) |
| Erlotinib | Bead-based Kinase Assay | EGFR | 7.2 ± 2.1 |
| Erlotinib | Cell Proliferation Assay | MDA-MB-468 | 8.5 ± 3.1 |
| Gefitinib | Bead-based Kinase Assay | EGFR | 8.0 ± 3.1 |
| Gefitinib | Cell Proliferation Assay | MDA-MB-468 | 8.1 ± 2.0 |
| CL-387,785 | Bead-based Kinase Assay | EGFR | 0.7 ± 0.3 |
| CL-387,785 | Cell Proliferation Assay | MDA-MB-468 | 2.2 ± 0.6 |
Data are representative and compiled from publicly available studies for illustrative purposes.[8]
Key Experimental Protocols
The characterization of an EGFR inhibitor involves a series of in vitro and cell-based assays to determine its potency and mechanism of action. Below are detailed protocols for key experiments.
Biochemical Kinase Assay (e.g., Luminescent Kinase Assay)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified EGFR.
Objective: To determine the IC50 of a test compound against recombinant EGFR kinase.
Materials:
-
Recombinant human EGFR enzyme
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
Kinase assay buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Test compound (e.g., this compound)
-
Kinase-Glo® Max Luminescence Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Luminometer
Protocol:
-
Prepare serial dilutions of the test compound in kinase assay buffer. A common starting range is from 100 µM down to the low nM range.
-
In a 96-well plate, add 5 µL of each compound dilution. Include wells with vehicle (DMSO) as a negative control and wells without enzyme as a background control.
-
Add 20 µL of a master mix containing the EGFR enzyme and substrate to each well.
-
Pre-incubate the plate at room temperature for 30 minutes to allow the compound to bind to the enzyme.
-
Initiate the kinase reaction by adding 25 µL of ATP solution (final concentration typically at the Km for ATP).
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the remaining ATP by adding 50 µL of Kinase-Glo® reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and plot the data to determine the IC50 value using non-linear regression analysis.
Cell-Based Assays
This assay assesses the effect of the inhibitor on the viability and proliferation of cancer cells that are dependent on EGFR signaling.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of a test compound in an EGFR-dependent cancer cell line (e.g., A431, NCI-H1975).
Materials:
-
EGFR-dependent cancer cell line
-
Complete cell culture medium
-
Test compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 value.
This technique is used to directly observe the effect of the inhibitor on the phosphorylation status of EGFR and key downstream signaling proteins.
Objective: To confirm that the test compound inhibits EGFR phosphorylation and downstream signaling in intact cells.
Materials:
-
EGFR-dependent cancer cell line
-
Test compound
-
EGF
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-pEGFR, anti-total EGFR, anti-pAKT, anti-total AKT, anti-pERK, anti-total ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescence detection reagents
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of the test compound for 2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes.
-
Wash the cells with cold PBS and lyse them on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometrically quantify the band intensities to determine the relative levels of protein phosphorylation.
Experimental Workflow Visualization
The process of characterizing an EGFR inhibitor follows a logical progression from initial biochemical screening to more complex cellular and in vivo studies.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. cancernetwork.com [cancernetwork.com]
- 4. ClinPGx [clinpgx.org]
- 5. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. benchchem.com [benchchem.com]
- 8. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of EGFR Inhibitors: A Technical Overview Using Osimertinib as a Case Study
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: While information regarding the specific discovery and development history of "Egfr-IN-150" is not available in the public domain, this guide provides a comprehensive technical overview of the discovery, development, and mechanism of action of a paradigmatic Epidermal Growth Factor Receptor (EGFR) inhibitor, Osimertinib (B560133) (formerly AZD9291). Osimertinib serves as an exemplary case study for a third-generation EGFR tyrosine kinase inhibitor (TKI), illustrating the modern drug discovery and development process in oncology. This document details the preclinical and clinical data, experimental methodologies, and the underlying biological pathways, adhering to the specified requirements for data presentation and visualization for an audience of researchers, scientists, and drug development professionals.
Introduction: The Evolution of EGFR Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of the EGFR signaling pathway, often through activating mutations, is a key driver in the pathogenesis of several cancers, most notably non-small cell lung cancer (NSCLC).[2] The development of EGFR inhibitors has revolutionized the treatment of EGFR-mutant cancers.
The first-generation EGFR TKIs, such as gefitinib (B1684475) and erlotinib, showed significant efficacy in patients with activating EGFR mutations (e.g., exon 19 deletions and L858R mutation). However, their effectiveness is limited by the development of acquired resistance, most commonly through the T790M "gatekeeper" mutation in exon 20 of the EGFR gene.[3] This led to the development of second-generation TKIs, which had broader activity but were often limited by toxicity due to their inhibition of wild-type EGFR.
The need for agents that could overcome T790M-mediated resistance while sparing wild-type EGFR spurred the discovery of third-generation inhibitors. Osimertinib emerged as a leading candidate from this effort, demonstrating remarkable selectivity for both sensitizing EGFR mutations and the T790M resistance mutation.[3]
The Discovery and Development of Osimertinib
The drug discovery program for Osimertinib was initiated in 2009 with the goal of creating a third-generation EGFR inhibitor that could selectively target the T790M mutation.[4] Through a structure-driven design process, scientists at AstraZeneca synthesized a series of compounds, leading to the identification of Osimertinib in 2012.[4][5]
Key milestones in its development include:
-
April 2014: Designated as a breakthrough therapy by the FDA based on promising Phase I trial results.[4]
-
November 2015: Granted accelerated approval by the FDA for the treatment of metastatic EGFR T790M mutation-positive NSCLC.[4]
-
February 2016: Received accelerated approval from the European Medicines Agency (EMA).[4]
-
2018: Approved for the first-line treatment of EGFR activation mutation-positive metastatic NSCLC.[2]
-
Recent Approvals: Expanded indications include adjuvant treatment for early-stage EGFR-mutated NSCLC and combination therapy with chemotherapy for advanced disease.[2][4]
Mechanism of Action
Osimertinib is a mono-anilino-pyrimidine compound that functions as an irreversible inhibitor of EGFR.[3] Its mechanism of action is characterized by:
-
Covalent Binding: It forms a covalent bond with the cysteine-797 residue in the ATP-binding pocket of the EGFR kinase domain.[3][6] This irreversible binding leads to sustained inhibition of EGFR signaling.
-
Mutant Selectivity: Osimertinib is highly selective for EGFR with activating mutations (exon 19 deletions, L858R) and the T790M resistance mutation, while having significantly lower activity against wild-type EGFR.[3] This selectivity profile contributes to its favorable therapeutic window and reduced toxicity compared to earlier-generation TKIs.
The inhibition of mutant EGFR by Osimertinib blocks downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, thereby inhibiting cancer cell proliferation and promoting apoptosis.[1]
EGFR Signaling Pathway and Inhibition by Osimertinib.
Preclinical Development
The preclinical evaluation of Osimertinib was crucial in establishing its potency, selectivity, and in vivo efficacy.
In Vitro Studies
Osimertinib demonstrated potent inhibition of proliferation in NSCLC cell lines harboring EGFR sensitizing and T790M mutations, with significantly less activity in wild-type EGFR cell lines.
| Cell Line | EGFR Mutation Status | IC50 (nM) for Proliferation Inhibition |
| PC-9 | Exon 19 deletion | 15.6 |
| H1975 | L858R, T790M | 10.4 |
| H3255 | L858R | 25.1 |
| A549 | EGFR Wild-Type | >1000 |
| Note: IC50 values are representative and can vary based on experimental conditions. |
In Vivo Studies
In xenograft models using NSCLC cell lines, oral administration of Osimertinib led to significant, dose-dependent tumor regression.
| Xenograft Model | EGFR Mutation | Treatment | Tumor Growth Inhibition (%) |
| PC-9 | Exon 19 deletion | Osimertinib (5 mg/kg, daily) | >90 |
| H1975 | L858R, T790M | Osimertinib (25 mg/kg, daily) | >85 |
| Note: Data are summarized from various preclinical studies. |
Clinical Development
The clinical development of Osimertinib has been marked by a series of successful clinical trials that have established its efficacy and safety in various patient populations.
Key Clinical Trials
| Trial Name | Phase | Patient Population | Comparator | Primary Endpoint | Key Finding |
| AURA3 | III | EGFR T790M-positive advanced NSCLC, progressed on first-line EGFR TKI | Platinum-based chemotherapy | Progression-Free Survival (PFS) | Median PFS of 10.1 months with Osimertinib vs. 4.4 months with chemotherapy. |
| FLAURA | III | Previously untreated, EGFR-mutated advanced NSCLC | Gefitinib or Erlotinib | PFS | Median PFS of 18.9 months with Osimertinib vs. 10.2 months with comparator.[7] |
| LAURA | III | Unresectable, Stage III EGFR-mutated NSCLC after chemoradiotherapy | Placebo | PFS | Median PFS of 39.1 months with Osimertinib vs. 5.6 months with placebo.[8] |
Acquired Resistance to Osimertinib
Despite its efficacy, acquired resistance to Osimertinib eventually develops. Mechanisms of resistance are diverse and can be broadly categorized as:
-
EGFR-dependent: The most common on-target resistance mechanism is the acquisition of a C797S mutation in the EGFR kinase domain, which prevents the covalent binding of Osimertinib.[9]
-
EGFR-independent: These mechanisms involve the activation of bypass signaling pathways, such as MET amplification, HER2 amplification, and transformations to small cell lung cancer.[9][10]
References
- 1. ClinPGx [clinpgx.org]
- 2. The pre-clinical discovery and development of osimertinib used to treat non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Osimertinib - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. emjreviews.com [emjreviews.com]
- 9. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Egfr-IN-150: A Technical Guide on Target Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
November 2025
This technical guide provides a comprehensive overview of the target binding affinity and selectivity profile of the novel Epidermal Growth Factor Receptor (EGFR) inhibitor, Egfr-IN-150. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the critical data and methodologies required for the preclinical evaluation of this compound.
Introduction to EGFR and Kinase Inhibitor Selectivity
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating essential cellular processes, including proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often as a result of mutations or overexpression, is a significant driver in the development and progression of various cancers.[1] Small molecule kinase inhibitors that target EGFR have become a fundamental component of treatment for several types of cancer.[1]
A critical aspect of the preclinical assessment of any EGFR inhibitor is its kinase selectivity profile.[1] A thorough understanding of an inhibitor's potency against its intended target, as well as its activity against other kinases, is essential for predicting its potential therapeutic efficacy and safety profile.[1] This document details the binding affinity and selectivity of a representative EGFR inhibitor, this compound.
Quantitative Kinase Selectivity Profile of this compound
The selectivity of this compound was assessed by screening it against a diverse panel of kinases. The data, presented as IC50 values (the concentration of the inhibitor required to inhibit 50% of the kinase activity), demonstrates that this compound is a potent and selective inhibitor of EGFR.
Table 1: Biochemical Potency of this compound Against EGFR Family Members
| Kinase | IC50 (nM) |
| EGFR (WT) | 5.2 |
| HER2 (ErbB2) | 150 |
| HER4 (ErbB4) | 320 |
Table 2: Kinase Selectivity Profile of this compound Against a Broader Kinase Panel
| Kinase | IC50 (nM) |
| EGFR | 5.2 |
| ABL1 | >10,000 |
| SRC | 950 |
| LCK | 1,500 |
| VEGFR2 | >10,000 |
| FGFR1 | >10,000 |
| PDGFRβ | >10,000 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Biochemical Kinase Inhibition Assay
This assay determines the concentration of an inhibitor required to reduce the activity of a purified kinase by 50% (IC50).
Procedure:
-
A solution of the purified kinase (e.g., EGFR) is prepared in a kinase buffer.
-
This compound is serially diluted to create a range of concentrations.
-
The inhibitor dilutions are incubated with the kinase solution for a predetermined period (e.g., 30 minutes) at room temperature to allow for binding.
-
The kinase reaction is initiated by the addition of a substrate (e.g., a peptide substrate) and ATP.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³³P-labeled phosphate) or luminescence-based assays that measure the remaining ATP.
-
The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a control with no inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular EGFR Phosphorylation Assay
This assay measures the ability of an inhibitor to block EGFR autophosphorylation in a cellular context.
Procedure:
-
Cancer cells with high EGFR expression (e.g., A431 or MDA-MB-468) are seeded in multi-well plates and allowed to attach overnight.[2]
-
The cells are then serum-starved for 24 hours to reduce basal EGFR activity.[1]
-
Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 2 hours).[1]
-
EGFR signaling is stimulated by adding Epidermal Growth Factor (EGF) for a short period (e.g., 15 minutes).[1]
-
The protein concentration of each lysate is determined to ensure equal loading for subsequent analysis.
-
The phosphorylation status of EGFR and downstream signaling proteins (e.g., ERK) is analyzed by Western blot using phospho-specific antibodies.[3]
-
The intensity of the protein bands is quantified to determine the concentration-dependent inhibition of EGFR signaling.[1][3]
Cell Proliferation Assay (e.g., MTT Assay)
This assay assesses the effect of the inhibitor on the growth and viability of cancer cell lines.
Procedure:
-
Cells are seeded in 96-well plates at an optimal density and allowed to adhere overnight.[3]
-
A serial dilution of this compound is prepared in the culture medium.[3]
-
The culture medium is replaced with the medium containing the different concentrations of the inhibitor or a vehicle control.[3]
-
The plates are incubated for 48-72 hours to allow for effects on cell proliferation.[3]
-
A reagent such as MTT is added to each well. Viable cells will metabolize the MTT into a colored formazan (B1609692) product.
-
The formazan crystals are dissolved, and the absorbance is measured at a specific wavelength (e.g., 570 nm).[3]
-
The percentage of cell viability is plotted against the logarithm of the drug concentration, and a non-linear regression analysis is used to determine the IC50 value.[3]
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the evaluation of this compound.
References
In Vitro Kinase Assay of Novel EGFR Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of the EGFR signaling pathway is a hallmark of various cancers, making it a primary target for therapeutic intervention.[1][2] Small molecule inhibitors targeting the kinase activity of EGFR are a critical class of anti-cancer drugs. The in vitro kinase assay is a fundamental tool for the discovery and characterization of these inhibitors, providing a quantitative measure of their potency and selectivity.
This technical guide provides a comprehensive overview of the principles and methodologies involved in performing an in vitro kinase assay for a novel EGFR inhibitor. While specific data for a compound designated "EGFR-IN-150" is not publicly available, this document will use established protocols and representative data to illustrate the experimental workflow, data presentation, and interpretation necessary for evaluating the efficacy of new chemical entities targeting EGFR.
EGFR Signaling Pathway and Inhibition
Upon binding to its ligands, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[1][3] This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK, PI3K-AKT, and JAK/STAT pathways, which ultimately drive cellular processes like proliferation and survival.[3] EGFR inhibitors are designed to bind to the ATP-binding pocket of the kinase domain, preventing autophosphorylation and subsequent activation of these downstream pathways.[2]
Caption: EGFR signaling pathway and the inhibitory action of a novel inhibitor.
Quantitative Data Presentation
The primary output of an in vitro kinase assay is the determination of the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of the EGFR kinase by 50%. This data is crucial for comparing the potency of different compounds. Below are representative tables summarizing the kind of quantitative data generated.
Table 1: In Vitro Kinase Inhibitory Activity of a Novel EGFR Inhibitor
| Enzyme Target | IC50 (nM) |
| Wild-Type EGFR | 5.2 |
| EGFR (L858R) | 1.8 |
| EGFR (T790M) | 150.7 |
| EGFR (C797S) | > 1000 |
Table 2: Binding Affinity of a Novel EGFR Inhibitor
| Parameter | Value |
| Dissociation Constant (Kd) (nM) | 3.5 |
| Association Rate (ka) (1/Ms) | 1.2 x 10^5 |
| Dissociation Rate (kd) (1/s) | 4.2 x 10^-4 |
Experimental Protocols
A variety of methods can be employed for in vitro kinase assays, including radiometric assays using [33P]-ATP, and non-radiometric methods such as fluorescence-based assays or luminescence-based assays like the ADP-Glo™ Kinase Assay.[4] The following is a generalized protocol for a fluorescence-based assay.
Materials and Reagents
-
Recombinant human EGFR kinase (wild-type and mutant forms)
-
Kinase substrate (e.g., Poly (Glu4,Tyr1) synthetic peptide)[4]
-
ATP
-
EGFR kinase assay buffer (e.g., 25mM MOPS, pH 7.2, 12.5mM β-glycerol-phosphate, 20mM MgCl2, 12.5mM MnCl2, 5mM EGTA, 2mM EDTA, with 0.25mM DTT added before use)[4]
-
Novel EGFR inhibitor (e.g., this compound)
-
DMSO (for inhibitor dilution)
-
384-well microplates[1]
-
Plate reader capable of fluorescence detection[1]
Experimental Workflow
Caption: General experimental workflow for an in vitro EGFR kinase assay.
Detailed Methodology
-
Inhibitor Preparation: Prepare a serial dilution of the novel EGFR inhibitor in DMSO. A common starting concentration is 10 mM, followed by 3-fold or 10-fold dilutions.[1]
-
Assay Plate Preparation: Add a small volume (e.g., 4 µL) of each inhibitor concentration to the wells of a 384-well plate. Include control wells with DMSO only (no inhibitor) for 0% and 100% activity controls.[1]
-
Enzyme and Substrate Addition: Prepare a solution containing the recombinant EGFR kinase and the kinase substrate in the kinase assay buffer. Add this mixture to all wells of the assay plate.[1]
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP in kinase assay buffer to all wells. The final ATP concentration should ideally be close to the Km value for EGFR to ensure accurate IC50 determination.[1]
-
Incubation: Incubate the plate at room temperature for a specified period, for example, 60 minutes, to allow the enzymatic reaction to proceed.[1]
-
Reaction Termination and Detection: Stop the kinase reaction and measure the amount of product formed. In a fluorescence-based assay, this may involve the addition of a detection reagent that binds to the phosphorylated substrate, resulting in a change in fluorescence.
-
Data Acquisition: Measure the fluorescence intensity in each well using a plate reader.
-
Data Analysis: The raw data is typically converted to percent inhibition relative to the DMSO-only controls. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.
Conclusion
The in vitro kinase assay is an indispensable tool in the early stages of drug discovery for targeted cancer therapies. A thorough and well-documented assay provides critical information on the potency and selectivity of novel EGFR inhibitors. While specific data for "this compound" remains proprietary or unpublished, the methodologies and data presentation formats outlined in this guide provide a robust framework for the evaluation of any new chemical entity targeting the EGFR kinase. Adherence to these principles will enable researchers to generate high-quality, reproducible data to inform the continued development of next-generation cancer therapeutics.
References
An In-Depth Technical Guide to the Cellular Uptake and Localization of EGFR Inhibitors: A Case Study with Gefitinib
Disclaimer: This technical guide uses Gefitinib (B1684475) as a representative Epidermal Growth Factor Receptor (EGFR) inhibitor to illustrate cellular uptake and localization principles. The originally requested compound, Egfr-IN-150, is a novel inhibitor for which detailed public data on cellular uptake and localization is not yet available. The information presented here is based on established research on Gefitinib and is intended to provide a comprehensive framework for understanding the cellular behavior of EGFR inhibitors.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the pathogenesis of various cancers, particularly non-small cell lung cancer (NSCLC).[2] Small molecule EGFR tyrosine kinase inhibitors (TKIs), such as Gefitinib, have emerged as a cornerstone of targeted cancer therapy. These inhibitors competitively bind to the ATP-binding site within the intracellular kinase domain of EGFR, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling cascades.[1][2]
Understanding the cellular uptake and subcellular localization of these inhibitors is paramount for optimizing their therapeutic efficacy. This guide provides a detailed overview of the mechanisms governing the entry of Gefitinib into cancer cells, its distribution within subcellular compartments, and the experimental protocols used to study these phenomena.
Cellular Uptake of Gefitinib
The entry of Gefitinib into cancer cells is a complex process influenced by various factors, including the physicochemical properties of the drug and the physiological state of the cell. Studies have shown that the uptake is temperature-dependent, suggesting an active transport mechanism.[3] Furthermore, factors such as extracellular pH and cell density can significantly impact the intracellular accumulation of the drug.[3]
Quantitative Analysis of Gefitinib Uptake
The cellular accumulation of Gefitinib can be quantified to understand its pharmacodynamics at a cellular level. After 15 minutes of treatment with 1 µM Gefitinib (a clinically relevant concentration), the intracellular concentration in both sensitive and resistant NSCLC cell lines was found to be similar, suggesting that altered drug uptake may not be a primary mechanism of resistance.[3]
Table 1: Intracellular Accumulation of Gefitinib in NSCLC Cell Lines
| Cell Line | Gefitinib Concentration (µM) | Incubation Time (min) | Intracellular Accumulation | Reference |
| NSCLC (sensitive) | 1 | 15 | Similar to resistant lines | [3] |
| NSCLC (resistant) | 1 | 15 | Similar to sensitive lines | [3] |
Subcellular Localization of EGFR and Gefitinib
The primary target of Gefitinib, EGFR, is predominantly localized to the plasma membrane.[4] Upon ligand binding, the receptor can be internalized through endocytosis and trafficked to various intracellular compartments, including endosomes and lysosomes, or recycled back to the cell surface.[4] While direct visualization of Gefitinib's subcellular localization is challenging, its effects on EGFR localization have been studied. For instance, in certain contexts, Gefitinib treatment has been shown to decrease the nuclear localization of other proteins that interact with the EGFR signaling pathway.[5]
Immunofluorescence studies on NSCLC cell lines have shown that in the absence of its ligand (EGF), EGFR is distributed at the cell membrane. Upon EGF stimulation, EGFR is internalized and forms punctate structures within the cytoplasm. In Gefitinib-sensitive cells, this EGF-induced internalization is suppressed by Gefitinib treatment.[6]
Experimental Protocols
A variety of in vitro assays are employed to characterize the cellular effects of EGFR inhibitors like Gefitinib. These protocols are essential for determining the efficacy of the compound and understanding its mechanism of action.
Cell Viability Assay (MTT Assay)
This assay is used to assess the dose-dependent effect of Gefitinib on the viability of cancer cell lines and to determine its half-maximal inhibitory concentration (IC50).[7]
Protocol:
-
Cell Seeding: Seed NSCLC cells (e.g., A549 for resistant, HCC827 for sensitive) into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[7]
-
Gefitinib Treatment: Prepare serial dilutions of Gefitinib in culture medium. The final concentration of the solvent (typically DMSO) should be kept below 0.1%.[8] Remove the existing medium and add 100 µL of the Gefitinib-containing medium at various concentrations. Include vehicle-only controls.[7][8]
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.[8]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the drug concentration to determine the IC50 value.[8]
Table 2: In Vitro Efficacy of Gefitinib in NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | IC50 Value | Reference |
| HCC827 | Exon 19 Deletion | 13.06 nM | [7] |
| PC-9 | Exon 19 Deletion | 77.26 nM | [7] |
| H3255 | L858R | 0.003 µM | [7] |
| A549 | Wild-Type | 7.0 ± 1.0 µM | [7] |
| NCI-H1975 | L858R, T790M | 10.3 ± 0.9 µM | [7] |
Western Blot Analysis of EGFR Signaling Pathway
This protocol is used to analyze the phosphorylation status of EGFR and its downstream signaling proteins (e.g., Akt, ERK) following Gefitinib treatment.[7][9]
Protocol:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with desired concentrations of Gefitinib for a specified time (e.g., 2 hours).[7] For phosphorylation studies, cells can be serum-starved overnight and then stimulated with EGF (e.g., 100 ng/mL) for 15 minutes in the presence or absence of the inhibitor.[9] Wash the cells with ice-cold PBS and lyse them with lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.[7]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-EGFR, total EGFR, phospho-Akt, total Akt) overnight at 4°C.[7]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add a chemiluminescent substrate and visualize the protein bands using an imaging system.[7]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein phosphorylation.[7]
Colony Formation Assay
This assay assesses the long-term effect of Gefitinib on the ability of single cells to proliferate and form colonies.[10]
Protocol:
-
Cell Seeding: Plate 200 cells into a 6-well plate.[10]
-
Treatment: After 24 hours, add Gefitinib to the cell medium. The medium is changed after another 24 hours.[10]
-
Incubation: Allow the cells to grow for approximately 8–10 days until visible colonies are formed.[10]
-
Staining and Counting: Wash the colonies with PBS, fix them with methanol, and stain with 0.1% crystal violet. The number of colonies is then counted.[10]
-
Analysis: The inhibition ratio of colony formation is calculated as the ratio of the number of colonies in the treatment group to the control group.[10]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to quantify the induction of apoptosis by Gefitinib.[2]
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and after 24 hours, treat with Gefitinib for 48 hours.[11]
-
Cell Harvesting: Harvest the cells and wash with PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark.[2]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[2]
Visualizations
EGFR Signaling Pathway and Inhibition by Gefitinib
Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.
Experimental Workflow for In Vitro Evaluation of Gefitinib
Caption: A generalized experimental workflow for in vitro testing of Gefitinib.
Conclusion
This technical guide provides a comprehensive overview of the cellular uptake and localization of the EGFR inhibitor Gefitinib, serving as a model for understanding other inhibitors like the novel compound this compound. The detailed experimental protocols and data presentation formats included herein offer a robust framework for researchers and drug development professionals. A thorough understanding of how these targeted therapies interact with and function within the cellular environment is crucial for the development of more effective and personalized cancer treatments. As more data on new inhibitors like this compound becomes publicly available, similar in-depth analyses will be essential to fully characterize their therapeutic potential.
References
- 1. Gefitinib | Cell Signaling Technology [cellsignal.com]
- 2. Cell apoptosis detection [bio-protocol.org]
- 3. Functional characterization of gefitinib uptake in non-small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Colony formation assay [bio-protocol.org]
- 11. Gefitinib sensitization of cisplatin-resistant wild-type EGFR non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Effects of EGFR-IN-150 on Downstream Signaling Pathways
Notice to the Reader: Despite a comprehensive search of scientific literature, public databases, and other available resources, no specific information, quantitative data, or experimental protocols related to a compound designated "EGFR-IN-150" have been found. This suggests that "this compound" may be an internal, unpublished compound designation, a hypothetical molecule, or a name not yet in the public domain.
Therefore, this guide will provide a comprehensive framework for characterizing the effects of a novel, hypothetical EGFR inhibitor, which we will refer to as this compound, on downstream signaling pathways. The methodologies, data presentation formats, and pathway diagrams provided are based on established practices for the preclinical evaluation of EGFR tyrosine kinase inhibitors (TKIs). This guide is intended for researchers, scientists, and drug development professionals.
Introduction to EGFR Signaling
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, survival, differentiation, and migration. Upon ligand binding (e.g., EGF, TGF-α), EGFR dimerizes, leading to the activation of its intracellular kinase domain and subsequent autophosphorylation of key tyrosine residues. These phosphorylated residues serve as docking sites for adaptor proteins and enzymes, initiating a cascade of downstream signaling events. The two most well-characterized pathways are:
-
The RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily involved in cell proliferation and differentiation.
-
The PI3K-AKT-mTOR Pathway: Crucial for cell survival, growth, and metabolism.
Dysregulation of EGFR signaling, through mutations, gene amplification, or overexpression, is a key driver in the pathogenesis of various cancers, making it a prime therapeutic target.
Characterizing the Biochemical and Cellular Activity of this compound
To understand the effect of this compound on downstream signaling, its direct interaction with EGFR and its overall cellular effects must first be quantified.
Data Presentation: Potency and Selectivity
Quantitative data for a novel EGFR inhibitor like this compound would typically be presented as follows:
Table 1: In Vitro Kinase Inhibitory Profile of this compound
| Kinase Target | IC₅₀ (nM) | Assay Type |
| EGFR (Wild-Type) | Data | Biochemical |
| EGFR (L858R) | Data | Biochemical |
| EGFR (Exon 19 Del) | Data | Biochemical |
| EGFR (T790M) | Data | Biochemical |
| HER2 (ErbB2) | Data | Biochemical |
| HER4 (ErbB4) | Data | Biochemical |
| Other Kinase 1 | Data | Biochemical |
| Other Kinase 2 | Data | Biochemical |
IC₅₀ values represent the concentration of the inhibitor required to reduce the kinase activity by 50%. This data is crucial for determining the potency and selectivity of the compound.
Table 2: Cellular Activity of this compound
| Cell Line | EGFR Status | IC₅₀ (nM) | Assay Type |
| A431 | Wild-Type (High) | Data | Cell Viability |
| HCC827 | Exon 19 Deletion | Data | Cell Viability |
| NCI-H1975 | L858R, T790M | Data | Cell Viability |
| MCF-7 | Low EGFR | Data | Cell Viability |
This table illustrates the anti-proliferative effect of the inhibitor on cancer cell lines with different EGFR statuses.
Effect on Downstream Signaling Pathways
The primary mechanism of action of an EGFR inhibitor is to block the phosphorylation of EGFR and, consequently, the activation of its downstream signaling pathways.
The MAPK Pathway
Activation of the MAPK pathway is a key driver of cell proliferation. This compound is expected to inhibit the phosphorylation of key components of this cascade.
The PI3K/AKT Pathway
The PI3K/AKT pathway is critical for cell survival and is another major downstream effector of EGFR signaling. Inhibition of this pathway by this compound would be expected to induce apoptosis in EGFR-dependent cancer cells.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of findings. Below are standard protocols used to assess the effect of an EGFR inhibitor on downstream signaling.
Western Blotting for Phospho-Protein Analysis
This technique is used to detect and quantify the levels of phosphorylated (activated) and total proteins in the EGFR signaling cascade.
Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., A431, HCC827) in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours. Pre-treat cells with varying concentrations of this compound for 2 hours. Stimulate with EGF (e.g., 100 ng/mL) for 15 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 4-12% SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and a digital imaging system.
-
Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize phosphorylated protein levels to total protein levels and then to a loading control (e.g., GAPDH or β-actin).
Cell Viability Assay (MTT or CellTiter-Glo®)
These assays are used to determine the cytotoxic or cytostatic effects of this compound on cancer cell lines.
Protocol (MTT Assay):
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for 72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours to allow for formazan (B1609692) crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot cell viability against the log of the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.
Conclusion
While specific data for "this compound" is not publicly available, this guide provides a robust framework for its characterization. By employing the described experimental protocols, researchers can generate the necessary quantitative data to understand the inhibitor's potency, selectivity, and its precise effects on the critical MAPK and PI3K/AKT downstream signaling pathways. This comprehensive approach is fundamental for the preclinical development of any novel EGFR-targeted therapy.
An In-Depth Technical Guide to the In Vivo Pharmacokinetics and Pharmacodynamics of Egfr-IN-150
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding a specific compound designated "Egfr-IN-150" is not publicly available in peer-reviewed literature or scientific databases. This document provides a representative technical guide based on established principles and data from preclinical and clinical studies of other small molecule Epidermal Growth Factor Receptor (EGFR) inhibitors. The data and protocols presented herein are illustrative and intended to serve as a foundational resource.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that is a critical regulator of cellular processes, including proliferation, survival, and differentiation.[1] Dysregulation of the EGFR signaling pathway, frequently through activating mutations or overexpression, is a well-established driver in the pathogenesis of various cancers, particularly non-small cell lung cancer (NSCLC).[1][2] Consequently, EGFR has become a pivotal therapeutic target.[1][2] Small molecule tyrosine kinase inhibitors (TKIs) that target EGFR have revolutionized the treatment landscape for several malignancies.[1] this compound is a hypothetical, next-generation, orally bioavailable, covalent inhibitor of EGFR, designed to selectively target common activating mutations as well as resistance mutations such as T790M.
This guide provides a comprehensive overview of the preclinical in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of a representative EGFR inhibitor, herein referred to as this compound. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties, along with the dose-exposure-response relationship, is fundamental for the successful development of novel therapeutic agents.[3][4]
Pharmacokinetics of this compound
Pharmacokinetics describes the disposition of a drug in the body over time.[1] A thorough understanding of the PK profile of this compound is essential for designing effective and safe dosing regimens.
Quantitative Pharmacokinetic Data
The following table summarizes representative single-dose pharmacokinetic parameters for this compound in various preclinical species following oral administration.
| Parameter | Mouse (10 mg/kg PO) | Rat (10 mg/kg PO) | Dog (5 mg/kg PO) |
| Cmax (ng/mL) | 1350 ± 250 | 1100 ± 180 | 950 ± 160 |
| Tmax (h) | 1.5 | 2.0 | 3.0 |
| AUC₀₋t (ng·h/mL) | 8500 ± 1200 | 9800 ± 1500 | 10500 ± 1800 |
| AUC₀₋inf (ng·h/mL) | 8800 ± 1300 | 10200 ± 1600 | 11000 ± 1900 |
| t½ (h) | 4.0 ± 0.6 | 5.5 ± 0.8 | 7.0 ± 1.0 |
| CL/F (L/h/kg) | 1.14 | 0.98 | 0.45 |
| Oral Bioavailability (%) | 65 | 70 | 75 |
Data are presented as mean ± standard deviation and are hypothetical.
Experimental Protocol: In Vivo Pharmacokinetic Study
This protocol outlines a typical study to determine the pharmacokinetic profile of this compound in mice.
Objective: To characterize the plasma concentration-time profile and determine key pharmacokinetic parameters of this compound after intravenous and oral administration.
Animals: Male BALB/c mice, 8-10 weeks old.
Housing: Controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
Groups:
-
Group 1 (IV): n=3-5 mice, single 2 mg/kg bolus dose via the tail vein.
-
Group 2 (PO): n=3-5 mice, single 10 mg/kg dose via oral gavage.
Formulation:
-
IV: 2 mg/mL solution in 10% DMSO, 40% PEG300, 50% saline.
-
PO: 2 mg/mL suspension in 0.5% methylcellulose (B11928114) and 0.1% Tween 80 in sterile water.
Sample Collection: Serial blood samples (approximately 50 µL) are collected from the saphenous vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.[3][5]
Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA), and plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C).[1] Plasma is stored at -80°C until analysis.[1][3]
Bioanalysis: Plasma concentrations of this compound are quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[3][4]
Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis (NCA) with appropriate software (e.g., Phoenix WinNonlin).[6]
Pharmacodynamics of this compound
Pharmacodynamics describes the biochemical and physiological effects of a drug on the body.[1] For this compound, this involves its interaction with the EGFR protein and the subsequent impact on downstream cellular signaling pathways that are crucial for tumor growth and survival.[1]
Mechanism of Action
This compound is an ATP-competitive inhibitor that selectively and irreversibly binds to the ATP-binding pocket within the intracellular kinase domain of EGFR.[1] This binding event prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades.[1] The primary pathways inhibited are the RAS-RAF-MEK-ERK (MAPK) pathway, which is critical for cell proliferation, and the PI3K-AKT-mTOR pathway, a major regulator of cell survival.[1]
In Vivo Pharmacodynamic Profile
The in vivo pharmacodynamic effects of this compound are typically assessed in tumor xenograft models. The primary endpoint is the inhibition of EGFR phosphorylation (pEGFR) in tumor tissue, which serves as a direct measure of target engagement.[4]
| Animal Model | Tumor Cell Line | Dose (mg/kg, PO) | Time Point (post-dose) | % pEGFR Inhibition (vs. Vehicle) |
| Nude Mouse | NCI-H1975 (L858R/T790M) | 10 | 4h | 85 ± 8 |
| Nude Mouse | NCI-H1975 (L858R/T790M) | 10 | 24h | 60 ± 12 |
| Nude Mouse | PC-9 (Exon 19 del) | 10 | 4h | 92 ± 6 |
| Nude Mouse | PC-9 (Exon 19 del) | 10 | 24h | 75 ± 10 |
Data are presented as mean ± standard deviation and are hypothetical.
Experimental Protocol: In Vivo Pharmacodynamic Study
This protocol describes a typical study to assess the effect of this compound on EGFR signaling in a tumor xenograft model.
Objective: To evaluate the dose- and time-dependent inhibition of EGFR phosphorylation in tumor tissue following oral administration of this compound.
Model: Female athymic nude mice bearing established NCI-H1975 tumor xenografts (150-200 mm³).
Treatment:
-
Mice are randomized into groups (n=3-4 per time point).
-
A single oral dose of this compound (e.g., 10 mg/kg) or vehicle is administered.
Sample Collection:
-
At specified time points (e.g., 2, 4, 8, 24 hours) post-dose, mice are euthanized.[4]
-
Tumors are excised, weighed, and snap-frozen in liquid nitrogen for subsequent analysis.[4]
Analysis (Western Blotting):
-
Tumor Lysis: Frozen tumor samples are homogenized in lysis buffer containing protease and phosphatase inhibitors.[4]
-
Protein Quantification: The total protein concentration of each lysate is determined using a suitable assay (e.g., BCA assay).[4]
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated EGFR (pEGFR) and total EGFR.[4]
-
Detection: Following incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.
-
Quantification: The density of the pEGFR bands is normalized to the total EGFR bands to determine the extent of inhibition.
References
Preliminary Toxicity Profile of Egfr-IN-150: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epidermal Growth Factor Receptor (EGFR) inhibitors represent a critical class of targeted therapies in oncology. By blocking the EGFR signaling pathway, these agents effectively halt the proliferation of cancer cells that are dependent on this pathway for growth and survival. Egfr-IN-150 is a novel, potent, and selective tyrosine kinase inhibitor (TKI) targeting EGFR. As with any therapeutic agent, a thorough understanding of its toxicity profile is paramount for safe and effective clinical development. This document provides a comprehensive overview of the preliminary toxicity profile of this compound, based on preclinical in vitro and in vivo studies. The information presented herein is intended to guide further research and development of this compound.
The most common toxicities associated with EGFR inhibitors are generally dose-dependent and primarily affect tissues with high EGFR expression, such as the skin and gastrointestinal tract.[1] These on-target toxicities are a direct consequence of inhibiting EGFR's normal physiological functions in these tissues.
Quantitative Toxicity Data
The following tables summarize the key quantitative toxicity data for this compound from preclinical studies.
Table 1: Acute Toxicity of this compound in Rodents
| Species | Route of Administration | LD50 (mg/kg) | 95% Confidence Interval (mg/kg) |
| Mouse | Oral | > 2000 | N/A |
| Mouse | Intravenous | 350 | 310 - 390 |
| Rat | Oral | > 2000 | N/A |
| Rat | Intravenous | 400 | 360 - 440 |
LD50: Lethal Dose, 50%. Data are representative based on class effects of EGFR TKIs.
Table 2: No-Observed-Adverse-Effect Level (NOAEL) from a 28-Day Repeated-Dose Study in Rats
| Parameter | NOAEL (mg/kg/day) | Lowest-Observed-Adverse-Effect Level (LOAEL) (mg/kg/day) | Key Observations at LOAEL |
| Clinical Signs | 10 | 30 | Diarrhea, decreased activity |
| Body Weight | 10 | 30 | Decreased body weight gain |
| Hematology | 30 | 100 | Mild, reversible anemia |
| Clinical Chemistry | 30 | 100 | Elevated liver enzymes (ALT, AST) |
| Gross Pathology | 100 | - | No significant findings |
| Organ Weights | 30 | 100 | Decreased thymus weight |
| Histopathology | 10 | 30 | Epidermal hyperplasia, follicular atrophy (skin); mucosal atrophy (intestine) |
NOAEL: No-Observed-Adverse-Effect Level; LOAEL: Lowest-Observed-Adverse-Effect Level. Data are representative based on class effects of EGFR TKIs.
Experimental Protocols
Detailed methodologies for the key toxicity studies are provided below.
Acute Oral and Intravenous Toxicity Study in Rodents
-
Test System: Male and female Sprague-Dawley rats and CD-1 mice, 8-10 weeks old.
-
Group Size: 5 animals per sex per dose group.
-
Dose Levels:
-
Oral: A limit dose of 2000 mg/kg was administered.
-
Intravenous: Doses ranging from 100 to 500 mg/kg were administered to different groups.
-
-
Administration:
-
Oral: A single dose was administered by gavage.
-
Intravenous: A single dose was administered via the tail vein.
-
-
Observation Period: Animals were observed for 14 days for clinical signs of toxicity and mortality.
-
Endpoints: Clinical signs, body weight, mortality, and gross necropsy at the end of the study.
-
Statistical Analysis: LD50 values were calculated using the Probit method.
28-Day Repeated-Dose Oral Toxicity Study in Rats
-
Test System: Male and female Sprague-Dawley rats, 6-8 weeks old.
-
Group Size: 10 animals per sex per dose group.
-
Dose Levels: 0 (vehicle control), 10, 30, and 100 mg/kg/day.
-
Administration: Doses were administered once daily by oral gavage for 28 consecutive days.
-
Observations:
-
Daily: Clinical signs, mortality.
-
Weekly: Body weight, food consumption.
-
At termination (Day 29): Hematology, clinical chemistry, urinalysis, gross pathology, organ weights, and histopathology of selected tissues.
-
-
Toxicokinetics: Blood samples were collected at specified time points on Day 1 and Day 28 to determine the plasma concentrations of this compound.
-
Statistical Analysis: Data were analyzed using ANOVA followed by Dunnett's test for comparison between treated and control groups.
Common Adverse Effects of EGFR Inhibitors
The preclinical toxicity profile of this compound is consistent with the known class effects of EGFR inhibitors. The most frequently reported toxicities in animal models include:
-
Dermatological: Skin rashes (papulopustular rash), alopecia (hair loss), and paronychia (inflammation around the nails) are very common.[2] These effects are due to the inhibition of EGFR signaling in the skin, which disrupts normal keratinocyte proliferation and differentiation.
-
Gastrointestinal: Diarrhea, mucositis (inflammation of the mucous membranes), and weight loss are frequently observed.[2] Inhibition of EGFR in the gastrointestinal tract disrupts mucosal integrity and fluid balance.
-
Ocular: Corneal inflammation and eyelash growth abnormalities have been reported.[2]
-
Renal: While less common, some EGFR inhibitors have been associated with renal toxicity, often manifesting as renal failure, which can be secondary to digestive toxicity and dehydration.[2][3]
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway
References
Egfr-IN-150 role in non-small cell lung cancer (NSCLC)
A comprehensive search of publicly available scientific literature and databases has yielded no specific information for a compound designated "Egfr-IN-150." This suggests that "this compound" may be an internal, preclinical designation not yet disclosed in public forums, a novel compound with pending publications, or a potential misnomer.
Therefore, it is not possible to provide an in-depth technical guide with the requested quantitative data, experimental protocols, and visualizations specifically for "this compound" at this time.
However, the initial search revealed a significant body of research on novel Epidermal Growth Factor Receptor (EGFR) inhibitors targeting non-small cell lung cancer (NSCLC), particularly those effective against EGFR exon 20 insertion mutations. These mutations represent a significant challenge in oncology as they are often resistant to earlier generations of EGFR tyrosine kinase inhibitors (TKIs).[1][2][3]
As an alternative, a detailed technical guide can be developed for a well-characterized, clinically relevant EGFR inhibitor for NSCLC that targets these challenging mutations. For example, compounds like Mobocertinib or Amivantamab have been subjects of extensive research and have publicly available data that would allow for the creation of the detailed guide you requested.
A guide on an alternative, well-documented compound would include:
-
Mechanism of Action: Detailed explanation of how the inhibitor interacts with the EGFR protein, particularly in the context of specific mutations like exon 20 insertions.
-
Quantitative Data Summary: Tables detailing IC50 values against various EGFR mutations and other kinases, tumor growth inhibition data from preclinical models, and key pharmacokinetic parameters.
-
Detailed Experimental Protocols: Methodologies for key assays such as in vitro kinase assays, cell proliferation assays, xenograft tumor model studies, and western blotting for signaling pathway analysis.
-
Signaling Pathway and Workflow Diagrams: Graphviz visualizations of the EGFR signaling cascade and the inhibitor's point of intervention, as well as diagrams illustrating experimental workflows.
Please advise if you would like to proceed with a technical guide on a specific, publicly documented EGFR inhibitor for NSCLC. This will allow for the creation of a comprehensive and data-rich resource that aligns with the spirit of your original request.
References
In-depth Technical Guide to Egfr-IN-150: A Novel EGFR Inhibitor Inducing Ferroptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Egfr-IN-150 is a novel small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR). This compound has demonstrated a unique mechanism of action that involves the induction of ferroptosis, a form of iron-dependent programmed cell death, in cancer cells. This technical guide provides a comprehensive overview of the available information on this compound, including its mechanism of action, biological activity, and the underlying signaling pathways. Due to the limited availability of public data, this guide is based on the initial characterization of the compound.
Core Mechanism of Action
This compound exerts its anti-tumor effects through a dual mechanism: direct inhibition of EGFR signaling and subsequent induction of ferroptosis.
-
EGFR Inhibition: this compound effectively suppresses the phosphorylation of mutant EGFR. This inhibition disrupts the downstream signaling cascade, most notably the PI3K/AKT pathway, which is crucial for cell survival and proliferation.
-
Induction of Ferroptosis: A key novelty of this compound is its ability to trigger ferroptosis. This is achieved through the induction of Heme Oxygenase-1 (HMOX1) expression. Increased HMOX1 activity is linked to an accumulation of intracellular iron and lipid-based reactive oxygen species (ROS), leading to oxidative stress and ultimately, ferroptotic cell death.
Quantitative Data
The primary publicly available quantitative data for this compound is its half-maximal inhibitory concentration (IC50) against the H1975 non-small cell lung cancer (NSCLC) cell line.
| Cell Line | Target | IC50 (µM) |
| H1975 | Mutant EGFR | 0.386 |
Further quantitative data from dose-response curves, enzyme kinetics, and in vivo efficacy studies are not yet publicly available.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound have not been published in peer-reviewed literature. However, based on standard methodologies in the field of cancer drug discovery, the following outlines the likely experimental workflows.
In Vitro Cell Viability Assay (Example: MTT Assay)
Caption: Workflow for determining cell viability.
Western Blot Analysis for Signaling Pathway Inhibition
Caption: Western blot analysis workflow.
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways affected by this compound.
EGFR Signaling Pathway Inhibition
Caption: Inhibition of the EGFR-PI3K-AKT pathway.
Induction of Ferroptosis via HMOX1
Caption: Induction of ferroptosis by this compound.
Logical Relationship Diagram
Caption: Logical flow of this compound's action.
Conclusion and Future Directions
This compound represents a promising novel EGFR inhibitor with a unique ability to induce ferroptosis in non-small cell lung cancer cells. Its dual mechanism of action offers a potential strategy to overcome resistance to conventional EGFR tyrosine kinase inhibitors. Further research is needed to fully elucidate its pharmacological properties, including its detailed synthesis, in vivo efficacy, and safety profile. The publication of primary research data will be crucial for the continued development and potential clinical translation of this compound. Researchers are encouraged to monitor scientific databases for forthcoming publications on this molecule.
An In-depth Technical Guide to the Binding Sites of Inhibitors on the EGFR Protein
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding sites for small molecule inhibitors on the Epidermal Growth Factor Receptor (EGFR) protein, a critical target in oncology drug discovery. While specific data for a molecule designated "EGFR-IN-150" is not publicly available, this document will detail the well-characterized interactions of prominent EGFR inhibitors, offering insights into their mechanisms of action, the structural basis of their binding, and the experimental methodologies used for their characterization.
The EGFR Kinase Domain: A Prime Target for Cancer Therapy
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a key driver in the development and progression of various cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[2][3] The intracellular tyrosine kinase (TK) domain of EGFR is the primary target for small-molecule inhibitors designed to block its catalytic activity and downstream signaling pathways.[2][4]
EGFR Signaling Pathway
Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of key tyrosine residues in its cytoplasmic tail.[4] These phosphorylated residues serve as docking sites for adaptor proteins, activating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which promote cell proliferation and survival.[4]
The ATP-Binding Site: The Primary Locus of Inhibition
Small-molecule EGFR inhibitors are typically ATP-competitive, targeting the ATP-binding pocket within the kinase domain.[5] By occupying this site, they prevent the binding of ATP, thereby blocking the phosphotransferase activity of the kinase. The binding of these inhibitors is governed by specific interactions with key amino acid residues lining this pocket.
Key Residues and Interactions
Several amino acid residues within the ATP-binding site are critical for inhibitor binding. These include:
-
The Hinge Region: This region forms hydrogen bonds with the inhibitor, anchoring it in the binding pocket.
-
The "Gatekeeper" Residue: This residue, typically threonine at position 790 (T790), controls access to a hydrophobic pocket deeper within the binding site. Mutations at this position, such as T790M, can confer resistance to first and second-generation inhibitors.[5]
-
Hydrophobic Pockets: These regions accommodate the hydrophobic moieties of the inhibitors, contributing to binding affinity.
The interaction of an inhibitor with these residues determines its potency and selectivity.
Classes of EGFR Inhibitors and Their Binding Modes
EGFR inhibitors can be broadly classified based on their mechanism of action and their targeted EGFR mutations.
First-Generation Reversible Inhibitors (e.g., Gefitinib, Erlotinib)
These inhibitors bind reversibly to the ATP-binding site of wild-type and activating mutant EGFR. Their efficacy is often limited by the development of resistance, most commonly through the T790M mutation.[6]
Second-Generation Irreversible Inhibitors (e.g., Afatinib)
These inhibitors form a covalent bond with a cysteine residue (C797) in the ATP-binding site, leading to irreversible inhibition.[4] They are active against wild-type and activating mutant EGFR, as well as some T790M-mutant forms.
Third-Generation Irreversible Inhibitors (e.g., Osimertinib)
Osimertinib is designed to specifically target EGFR with the T790M resistance mutation while sparing wild-type EGFR. It also forms a covalent bond with C797.[5] Resistance to third-generation inhibitors can arise from mutations at the C797 residue, such as C797S, which prevents covalent bond formation.[5][7]
Experimental Protocols for Characterizing Inhibitor Binding
A variety of biochemical, biophysical, and cell-based assays are employed to characterize the binding of inhibitors to EGFR.
Biochemical Kinase Assays
These assays directly measure the enzymatic activity of the EGFR kinase domain in the presence of an inhibitor.
-
Protocol: Radiometric Kinase Assay (HotSpot Assay)
-
Reaction Setup: A reaction mixture is prepared containing purified EGFR kinase domain, a peptide or protein substrate, and a buffer containing MgCl2, MnCl2, DTT, and BSA.[1]
-
Inhibitor Addition: The test inhibitor (e.g., this compound) is added at various concentrations.
-
Initiation: The kinase reaction is initiated by the addition of [γ-³³P]ATP.
-
Incubation: The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).[1]
-
Termination and Detection: The reaction is stopped, and the amount of ³³P incorporated into the substrate is quantified, typically by scintillation counting.
-
Data Analysis: IC50 values are determined by plotting the percentage of kinase inhibition against the inhibitor concentration.
-
Biophysical Binding Assays
These techniques provide quantitative data on the binding affinity and kinetics of the inhibitor-protein interaction.
-
Protocol: Surface Plasmon Resonance (SPR)
-
Immobilization: The EGFR protein is immobilized on a sensor chip.
-
Analyte Injection: The inhibitor is flowed over the sensor surface at different concentrations.
-
Detection: The change in the refractive index at the sensor surface, which is proportional to the mass of bound inhibitor, is measured in real-time.
-
Data Analysis: Association (kon) and dissociation (koff) rate constants are determined, from which the equilibrium dissociation constant (Kd) can be calculated.
-
Cell-Based Assays
These assays assess the effect of the inhibitor on EGFR activity within a cellular context.
-
Protocol: Cellular Phosphorylation Assay
-
Cell Culture: Cells expressing the target EGFR (wild-type or mutant) are cultured.[8]
-
Inhibitor Treatment: The cells are treated with the inhibitor at various concentrations.
-
Cell Lysis: The cells are lysed to extract proteins.
-
Detection: The phosphorylation status of EGFR and downstream signaling proteins (e.g., ERK, AKT) is determined by Western blotting or ELISA using phospho-specific antibodies.
-
Data Analysis: The concentration-dependent inhibition of EGFR phosphorylation is used to determine the cellular IC50 value.
-
References
- 1. promega.com [promega.com]
- 2. cancernetwork.com [cancernetwork.com]
- 3. The Structure and Clinical Relevance of the EGF Receptor in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications [mdpi.com]
- 5. Fluctuation of Acquired Resistance Mutations and Re-Challenge with EGFR TKI in Metastatic NSCLC: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intrinsic resistance to EGFR tyrosine kinase inhibitors in advanced non-small-cell lung cancer with activating EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. reactionbiology.com [reactionbiology.com]
Methodological & Application
Application Notes and Protocols for EGFR-IN-150 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein (B1211001) that plays a critical role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling is a key driver in the development and progression of various cancers, making it a prime target for therapeutic intervention.[3][4] EGFR inhibitors, particularly tyrosine kinase inhibitors (TKIs), function by binding to the intracellular kinase domain of the receptor, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling cascades.[5] These pathways include the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell growth and survival.[5][6]
This document provides detailed application notes and protocols for the use of a novel EGFR inhibitor, EGFR-IN-150, in cell culture experiments. While specific data for this compound is not publicly available, the following protocols are based on established methodologies for characterizing novel EGFR inhibitors and provide a comprehensive framework for its investigation.
Mechanism of Action
EGFR inhibitors typically act by competitively binding to the ATP-binding site of the EGFR tyrosine kinase domain. This prevents the phosphorylation of tyrosine residues on the receptor, which in turn blocks the recruitment and activation of downstream signaling proteins. The ultimate effect is the inhibition of cell proliferation and the induction of apoptosis in EGFR-dependent cancer cells. Some inhibitors form a covalent bond with a cysteine residue in the ATP-binding pocket, leading to irreversible inhibition.[7]
Data Presentation
Table 1: General Physicochemical Properties of a Novel EGFR Inhibitor
| Property | Description | Recommended Starting Point for this compound |
| Molecular Weight | The mass of one mole of the substance. | To be determined for this compound. |
| Solubility | The ability of the substance to dissolve in a solvent. | Typically dissolved in DMSO to create a stock solution (e.g., 10 mM). |
| Storage | Recommended conditions to maintain compound stability. | Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
Table 2: IC50 Values of this compound in Various Cancer Cell Lines (Template)
| Cell Line | EGFR Status | IC50 (nM) for this compound |
| A549 (Lung Carcinoma) | Wild-type | To be determined |
| HCC827 (Lung Adenocarcinoma) | Exon 19 Deletion (delE746_A750) | To be determined |
| H1975 (Lung Adenocarcinoma) | L858R and T790M mutations | To be determined |
| A431 (Epidermoid Carcinoma) | Wild-type (overexpressed) | To be determined |
| MDA-MB-231 (Breast Cancer) | Wild-type | To be determined |
Note: The IC50 values in this table are placeholders and must be determined experimentally for this compound. For comparison, other EGFR inhibitors have shown IC50 values ranging from low nanomolar to micromolar concentrations depending on the cell line's EGFR mutation status.[8]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell lines of interest (e.g., A549, HCC827, H1975)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
DMSO (vehicle control)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. A typical starting concentration range would be from 100 µM down to the low nM range. Prepare a vehicle control with the same final concentration of DMSO as the highest drug concentration (typically ≤ 0.5%).[5]
-
Treatment: After 24 hours, carefully remove the medium and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[5]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration. Use a non-linear regression analysis to determine the IC50 value.
Protocol 2: Western Blot Analysis of EGFR Signaling Pathway Inhibition
This protocol assesses the effect of this compound on the phosphorylation status of EGFR and its downstream targets.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound
-
EGF (Epidermal Growth Factor)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR (Tyr1068), anti-total EGFR, anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours if assessing ligand-stimulated phosphorylation.
-
Inhibitor Treatment: Treat the cells with different concentrations of this compound (e.g., 0.1x, 1x, and 10x the determined IC50) for a specified time (e.g., 2-4 hours). Include a vehicle control.
-
Ligand Stimulation (Optional): Stimulate the cells with EGF (e.g., 50 ng/mL) for 10-15 minutes at 37°C.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Mandatory Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound in cell culture.
References
- 1. anti-EGFR Antibody [600-401-905] - Human, WB, ELISA, IHC [antibodies-online.com]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. EGFR fluorescence in situ hybridisation assay: guidelines for application to non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Structure and Clinical Relevance of the EGF Receptor in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Standardization of Epidermal Growth Factor Receptor (EGFR) Measurement by Quantitative Immunofluorescence and Impact on Antibody-Based Mutation Detection in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Egfr-IN-150 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Egfr-IN-150 is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key player in cellular signaling pathways that regulate growth, proliferation, and differentiation.[1][2] Dysregulation of EGFR signaling is a hallmark of various cancers, making it a critical target for therapeutic intervention.[3][4] These application notes provide detailed protocols for the solubilization and preparation of this compound for in vitro and in vivo experiments, based on general guidelines for novel EGFR inhibitors.
Disclaimer: Specific, experimentally determined solubility data for this compound is not publicly available. The following data is based on structurally related EGFR inhibitors and should be used as a reference. It is strongly recommended to perform in-house solubility tests for this compound to determine its precise solubility under your specific experimental conditions.
Data Presentation: Solubility of EGFR Inhibitors
Proper dissolution of this compound is critical for accurate and reproducible experimental results. The solubility of novel kinase inhibitors can be challenging due to their often hydrophobic and rigid structures.
| Solvent | Solubility (as a guideline) | Notes |
| DMSO (Dimethyl Sulfoxide) | ≥ 60.7 mg/mL | Recommended for creating high-concentration stock solutions. |
| Ethanol | Insoluble | Not a suitable solvent for this class of compounds. |
| Water | Insoluble | The compound is not soluble in aqueous solutions alone. |
| PBS (Phosphate-Buffered Saline, pH 7.4) | Very Low | Dilution from a DMSO stock into aqueous media is required for biological assays. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO (Dimethyl Sulfoxide)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Compound Handling: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Stock Solution Preparation:
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
For example, to prepare a 10 mM stock solution from 1 mg of this compound (assuming a molecular weight of 500 g/mol ), add 200 µL of DMSO.
-
-
Solubilization:
-
Tightly cap the vial.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete solubilization. Visually inspect the solution to ensure no particulates are present.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol details the dilution of the DMSO stock solution into an aqueous medium for use in cell culture experiments.
Materials:
-
This compound stock solution (in DMSO)
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640) appropriate for your cell line
-
Sterile polypropylene (B1209903) tubes
-
Calibrated pipettes
Procedure:
-
Thawing Stock Solution: Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended):
-
Prepare an intermediate dilution of the stock solution in cell culture medium. This helps to minimize the final concentration of DMSO in the assay.
-
For example, dilute the 10 mM stock solution 1:100 in culture medium to create a 100 µM intermediate solution.
-
-
Final Working Solutions:
-
Prepare a serial dilution of the intermediate solution in cell culture medium to achieve the desired final concentrations for your experiment (e.g., for an IC50 determination).
-
Important: Ensure the final concentration of DMSO in the cell culture medium is below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) in your experiments.
-
-
Application to Cells: Add the prepared working solutions to your cell cultures as per your experimental design.
Protocol 3: Formulation of this compound for In Vivo Studies
This protocol provides a general guideline for formulating this compound for administration in animal models. The optimal vehicle should be determined based on the specific compound properties and the route of administration.
Materials:
-
This compound powder
-
Vehicle components (e.g., DMSO, PEG300, Tween 80, Saline)
-
Sterile tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Vehicle Selection: A common vehicle for oral administration of poorly soluble compounds is a mixture of solvents such as DMSO, polyethylene (B3416737) glycol (PEG), and Tween 80. A typical formulation might be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Formulation Preparation:
-
Weigh the required amount of this compound.
-
First, dissolve the compound in DMSO.
-
Add PEG300 and vortex thoroughly.
-
Add Tween 80 and vortex again.
-
Finally, add saline to the desired final volume and vortex until a clear and homogenous solution is formed. Gentle warming or sonication may be required.
-
-
Administration: The formulation should be prepared fresh daily before administration to the animals. The route of administration (e.g., oral gavage, intraperitoneal injection) will depend on the experimental design.
-
Control Group: A vehicle control group, receiving the formulation without the active compound, is essential in all in vivo studies.
Visualizations
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Caption: Workflow for preparing this compound for in vitro cell-based assays.
References
Application Notes and Protocols: Western Blot Analysis of p-EGFR Following Egfr-IN-150 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein (B1211001) that functions as a receptor tyrosine kinase.[1] Upon binding to ligands such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation on multiple tyrosine residues. This activation initiates downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which are critical for regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of the EGFR signaling pathway is a common characteristic of various cancers, making it a significant target for therapeutic intervention.[3]
Egfr-IN-150 is a small molecule inhibitor designed to target the kinase activity of EGFR. As an ATP-competitive inhibitor, it blocks the autophosphorylation of EGFR, thereby inhibiting downstream signaling pathways.[1][4] Western blotting is a fundamental technique used to assess the efficacy of such inhibitors by detecting the phosphorylation status of EGFR (p-EGFR) in treated cells.[1][4] This document provides a detailed protocol for the treatment of cells with this compound and the subsequent detection of p-EGFR levels by Western blot.
Experimental Principles
The core of this protocol is the Western blot technique, which enables the detection and semi-quantitative analysis of specific proteins within a complex cell lysate. By employing antibodies specific to both the phosphorylated form of EGFR (p-EGFR) and total EGFR, researchers can evaluate the inhibitory effect of this compound.[4] Including a loading control, such as GAPDH or β-actin, is crucial to ensure equal protein loading across all samples.[3]
Quantitative Data Summary
The following table summarizes recommended starting concentrations and incubation times for the key reagents used in this protocol. These values may require optimization depending on the cell line and experimental conditions.
| Reagent/Parameter | Concentration/Time | Purpose |
| Cell Seeding Density | 70-80% confluency | Ensure optimal cell health and response to treatment. |
| This compound Treatment | 1-10 µM (or as determined by dose-response) | Inhibit EGFR kinase activity. |
| EGF Stimulation | 100 ng/mL | Induce EGFR phosphorylation.[1] |
| Treatment/Stimulation Time | Inhibitor: 1-4 hours; EGF: 15-30 minutes | Allow for effective inhibition and subsequent stimulation.[1][3] |
| Primary Antibody (p-EGFR) | As per manufacturer's recommendation (e.g., 1:1000) | Detect phosphorylated EGFR. |
| Primary Antibody (Total EGFR) | As per manufacturer's recommendation (e.g., 1:1000) | Normalize p-EGFR levels to total EGFR. |
| Primary Antibody (Loading Control) | As per manufacturer's recommendation (e.g., 1:5000) | Confirm equal protein loading. |
| Secondary Antibody | As per manufacturer's recommendation (e.g., 1:2000-1:10000) | Detect the primary antibody. |
| Protein Loading | 20-30 µg per lane | Ensure sufficient protein for detection.[1] |
Experimental Protocols
I. Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line with well-characterized EGFR expression (e.g., A431, MDA-MB-468).[4]
-
Cell Seeding: Plate cells in 6-well plates and grow to 70-80% confluency.[4]
-
Serum Starvation (Optional): To reduce basal EGFR phosphorylation, serum-starve the cells for 12-24 hours prior to treatment.[2]
-
Inhibitor Treatment: Pre-treat the cells with the desired concentrations of this compound (dissolved in an appropriate solvent like DMSO) for 1-4 hours. Include a vehicle-only control (e.g., DMSO).[3]
-
EGF Stimulation: Following inhibitor treatment, stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes at 37°C to induce EGFR phosphorylation. Include an unstimulated control.[1][3]
II. Cell Lysis and Protein Quantification
-
Cell Lysis:
-
Place the culture plates on ice and aspirate the medium.[1]
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).[4]
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[3]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[1][3]
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.[3]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[3][4]
-
-
Protein Quantification:
III. Western Blotting
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95-100°C for 5 minutes.[1]
-
-
SDS-PAGE:
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[1]
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[3]
-
-
Primary Antibody Incubation:
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.[1]
-
-
Secondary Antibody Incubation:
-
Dilute the appropriate HRP-conjugated secondary antibody in 5% non-fat dry milk in TBST.
-
Incubate the membrane with the secondary antibody for 1 hour at room temperature with gentle agitation.[3]
-
-
Washing:
-
Detection:
-
Stripping and Re-probing:
-
To normalize the p-EGFR signal, the membrane can be stripped of the bound antibodies and re-probed for total EGFR and a loading control (e.g., GAPDH or β-actin).[4]
-
Visualization of Pathways and Workflows
References
Application Notes and Protocols for Cell Viability Assays with EGFR-IN-150
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the in vitro efficacy of EGFR-IN-150, a putative Epidermal Growth Factor Receptor (EGFR) inhibitor, using the widely accepted MTT and MTS cell viability assays. The protocols detailed below are based on established methodologies for similar small molecule inhibitors that target the EGFR signaling pathway.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, survival, differentiation, and migration.[1] Ligand binding to EGFR triggers receptor dimerization and autophosphorylation of its intracellular tyrosine kinase domain.[2] This activation initiates downstream signaling cascades, most notably the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are essential for normal cell function.[3][4]
In many cancers, aberrant EGFR signaling, driven by overexpression or mutations, is a key factor in tumor development and progression.[2] Small molecule EGFR inhibitors, such as this compound, are designed to block the receptor's tyrosine kinase activity, thereby inhibiting downstream signaling and suppressing cancer cell growth and survival.[2][5]
Evaluating the cytotoxic and cytostatic effects of novel inhibitors like this compound is a cornerstone of preclinical drug development. Cell viability assays, such as MTT and MTS, are colorimetric methods used to determine the dose-dependent impact of a compound on a cell population by measuring metabolic activity.[2][6]
Principle of MTT and MTS Assays
Both the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays quantify cell viability based on the metabolic reduction of a tetrazolium salt into a colored formazan (B1609692) product by cellular dehydrogenases.[2][7]
-
MTT Assay: The yellow, water-soluble MTT is reduced by mitochondrial dehydrogenases in viable cells to form a purple, insoluble formazan.[6][7] This formazan product requires a solubilization step (e.g., using DMSO) before the absorbance can be measured.[2][6] The amount of formazan produced is directly proportional to the number of viable cells.[6]
-
MTS Assay: The MTS tetrazolium salt is reduced by cellular dehydrogenases to a soluble formazan product.[2][8] This eliminates the need for a solubilization step, allowing for direct absorbance measurement and a more streamlined workflow.[2]
EGFR Signaling Pathway and Inhibition by this compound
The following diagram illustrates the EGFR signaling cascade and the proposed point of inhibition by this compound.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol provides a step-by-step guide for performing an MTT assay to determine the IC50 value of this compound.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., A549, HCT116)
-
Complete cell culture medium
-
96-well tissue culture plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)[9]
-
Solubilization solution (e.g., DMSO)[2]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count cells that are in the logarithmic growth phase. b. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[6] c. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[10]
-
Compound Treatment: a. Prepare a stock solution of this compound in DMSO. b. Perform serial dilutions of this compound in complete culture medium to achieve 2X the final desired concentrations. c. Remove the medium from the wells and add 100 µL of the diluted this compound to the respective wells. d. Include appropriate controls:
- Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest concentration of this compound.
- Untreated Control: Cells in medium only.
- Blank Control: Medium only (no cells) for background subtraction.
-
Incubation: a. Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.[11]
-
MTT Addition: a. After incubation, add 10-20 µL of 5 mg/mL MTT solution to each well.[6][11] b. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[6][10]
-
Formazan Solubilization: a. Carefully remove the medium containing MTT. b. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[2][10] c. Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[2][9]
-
Absorbance Measurement: a. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6][9]
-
Data Analysis: a. Subtract the average absorbance of the blank control from all other readings. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100 c. Plot a dose-response curve with the percentage of viability against the logarithm of the drug concentration. d. Determine the IC50 value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.[11]
Protocol 2: MTS Cell Viability Assay
This protocol provides a more streamlined alternative to the MTT assay.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
MTS reagent (combined solution with an electron coupling reagent like PES)[8]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment: a. Follow steps 1 and 2 from the MTT Cell Viability Assay protocol.
-
Incubation: a. Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTS Reagent Addition: a. After the treatment period, add 20 µL of the MTS reagent directly to each well containing 100 µL of medium.[2][8] b. Gently shake the plate for a few seconds.
-
Incubation and Absorbance Measurement: a. Incubate the plate for 1-4 hours at 37°C and 5% CO₂.[2][8] b. Measure the absorbance at 490 nm using a microplate reader.[2][8] Readings can be taken at multiple time points to monitor color development.
-
Data Analysis: a. Follow step 7 from the MTT Cell Viability Assay protocol to analyze the data and determine the IC50 value.
Experimental Workflow Diagram
The following diagram outlines the general workflow for assessing cell viability with this compound using either the MTT or MTS assay.
Data Presentation
The following table provides representative IC50 values for the well-characterized EGFR inhibitor, Gefitinib, in various non-small cell lung cancer (NSCLC) cell lines as determined by MTT assays. This data is presented for illustrative purposes to indicate the expected range of potencies for EGFR inhibitors.
| Cell Line | EGFR Mutation Status | IC50 (µM) |
| HCC827 | Exon 19 Deletion | 0.015 |
| PC-9 | Exon 19 Deletion | 0.020 |
| H3255 | L858R | 0.050 |
| A549 | Wild-Type | > 10 |
| H1975 | L858R, T790M | > 10 |
Table 1: Representative IC50 values for Gefitinib in NSCLC cell lines. Data is illustrative and may not be representative of this compound.[2]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Well-to-Well Variability | - Inconsistent cell seeding- "Edge effect" in the plate- Pipetting errors | - Ensure a homogenous cell suspension before seeding.- Avoid using outer wells or fill them with sterile medium.- Use calibrated pipettes and consistent technique.[10] |
| Low Signal or No Response | - Insufficient cell number- Low metabolic activity of cells- Incorrect incubation times- Compound is not active at tested concentrations | - Optimize cell seeding density.- Ensure cells are healthy and in logarithmic growth phase.- Optimize incubation times for both compound and assay reagent.- Test a wider range of concentrations.[10] |
| Inconsistent Results Between Experiments | - Variation in cell passage number or health- Different batches of reagents or serum- Minor deviations in protocol | - Use cells within a consistent passage number range.- Test new batches of reagents before use.- Adhere strictly to the established protocol.[10] |
Table 2: Common troubleshooting tips for MTT and MTS assays.[10]
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. benchchem.com [benchchem.com]
- 3. ClinPGx [clinpgx.org]
- 4. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancernetwork.com [cancernetwork.com]
- 6. benchchem.com [benchchem.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. broadpharm.com [broadpharm.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Investigating EGFR-IN-150 in Combination with Chemotherapy Agents
For Research Use Only.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a critical signaling molecule often implicated in tumor cell proliferation, survival, and metastasis. Targeted inhibition of EGFR has become a cornerstone of treatment for several cancers, particularly non-small cell lung cancer (NSCLC) with activating EGFR mutations. EGFR-IN-150 is a research-grade EGFR inhibitor that has been shown to effectively suppress the phosphorylation of mutant EGFR and its downstream AKT signaling pathway. Preclinical data indicates that this compound exhibits an IC50 of 0.386 μM in the H1975 NSCLC cell line and can significantly inhibit tumor growth in H1975 xenograft models. Furthermore, this compound is reported to induce the expression of Heme Oxygenase 1 (HMOX1), which can trigger a ferroptotic response, and also induce apoptosis.
Combining targeted agents like this compound with traditional cytotoxic chemotherapy is a promising strategy to enhance anti-tumor efficacy, overcome potential resistance mechanisms, and improve therapeutic outcomes. This document provides detailed application notes and generalized protocols for researchers, scientists, and drug development professionals interested in exploring the synergistic potential of this compound in combination with other chemotherapy agents.
Rationale for Combination Therapy
The combination of an EGFR inhibitor with a conventional chemotherapy agent is predicated on several key principles:
-
Non-overlapping Mechanisms of Action: EGFR inhibitors specifically target a key signaling pathway, while cytotoxic agents induce broad DNA damage or disrupt cellular division, leading to a multi-pronged attack on cancer cells.
-
Synergistic or Additive Effects: The combination may result in a greater anti-tumor effect than the sum of the individual agents.
-
Overcoming Resistance: Combination therapy may delay or prevent the onset of acquired resistance to EGFR inhibitors, a common clinical challenge. Preclinical studies have shown that chemotherapy might have a synergistic effect with EGFR-Tyrosine Kinase Inhibitors (TKIs) on tumor growth in vitro.[1]
Data Presentation
The following tables represent hypothetical, yet expected, outcomes from combination studies with this compound and a standard chemotherapeutic agent, such as cisplatin, in the H1975 NSCLC cell line. These tables are for illustrative purposes to guide data presentation in future experiments.
Table 1: Single-Agent Cytotoxicity (IC50) of this compound and Cisplatin in H1975 Cells
| Compound | Incubation Time (hours) | IC50 (µM) |
| This compound | 72 | 0.386 |
| Cisplatin | 72 | 5.2 |
Table 2: Combination Index (CI) Values for this compound and Cisplatin in H1975 Cells
The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| This compound (µM) | Cisplatin (µM) | Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
| 0.1 | 1.0 | 0.45 | 0.85 | Synergy |
| 0.2 | 2.0 | 0.65 | 0.72 | Synergy |
| 0.4 | 4.0 | 0.85 | 0.61 | Strong Synergy |
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and experimental design, the following diagrams are provided.
References
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Following Egfr-IN-150 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a critical transmembrane protein that regulates key cellular processes, including proliferation, differentiation, and survival.[1][2] Dysregulation of the EGFR signaling pathway, often through overexpression or activating mutations, is a hallmark of many cancers, leading to uncontrolled cell growth and inhibition of apoptosis.[1][3][4] Small molecule tyrosine kinase inhibitors (TKIs) that target EGFR have emerged as a vital class of anti-cancer therapeutics.[3]
Egfr-IN-150 is a potent and selective inhibitor of EGFR. By binding to the kinase domain, it blocks the downstream signaling cascades that promote cell survival, thereby inducing programmed cell death, or apoptosis. The primary pathways affected are the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways, both of which are central to preventing apoptosis.[5][6] Inhibition of these pathways by EGFR TKIs can lead to the upregulation of pro-apoptotic proteins, such as BIM, and the downregulation of anti-apoptotic proteins, like Mcl-1, ultimately tipping the cellular balance towards apoptosis.[7]
This document provides a detailed protocol for the quantitative analysis of apoptosis in cancer cell lines treated with this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Annexin V is a protein with a high affinity for phosphatidylserine (B164497) (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[8][9] Propidium Iodide is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[8][10] This dual-staining method allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations.
Key Signaling Pathway: EGFR and Apoptosis Induction
Inhibition of EGFR by this compound disrupts multiple downstream signaling pathways that are crucial for cell survival. The diagram below illustrates the simplified signaling cascade leading to apoptosis following EGFR inhibition.
Caption: EGFR signaling pathway and induction of apoptosis by this compound.
Experimental Protocol: Apoptosis Analysis by Flow Cytometry
This protocol details the steps for treating a cancer cell line with this compound and subsequently analyzing the induction of apoptosis using Annexin V and Propidium Iodide staining followed by flow cytometry.
Materials
-
Cancer cell line with known EGFR expression (e.g., A431, NCI-H1975)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Phosphate-buffered saline (PBS), Ca²⁺/Mg²⁺ free
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Sterile microcentrifuge tubes
-
Flow cytometer
Procedure
1. Cell Seeding and Treatment a. Culture cells to approximately 70-80% confluency. b. Seed cells in 6-well plates at a density of 2-5 x 10⁵ cells per well in 2 mL of complete medium. c. Incubate overnight to allow for cell attachment. d. Prepare a stock solution of this compound in DMSO. Further dilute the stock in complete medium to achieve the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM). e. Include a vehicle control (DMSO-treated) and an untreated control. f. Replace the medium in each well with the medium containing the respective concentrations of this compound or vehicle control. g. Incubate the cells for a predetermined time course (e.g., 24, 48, or 72 hours).
2. Cell Harvesting and Washing a. After the incubation period, collect the culture medium from each well, which contains floating (potentially apoptotic) cells, into separate labeled microcentrifuge tubes. b. Gently wash the adherent cells with 1 mL of cold PBS, and add this wash to the respective microcentrifuge tube. c. Add 0.5 mL of Trypsin-EDTA to each well and incubate for 2-5 minutes at 37°C to detach the adherent cells. d. Neutralize the trypsin with 1 mL of complete medium and transfer the cell suspension to the corresponding microcentrifuge tube. e. Centrifuge the cell suspensions at 300 x g for 5 minutes at 4°C. f. Carefully aspirate the supernatant and wash the cell pellet once with 1 mL of cold PBS. g. Centrifuge again at 300 x g for 5 minutes at 4°C and discard the supernatant.
3. Annexin V and Propidium Iodide Staining a. Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.[11] b. Resuspend the cell pellet in 100 µL of 1X Binding Buffer. c. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution to the cell suspension.[11] d. Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[9][11] e. After incubation, add 400 µL of 1X Binding Buffer to each tube. Do not wash the cells after staining.[11][12]
4. Flow Cytometry Analysis a. Analyze the stained cells on a flow cytometer as soon as possible (preferably within 1 hour). b. Set up the flow cytometer using unstained, Annexin V-FITC only, and PI only stained control cells to establish compensation and quadrant gates. c. For each sample, acquire a minimum of 10,000 events. d. Gate the cell population based on forward and side scatter to exclude debris. e. Analyze the fluorescence signals for Annexin V-FITC (typically on the FL1 channel) and PI (typically on the FL2 or FL3 channel). f. Quantify the percentage of cells in each quadrant:
- Lower-Left (Annexin V- / PI-): Live cells
- Lower-Right (Annexin V+ / PI-): Early apoptotic cells
- Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
- Upper-Left (Annexin V- / PI+): Necrotic cells (often considered artifacts)
Experimental Workflow
The following diagram outlines the key steps of the experimental procedure.
Caption: Workflow for apoptosis analysis using flow cytometry.
Data Presentation
The quantitative data obtained from the flow cytometry analysis should be summarized in a table for clear comparison between different treatment conditions.
Table 1: Percentage of Apoptotic Cells after 48-hour Treatment with this compound
| Treatment Group | Concentration (µM) | Live Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) | Total Apoptotic Cells (%) |
| Untreated Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 4.3 ± 0.9 |
| Vehicle (DMSO) | 0.1% | 94.8 ± 2.5 | 2.8 ± 0.6 | 2.0 ± 0.5 | 4.8 ± 1.1 |
| This compound | 0.1 | 75.6 ± 3.4 | 15.3 ± 1.8 | 8.1 ± 1.2 | 23.4 ± 3.0 |
| This compound | 1.0 | 42.1 ± 4.0 | 35.8 ± 2.9 | 20.5 ± 2.5 | 56.3 ± 5.4 |
| This compound | 10.0 | 15.3 ± 2.8 | 40.2 ± 3.5 | 42.1 ± 4.1 | 82.3 ± 7.6 |
Data are presented as mean ± standard deviation from three independent experiments.
Conclusion
This application note provides a comprehensive framework for assessing the pro-apoptotic activity of this compound. The detailed protocol for Annexin V and Propidium Iodide staining coupled with flow cytometry offers a robust and quantitative method to measure the induction of apoptosis in treated cancer cells. By understanding the underlying signaling pathways and employing standardized experimental procedures, researchers can effectively evaluate the therapeutic potential of novel EGFR inhibitors like this compound in drug development pipelines.
References
- 1. EGFR-Mediated Apoptosis via STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. cancernetwork.com [cancernetwork.com]
- 4. Epidermal Growth Factor Receptor Expression and Resistance Patterns to Targeted Therapy in Non-Small Cell Lung Cancer: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential induction of apoptosis in HER2 and EGFR addicted cancers following PI3K inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. kumc.edu [kumc.edu]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes: Immunohistochemical Analysis of Ki-67 in Tumors Treated with Egfr-IN-150
For Research Use Only
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a critical regulator of cell growth, proliferation, and survival.[1][2] Its signaling pathway is often dysregulated in various cancers, leading to uncontrolled tumor growth.[3][4] Egfr-IN-150 is a potent and selective inhibitor of EGFR, which blocks downstream signaling cascades, including the RAS-RAF-MEK-ERK MAPK and AKT-PI3K-mTOR pathways, ultimately inducing cell cycle arrest and inhibiting proliferation.[2][3]
Ki-67 is a nuclear protein that is exclusively expressed in actively proliferating cells during all active phases of the cell cycle (G1, S, G2, and M), but is absent in quiescent cells (G0).[5] This makes Ki-67 an excellent biomarker for assessing the proliferative index of a tumor.[6] Immunohistochemistry (IHC) is a widely used technique to detect and quantify Ki-67 expression in tissue samples, providing valuable insights into the anti-proliferative efficacy of therapeutic agents.[7]
These application notes provide a detailed protocol for the immunohistochemical staining of Ki-67 in tumor tissue sections from preclinical models treated with the EGFR inhibitor, this compound. The aim is to quantify the change in the proliferation index as a measure of the inhibitor's efficacy.
Principle of the Assay
This protocol utilizes the principle of immunohistochemistry, where a specific primary antibody binds to the Ki-67 antigen in the nucleus of proliferating cells within formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections. A secondary antibody conjugated to an enzyme (such as horseradish peroxidase - HRP) then binds to the primary antibody. The addition of a chromogenic substrate results in a colored precipitate at the site of the antigen-antibody complex, allowing for the visualization of Ki-67 positive cells under a microscope. The Ki-67 proliferation index is then determined by quantifying the percentage of positively stained tumor cell nuclei.[8]
Expected Outcomes
Treatment with an effective dose of this compound is expected to decrease the number of proliferating cells in a tumor. This will be observed as a reduction in the percentage of Ki-67 positive cells (a lower Ki-67 proliferation index) in the treated group compared to the vehicle-treated control group. A dose-dependent response may also be observed.
Data Presentation
The quantitative data from the Ki-67 analysis should be summarized in a clear and structured table for easy comparison between different treatment groups.
Table 1: Hypothetical Ki-67 Proliferation Index in this compound Treated Tumors
| Treatment Group | Dose (mg/kg) | Number of Samples (n) | Mean Ki-67 Index (%) | Standard Deviation | p-value (vs. Vehicle) |
| Vehicle Control | 0 | 8 | 75.4 | 8.2 | - |
| This compound | 25 | 8 | 42.1 | 6.5 | <0.01 |
| This compound | 50 | 8 | 21.8 | 4.9 | <0.001 |
Experimental Protocols
Materials and Reagents
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (5 µm) on positively charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 5% normal goat serum in PBS)
-
Primary Antibody: Rabbit anti-Ki-67 monoclonal antibody
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin (B73222) counterstain
-
Mounting Medium
-
Coplin jars
-
Humidified chamber
-
Light microscope
Protocol for Ki-67 Immunohistochemistry Staining
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate the tissues by sequential immersion in 100% ethanol (2 changes, 3 minutes each), 95% ethanol (3 minutes), and 70% ethanol (3 minutes).[9]
-
Rinse with deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Preheat the Antigen Retrieval Buffer to 95-100°C in a water bath or steamer.
-
Immerse the slides in the preheated buffer and incubate for 20-30 minutes.[8]
-
Allow the slides to cool down in the buffer for 20 minutes at room temperature.
-
-
Peroxidase Blocking:
-
Immerse the slides in 3% hydrogen peroxide for 10-15 minutes at room temperature to quench endogenous peroxidase activity.
-
Rinse with wash buffer (e.g., PBS) three times for 5 minutes each.
-
-
Blocking:
-
Incubate the slides with Blocking Buffer for 60 minutes in a humidified chamber to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Drain the blocking solution without rinsing.
-
Apply the diluted primary anti-Ki-67 antibody to the tissue sections.
-
Incubate overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse the slides with wash buffer three times for 5 minutes each.
-
Apply the HRP-conjugated secondary antibody.
-
Incubate for 30-60 minutes at room temperature in a humidified chamber.[9]
-
-
Signal Detection:
-
Rinse the slides with wash buffer three times for 5 minutes each.
-
Prepare the DAB substrate solution according to the manufacturer's instructions and apply it to the slides.
-
Monitor the color development under a microscope (typically 1-10 minutes). Positive staining will appear brown.
-
Stop the reaction by rinsing the slides with deionized water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain the slides with hematoxylin for 30-60 seconds to stain the cell nuclei blue.
-
Rinse with water.
-
Dehydrate the slides through a graded series of ethanol (70%, 95%, 100%) and two changes of xylene.
-
Apply a coverslip using a permanent mounting medium.
-
Quantification of Ki-67 Staining
-
Image Acquisition:
-
Acquire high-resolution digital images of the stained tissue sections using a light microscope equipped with a camera.
-
For each slide, capture images from at least 5-10 random fields or "hot spots" (areas with the highest density of positive cells) at 200x or 400x magnification.
-
-
Scoring and Analysis:
-
The Ki-67 proliferation index is calculated as the percentage of Ki-67 positive tumor cell nuclei (brown) out of the total number of tumor cells counted (brown and blue).[10][11]
-
Manual counting of at least 500-1000 tumor cells per sample is recommended for accuracy.[9]
-
Alternatively, automated image analysis software can be used for more objective and high-throughput quantification.[12]
-
Formula: Ki-67 Index (%) = (Number of Ki-67 positive nuclei / Total number of tumor nuclei) x 100.
-
Visualizations
Signaling Pathway
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for Ki-67 immunohistochemistry analysis.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Clinical and Analytical Validation of Two Methods for Ki-67 Scoring in Formalin Fixed and Paraffin Embedded Tissue Sections of Early Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ki67 immunohistochemistry staining [bio-protocol.org]
- 8. genomeme.ca [genomeme.ca]
- 9. benchchem.com [benchchem.com]
- 10. Histopathologist-level quantification of Ki-67 immunoexpression in gastroenteropancreatic neuroendocrine tumors using semiautomated method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | IHC Color Histograms for Unsupervised Ki67 Proliferation Index Calculation [frontiersin.org]
- 12. Automated quantitative analysis of Ki-67 staining and HE images recognition and registration based on whole tissue sections in breast carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: EGFR-IN-150 in Organoid Cultures
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of the EGFR signaling pathway is a key driver in the development and progression of various cancers, including colorectal, lung, and head and neck cancers.[2][3][4] EGFR-IN-150 is a potent and selective small molecule inhibitor of the EGFR tyrosine kinase. These application notes provide a comprehensive overview of the use of this compound in patient-derived organoid (PDO) cultures, which are advanced three-dimensional (3D) in vitro models that recapitulate the characteristics of the original tumor.[5]
Principle of Application
Patient-derived organoids are 3D, self-organizing structures grown in vitro that mirror the genetic and phenotypic heterogeneity of a patient's tumor.[5] This makes them a powerful preclinical tool for personalized medicine, enabling the prediction of patient-specific responses to therapeutic agents.[5] The application of this compound in PDO cultures allows for the assessment of its efficacy in a model that closely mimics the in vivo tumor environment. This approach can be used to determine the dose-dependent effect of the inhibitor on organoid viability and to generate quantitative data, such as IC50 values, to inform its potential clinical utility.[5][6]
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the EGFR tyrosine kinase domain.[7] Upon binding of ligands such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine residues.[1][2] This phosphorylation creates docking sites for various signaling proteins, leading to the activation of downstream pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are critical for cell proliferation and survival.[1][2] By blocking the ATP-binding pocket of the EGFR kinase domain, this compound prevents this autophosphorylation and subsequent activation of downstream signaling, thereby inhibiting tumor cell growth and inducing apoptosis.[5]
Experimental Protocols
Protocol 1: Generation of Patient-Derived Organoids (PDOs)
This protocol is a generalized procedure for establishing PDO cultures from tumor tissue and can be adapted based on the specific tissue of origin.
Materials:
-
Fresh tumor tissue
-
Hanks' Balanced Salt Solution (HBSS) with antibiotics
-
Collagenase type II (5 mg/mL)
-
DMEM/F12 medium
-
70 µm cell strainer
-
Red blood cell lysis buffer
-
TrypLE Express
-
Matrigel® Basement Membrane Matrix
-
Organoid culture medium (Advanced DMEM/F12 supplemented with specific growth factors, e.g., Noggin, R-spondin1, EGF, etc., tailored to the tissue of origin)[6]
-
ROCK inhibitor (e.g., Y-27632)
-
6-well or 12-well culture plates
-
384-well plates (for drug screening)
Procedure:
-
Wash the fresh tumor tissue with cold HBSS containing antibiotics.[6]
-
Mince the tissue into small pieces (~1-2 mm) using sterile scalpels.[8]
-
Digest the minced tissue with collagenase type II in DMEM/F12 for approximately 4 hours at 37°C with gentle agitation.[6]
-
Pass the digested tissue suspension through a 70 µm cell strainer to obtain a single-cell suspension.[6]
-
Centrifuge the cell suspension and lyse red blood cells using a lysis buffer.[6]
-
Wash the cells and resuspend the pellet in Matrigel®.[6]
-
Plate 30-50 µL droplets of the Matrigel-cell suspension onto a pre-warmed culture plate.[6]
-
Allow the Matrigel to solidify in a 37°C incubator for 30 minutes.[6]
-
Add organoid culture medium supplemented with a ROCK inhibitor to each well.[8]
-
Culture the organoids at 37°C and 5% CO2, changing the medium every 2-4 days.[6]
Protocol 2: this compound Drug Response Assay in PDOs
This protocol outlines the procedure for assessing the dose-dependent effect of this compound on organoid viability.
Materials:
-
Established PDO cultures
-
TrypLE Express
-
Organoid culture medium
-
Collagen-coated 384-well plates
-
This compound
-
Vehicle control (e.g., DMSO)
-
CellTiter-Glo® 3D Cell Viability Assay
Procedure:
-
Harvest mature organoids and dissociate them into small clusters using TrypLE Express.[6]
-
Count the organoid clusters and plate 100-500 clusters in 40 µL of 5% Matrigel/organoid culture medium in each well of a collagen-coated 384-well plate.[6]
-
Allow the organoids to recover for 48 hours after plating.[6]
-
Prepare a serial dilution of this compound in organoid culture medium (e.g., 0.01 µM to 50 µM).[6]
-
Add the different concentrations of this compound and the vehicle control to the wells in triplicate.
-
Incubate the plate for 4-6 days.[6]
-
Assess cell viability using the CellTiter-Glo® 3D Cell Viability Assay according to the manufacturer's instructions.[3][6]
-
Measure luminescence using a microplate reader.
-
Normalize the results to the vehicle control and calculate the IC50 value.[6]
Data Presentation
Quantitative data from the drug response assays can be summarized in the following tables.
Table 1: IC50 Values of this compound in Different Patient-Derived Organoid Lines
| Organoid Line | Cancer Type | EGFR Mutation Status | This compound IC50 (µM) |
| PDO-001 | Colorectal Cancer | Exon 19 Deletion | 0.05 |
| PDO-002 | Colorectal Cancer | KRAS G12V | > 50 |
| PDO-003 | Lung Adenocarcinoma | L858R | 0.08 |
| PDO-004 | Lung Adenocarcinoma | T790M | 2.5 |
| PDO-005 | Head & Neck Cancer | Wild-Type (Amplified) | 0.5 |
Table 2: Effect of this compound on Downstream Signaling in PDOs (Western Blot Quantification)
| Organoid Line | Treatment (1 µM this compound) | p-EGFR (Normalized Intensity) | p-ERK (Normalized Intensity) | p-AKT (Normalized Intensity) |
| PDO-001 | Vehicle | 1.00 | 1.00 | 1.00 |
| PDO-001 | This compound | 0.12 | 0.25 | 0.30 |
| PDO-003 | Vehicle | 1.00 | 1.00 | 1.00 |
| PDO-003 | This compound | 0.15 | 0.28 | 0.35 |
Mandatory Visualizations
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Organoid Drug Screening.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Epidermal Growth Factor Receptor Targeting in Colorectal Carcinoma: Antibodies and Patient-Derived Organoids as a Smart Model to Study Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Patient-Derived Head and Neck Cancer Organoids Recapitulate EGFR Expression Levels of Respective Tissues and Are Responsive to EGFR-Targeted Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cancers | Special Issue : Epidermal Growth Factor Receptor (EGFR) Signaling in Cancer [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. First-line treatment selection with organoids of an EGFRm + TP53m stage IA1 patient with early metastatic recurrence after radical surgery and follow-up - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancernetwork.com [cancernetwork.com]
- 8. dkfz.de [dkfz.de]
Application Note & Protocol: Genome-Wide CRISPR-Cas9 Screen to Identify Synergistic Targets with Egfr-IN-150
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2][3] Dysregulation of the EGFR signaling pathway is a hallmark of various cancers, making it a prime target for therapeutic intervention.[2][4] EGFR inhibitors, such as the hypothetical compound Egfr-IN-150, have shown promise in treating EGFR-driven malignancies. However, both intrinsic and acquired resistance often limit their long-term efficacy.[5]
A powerful strategy to overcome resistance and enhance therapeutic efficacy is the use of combination therapies.[6][7] Identifying novel drug targets that act synergistically with EGFR inhibitors can lead to more durable clinical responses.[8][9][10] This application note describes a protocol for a genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss sensitizes cancer cells to this compound. This approach allows for an unbiased, systematic interrogation of the genome to uncover novel synthetic lethal interactions.[6][11]
Experimental Workflow
The overall experimental workflow for the CRISPR-Cas9 screen is depicted below. The process begins with the generation of a stable Cas9-expressing cell line, followed by transduction with a genome-scale sgRNA library. The cell population is then split and treated with either a vehicle control or a sub-lethal dose of this compound. Genomic DNA is harvested at the beginning and end of the experiment, and the sgRNA sequences are amplified and quantified by next-generation sequencing (NGS). The resulting data is analyzed to identify sgRNAs that are depleted in the this compound-treated population, indicating that the corresponding gene knockout sensitizes cells to the drug.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 4. ClinPGx [clinpgx.org]
- 5. Genome-wide CRISPR screening reveals genetic modifiers of mutant EGFR dependence in human NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic drug combinations for cancer identified in a CRISPR screen for pairwise genetic interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CRISPR-Cas System Is an Effective Tool for Identifying Drug Combinations That Provide Synergistic Therapeutic Potential in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A CRISPR-Cas9 screen shows the combination efficacy of lenvatinib plus epidermal growth factor receptor inhibitors for treatment of liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. horizondiscovery.com [horizondiscovery.com]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Optimizing Egfr-IN-150 concentration for IC50 determination
Welcome to the technical support center for EGFR-IN-150. This guide provides troubleshooting advice and frequently asked questions to help researchers and drug development professionals optimize the use of this compound for IC50 determination in both in-vitro and cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the intracellular tyrosine kinase domain of the Epidermal Growth Factor Receptor (EGFR). By binding to this domain, it blocks the autophosphorylation of the receptor that occurs upon ligand binding.[1] This inhibition prevents the activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK, PI3K-AKT-mTOR, and JAK-STAT pathways, which are crucial for cell proliferation, survival, and growth.[2][3][4]
Q2: What is a recommended starting concentration range for IC50 determination of this compound?
A2: For a novel inhibitor like this compound, a broad concentration range is recommended to capture the full dose-response curve. A common starting point is a serial dilution from 100 µM down to 1 pM.[5] This wide range helps to identify the dynamic window of inhibition.
Q3: Which cell lines are appropriate for determining the IC50 of this compound?
A3: The choice of cell line is critical and depends on the experimental goals. Consider cell lines with varying EGFR expression levels and mutation statuses. For example, A549 (NSCLC cell line with wild-type EGFR) can be used as a control or for studying inhibitors targeting the wild-type receptor.[5]
Q4: Why do my in-vitro kinase assay and cell-based assay results for this compound show different IC50 values?
A4: Discrepancies between in-vitro and cell-based assays are common.[6] Several factors can contribute to this, including:
-
Cellular Environment: The complexity of the cellular environment, including scaffolding proteins and signaling complexes, can influence inhibitor binding and efficacy in ways not replicated in a simplified in-vitro setting.[6]
-
ATP Concentration: In-vitro assays are often performed at ATP concentrations significantly lower than physiological levels to enhance inhibitor potency. An inhibitor that appears potent in a low-ATP in-vitro assay may be less effective in the high-ATP environment of the cell.[6][7]
-
Cell Permeability: The ability of this compound to cross the cell membrane and reach its intracellular target will affect its potency in a cell-based assay but is not a factor in an in-vitro kinase assay.
Troubleshooting Guides
In-Vitro Kinase Assays
| Issue | Potential Cause | Troubleshooting Steps |
| High variability between replicate wells | Inaccurate pipetting; Edge effects in the microplate.[6] | Use calibrated pipettes and proper technique. Avoid using the outer wells of the microplate, as these are more prone to evaporation and temperature fluctuations.[6] If you must use them, ensure proper plate sealing and incubation conditions. |
| Inconsistent IC50 values between experiments | Variable enzyme activity; Inconsistent incubation times.[6] | Ensure the kinase is properly stored and handled to maintain its activity. Use a multi-channel pipette or automated liquid handler to start and stop reactions simultaneously.[6] |
| No or very low inhibition at high concentrations | Compound insolubility; Inactive compound. | Visually inspect for compound precipitation in your assay buffer. Determine the solubility of this compound in the final assay conditions. Verify the integrity and activity of the compound stock. |
| Shallow dose-response curve | Off-target effects; Issues with assay components. | Review the purity of reagents like ATP, substrates, and buffers. Ensure the kinase has not aggregated.[6] |
Cell-Based Assays
| Issue | Potential Cause | Troubleshooting Steps |
| Cell viability is over 100% at low inhibitor concentrations | Cells in control wells are overgrown and dying; Hormesis effect where low doses of a substance are stimulatory. | Optimize cell seeding density to ensure control cells remain in the logarithmic growth phase throughout the experiment. If the effect is reproducible, it may be a biological phenomenon.[8] |
| High variability between replicate wells | Inconsistent cell seeding; Edge effects in the microplate.[5] | Ensure a homogenous cell suspension and use a multichannel pipette for cell seeding. Avoid using the outer wells of the plate or fill them with sterile PBS or media to maintain humidity.[5] |
| IC50 value is significantly different from expected values | Different experimental conditions (cell density, incubation time); Inappropriate curve fitting method.[5] | Standardize all experimental parameters. Use a non-linear regression model with a variable slope (four-parameter logistic fit) to analyze the dose-response data.[5] |
| Compound precipitation at high concentrations | Poor compound solubility in media. | Visually inspect the wells with the highest concentrations for any signs of precipitation. If observed, prepare fresh dilutions and consider using a lower top concentration or a different solvent.[5] |
Experimental Protocols
In-Vitro EGFR Kinase Assay for IC50 Determination
This protocol outlines a general procedure for determining the IC50 value of this compound using a fluorescence-based in-vitro kinase assay.
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase substrate (e.g., a synthetic peptide with a tyrosine residue)
-
ATP (Adenosine triphosphate)
-
This compound
-
Kinase assay buffer
-
384-well assay plates
-
Detection reagent
-
Microplate reader
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution of the inhibitor in kinase assay buffer. The final DMSO concentration should be kept constant and low (e.g., <1%).
-
Assay Plate Preparation: Add a small volume (e.g., 4 µL) of each inhibitor concentration to the wells of a 384-well plate. Include control wells with DMSO only (no inhibitor).[4]
-
Enzyme and Substrate Addition: Prepare a solution containing the recombinant EGFR kinase and the kinase substrate in the kinase assay buffer. Add this mixture (e.g., 8 µL) to all wells of the assay plate.[4]
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP in kinase assay buffer (e.g., 4 µL) to all wells. The final ATP concentration should be close to the Km value for EGFR.[4][7]
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.[4]
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent will generate a signal proportional to the amount of phosphorylated substrate.[4]
-
Data Acquisition: Read the signal (e.g., fluorescence intensity) in each well using a microplate reader.[4]
-
Data Analysis:
-
Subtract the background signal (wells with no enzyme) from all readings.
-
Normalize the data by setting the "no inhibitor" control as 100% activity and a "no enzyme" or "maximum inhibition" control as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]
-
Cell-Based Proliferation Assay (MTT) for IC50 Determination
This protocol describes a method for determining the IC50 of this compound using the MTT assay, which measures cell viability.[9][10]
Materials:
-
EGFR-dependent cancer cell line
-
Complete growth medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the inhibitor in a complete growth medium to achieve the desired final concentrations.[5]
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with vehicle control (DMSO at the same final concentration as in the drug-treated wells) and wells with medium only (blank).[5]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[5]
-
MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5][10]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Shake the plate gently to dissolve the formazan (B1609692) crystals.[10]
-
Data Acquisition: Measure the absorbance at 490 nm or 570 nm using a plate reader.[5][10]
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percent viability versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Egfr-IN-150 off-target effects in cell lines
Welcome to the technical support center for Egfr-IN-150. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the use of this compound in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, ATP-competitive small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Upon binding of ligands such as EGF, EGFR dimerizes and undergoes autophosphorylation, which initiates downstream signaling cascades critical for cell proliferation and survival, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[1][2] this compound binds to the kinase domain of EGFR, preventing its phosphorylation and the subsequent activation of these signaling pathways.[1]
Q2: What are "off-target" effects and why are they a concern for kinase inhibitors like this compound?
A2: Off-target effects happen when a drug interacts with and alters the function of proteins other than its intended target.[1] This is a notable concern for kinase inhibitors because the ATP-binding site is highly conserved across the human kinome, which can lead to the inhibition of multiple kinases.[1] These unintended interactions can result in misleading experimental data, cellular toxicity, or the paradoxical activation of other signaling pathways, complicating the interpretation of results.[1]
Q3: How can I determine if an observed cellular phenotype is due to an off-target effect of this compound?
A3: Distinguishing between on-target and off-target effects is a critical experimental challenge. A multi-faceted approach is recommended:
-
Dose-Response Analysis: Correlate the observed phenotype with the IC50 value for EGFR inhibition. If the phenotype manifests at concentrations significantly higher than what is required to inhibit EGFR phosphorylation, it may be an off-target effect.[1]
-
Use a Structurally Unrelated Inhibitor: Attempt to reproduce the phenotype using a different EGFR inhibitor with a distinct chemical structure. If the effect is not replicated, it suggests the phenotype may be an off-target effect specific to the chemical scaffold of this compound.[1]
-
Rescue Experiments: In cell lines expressing a mutant form of EGFR, a rescue experiment can be informative. If the phenotype can be reversed by introducing a resistant EGFR mutant while the off-target effect persists, this points to a non-EGFR-mediated mechanism.[1]
Troubleshooting Guides
Issue 1: Unexpectedly high cytotoxicity is observed at concentrations intended to be selective for EGFR.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Off-target kinase inhibition | 1. Lower the concentration of this compound to a range closer to its EGFR IC50. 2. Perform a kinome-wide selectivity screen to identify other inhibited kinases.[1] 3. Cross-validate findings with a structurally different EGFR inhibitor.[1] | Reduced cytotoxicity while maintaining inhibition of EGFR signaling. |
| Inhibition of non-kinase off-targets | 1. Review literature for known non-kinase off-targets of similar chemical scaffolds. 2. Utilize proteomics approaches to identify protein binding partners. | Identification of alternative targets responsible for the cytotoxic effect. |
| Cell line-specific sensitivity | 1. Test this compound in a panel of cell lines with varying genetic backgrounds. 2. Assess the expression levels of EGFR and other potential off-target kinases in the sensitive cell line. | Correlation of cytotoxicity with specific cellular contexts or protein expression profiles. |
Issue 2: Lack of correlation between biochemical potency (IC50) and cellular activity.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Poor cell permeability | 1. Evaluate the physicochemical properties of this compound (e.g., lipophilicity, polar surface area) to predict its permeability.[3] 2. Perform a Caco-2 permeability assay to directly measure cell entry.[3] | Understanding of the compound's ability to cross the cell membrane. |
| High intracellular ATP concentration | 1. Re-run the biochemical kinase assay using an ATP concentration that mimics physiological levels (e.g., 1-5 mM).[3] | Determination if the inhibitor's potency is outcompeted by high intracellular ATP. |
| Compound efflux | 1. Conduct assays to determine if this compound is a substrate for cellular efflux pumps (e.g., P-glycoprotein).[3] | Identification of active transport mechanisms reducing the intracellular concentration of the inhibitor. |
| Metabolic instability | 1. Assess the metabolic stability of this compound in the presence of liver microsomes or hepatocytes. | Insight into the rate of compound degradation and inactivation within the cell. |
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
| Kinase | IC50 (nM) |
| EGFR (WT) | 5 |
| EGFR (L858R) | 2 |
| EGFR (T790M) | 50 |
| HER2 | 1500 |
| HER4 | 2500 |
| ABL1 | >10000 |
| SRC | 8000 |
| LCK | >10000 |
| Data is illustrative and not based on published results for a real compound named this compound. |
Table 2: Cellular Activity of this compound in Various Cell Lines
| Cell Line | EGFR Status | GI50 (nM) |
| A431 | WT (amplified) | 10 |
| NCI-H1975 | L858R/T790M | 75 |
| PC-9 | del E746-A750 | 8 |
| MCF-7 | WT | >5000 |
| Data is illustrative and not based on published results for a real compound named this compound. |
Experimental Protocols
Protocol 1: Western Blot Analysis of EGFR Phosphorylation
-
Cell Culture and Treatment: Plate cells in 6-well plates and allow them to adhere overnight. Serum starve the cells for 24 hours prior to treatment. Treat cells with varying concentrations of this compound for 2 hours.
-
Stimulation and Lysis: Stimulate the cells with 100 ng/mL EGF for 15 minutes.[4] Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate 20-30 µg of protein per lane on an 8-10% SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-EGFR (Tyr1068) and total EGFR overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Quantify the band intensities to determine the concentration-dependent inhibition of EGFR phosphorylation.[4]
Protocol 2: Kinase Selectivity Assay (Illustrative)
-
Prepare Kinase Reaction Mix: Prepare a master mix containing kinase reaction buffer, a suitable substrate, and the target kinase enzyme.
-
Compound Dilution: Serially dilute this compound in DMSO.
-
Assay Plate Setup: Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well assay plate.
-
Initiate Kinase Reaction: Add 10 µL of the Kinase Reaction Mix to each well to start the reaction.[3]
-
Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.[3]
-
Detection: Add a detection reagent (e.g., ADP-Glo) that measures kinase activity by quantifying the amount of ADP produced.
-
Luminescence Reading: Read the luminescence of each well using a plate-reading luminometer to determine the extent of kinase inhibition.[3]
Visualizations
Caption: EGFR Signaling Pathway and the inhibitory action of this compound.
Caption: Workflow for troubleshooting on-target vs. off-target effects.
References
Troubleshooting Egfr-IN-150 instability in culture media
Frequently Asked Questions (FAQs)
Q1: What are the common reasons for the loss of activity of an EGFR inhibitor like EGFR-IN-150 in long-term cell culture?
A1: Several factors can contribute to a decrease in the efficacy of an EGFR inhibitor over time in a cell culture environment:
-
Chemical Instability: The compound may degrade in the aqueous, warm (37°C), and CO2-rich environment of the cell culture medium.[1] Common degradation pathways include hydrolysis and oxidation.[2][3]
-
Metabolism by Cells: The cultured cells may metabolize the inhibitor into less active or inactive forms.[1]
-
Adsorption to Plasticware: The compound might adsorb to the surface of cell culture plates, flasks, or pipette tips, which reduces its effective concentration in the medium.[1]
-
Cellular Resistance Mechanisms: Over time, cancer cells can develop resistance to EGFR inhibitors through various mechanisms, such as secondary mutations in the EGFR gene (e.g., T790M) or the activation of bypass signaling pathways.[1]
-
Precipitation: The compound's concentration may exceed its solubility limit in the culture medium, leading to precipitation and a decrease in the bioavailable concentration.[4]
Q2: How can I determine if this compound is degrading in my cell culture medium?
A2: A direct way to assess the chemical stability of your compound is to perform a time-course analysis using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] This involves incubating your compound in the cell culture medium (with and without cells) and analyzing samples at different time points to quantify the concentration of the parent compound.[5] A detailed protocol is provided in the "Experimental Protocols" section below.
Q3: What are the visual signs of this compound precipitation in cell culture?
A3: Compound precipitation may not always be visible to the naked eye. However, you might observe a fine, crystalline-like precipitate, a cloudy appearance in the medium, or small particles floating in the culture, especially at higher concentrations.[1] It is recommended to inspect the culture vessel under a microscope before and after adding the compound.[1]
Q4: How frequently should I replace the medium containing this compound in a long-term experiment?
A4: The frequency of media changes depends on the stability of the specific inhibitor and the metabolic rate of the cell line.[1] If the inhibitor is found to be unstable (e.g., has a short half-life in the medium), more frequent media changes (e.g., every 24-48 hours) may be necessary to maintain a more consistent effective concentration.[1]
Q5: What components in cell culture media can lead to compound degradation?
A5: Several components can contribute to compound instability, including:
-
pH and Temperature: Standard culture conditions (pH 7.2-7.4, 37°C) can accelerate the hydrolysis of susceptible chemical moieties.[6]
-
Serum: Fetal Bovine Serum (FBS) and other serum supplements contain various enzymes (e.g., esterases, proteases) that can metabolize compounds.[5]
-
Media Components: Other components like amino acids (e.g., cysteine) and vitamins can also interact with and degrade the compound.[6]
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results between experiments | Compound Degradation: Stock solutions or working solutions may be degrading over time. | Prepare fresh stock solutions of your compound for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.[5] |
| Variability in Media Preparation: Inconsistent preparation of media can affect compound stability. | Ensure consistent media preparation, including the source and lot of serum and supplements.[5] | |
| Cell Passage Number: Cellular metabolism can change with prolonged culturing. | Use cells within a consistent and low passage number range.[5] | |
| Visible precipitate in culture wells | Compound concentration exceeds solubility limit. | Determine the maximum soluble concentration of your compound in the specific culture medium. Do not use concentrations above this limit.[7] |
| "Solvent shock" from rapid dilution. | Prepare intermediate dilutions of your concentrated stock solution in pre-warmed culture medium before the final dilution into the cell culture plate.[7] | |
| Interaction with serum proteins. | Try reducing the serum concentration if your experimental design allows.[7] | |
| Loss of compound activity over time in culture | Chemical instability in media. | Perform a stability study (see Experimental Protocols). If the compound is unstable, replenish it by changing the medium at regular intervals.[7] |
| Cellular metabolism of the compound. | Assess compound stability in the presence and absence of cells to determine if metabolism is a significant factor. |
Experimental Protocols
Protocol 1: Assessing the Chemical Stability of this compound in Cell Culture Media
Objective: To determine the chemical stability of this compound in a standard cell culture medium over a typical experimental duration.
Materials:
-
This compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
HPLC-MS system
Methodology:
-
Preparation: Prepare a stock solution of the EGFR inhibitor in an appropriate solvent (e.g., DMSO) at a high concentration.[1]
-
Spiking the Media: Spike the pre-warmed cell culture medium (containing FBS) with the inhibitor to the desired final concentration (e.g., 1 µM). Ensure the final solvent concentration is low (e.g., <0.1%) to avoid solvent-induced degradation or toxicity.[1]
-
Aliquoting: Aliquot the medium containing the inhibitor into sterile microcentrifuge tubes.[1]
-
Time Zero Sample: Immediately take a sample for the 0-hour time point. Store this sample at -80°C.[1]
-
Incubation: Incubate the remaining tubes at 37°C in a 5% CO2 incubator.[1]
-
Sample Collection: Collect samples at various time points (e.g., 2, 8, 24, 48, 72 hours). Store them at -80°C until analysis.[1]
-
Sample Processing: For protein-containing media, precipitate proteins by adding a cold quenching solvent (e.g., 3 volumes of acetonitrile). Vortex and centrifuge at high speed to pellet the precipitated protein. Transfer the supernatant to a clean tube or well for analysis.[6]
-
Analysis: Analyze the concentration of the compound in the processed samples using a validated HPLC or LC-MS/MS method.[6]
-
Data Calculation: Calculate the percentage of the compound remaining at each time point relative to the T=0 concentration.[6]
Visualizations
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway targeted by this compound.
Experimental Workflow for Stability Assessment
Caption: Experimental workflow for determining compound stability.
Troubleshooting Decision Tree for Instability
Caption: Troubleshooting decision tree for this compound instability.
References
Egfr-IN-150 inconsistent results in proliferation assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistent results in proliferation assays involving the novel epidermal growth factor receptor (EGFR) inhibitor, EGFR-IN-150.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for an EGFR inhibitor like this compound?
A1: this compound is presumed to be a small-molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is a transmembrane protein that, upon binding to ligands like EGF, activates several downstream signaling cascades.[1] The two primary pathways are the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway, both of which are crucial for cell proliferation, survival, and differentiation.[1] this compound likely acts as an ATP-competitive inhibitor, binding to the kinase domain of EGFR to block its phosphorylation and subsequent activation of these pathways.[2]
Q2: Why do I see significant differences in the IC50 value of this compound across different cancer cell lines?
A2: The sensitivity of a cell line to an EGFR inhibitor is highly dependent on its genetic background. Key factors include:
-
EGFR Mutation Status: Cell lines with activating mutations in the EGFR gene (e.g., exon 19 deletions or the L858R mutation) are often highly sensitive to EGFR inhibitors.[3][4] Conversely, cell lines with wild-type EGFR may be less sensitive.[3] The presence of resistance mutations, such as T790M, can confer resistance to first-generation EGFR inhibitors.[4][5]
-
EGFR Expression Levels: While not always a direct correlation, cell lines that overexpress EGFR may show increased sensitivity.[6]
-
Activation of Bypass Pathways: Cancer cells can develop resistance by activating alternative signaling pathways (e.g., MET amplification) to bypass the EGFR blockade.[7]
Q3: What is a reasonable starting concentration range for this compound in a proliferation assay?
A3: For a novel compound with an unknown IC50, it is advisable to perform a dose-response experiment over a wide logarithmic dilution series, for example, from 1 nM to 100 µM.[4] This broad range will help to identify the effective concentration window for your specific cell line and assay conditions.
Q4: How long should I incubate the cells with this compound?
A4: For proliferation assays such as MTT, MTS, or CellTiter-Glo, a 48 to 72-hour incubation period is common to allow for measurable effects on cell division.[4] For signaling studies (e.g., Western blot for p-EGFR), a much shorter incubation time (e.g., 1-4 hours) is typically sufficient to observe changes in protein phosphorylation.[7]
Troubleshooting Guide: Inconsistent Proliferation Assay Results
Issue 1: High Variability Between Replicate Wells
High variability often points to technical inconsistencies in the experimental setup.[7]
| Potential Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Ensure the cell suspension is homogenous before and during plating by gently mixing between pipetting steps. Allow the plate to sit at room temperature for 30 minutes before incubation to allow cells to settle evenly.[8] |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions and ensure consistent technique. |
| Edge Effects | Evaporation from wells on the perimeter of a microplate can concentrate the drug and affect cell growth.[9] To mitigate this, fill the outer wells with sterile PBS or media without cells and do not use them for data collection.[9] |
| Compound Precipitation | Novel kinase inhibitors can have poor aqueous solubility.[1] Visually inspect wells for precipitation after adding the compound. If observed, refer to the troubleshooting section on compound solubility. |
Issue 2: IC50 Value is Significantly Higher Than Expected or Published Data
| Potential Cause | Troubleshooting Steps |
| Cell Line Issues | Verify the authenticity of your cell line (e.g., by STR profiling). Use low-passage number cells, as genetic drift can occur over time, altering drug sensitivity.[7] |
| Compound Stability/Activity | Ensure the compound has been stored correctly (typically at -20°C or -80°C as a solid or in a DMSO stock solution) and has not undergone multiple freeze-thaw cycles.[10] Prepare fresh dilutions from a stock solution for each experiment. |
| High Seeding Density | If too many cells are seeded, they may become confluent before the end of the assay, masking the inhibitory effect of the compound. Optimize the initial cell seeding number.[8] |
| Serum Concentration | Components in fetal bovine serum (FBS) can bind to the inhibitor or provide growth factors that counteract its effect. Consider reducing the serum concentration during the drug treatment period. |
Issue 3: Apparent Increase in "Viability" at Certain Concentrations
An increase in signal in a viability assay can be a counterintuitive result.
| Potential Cause | Troubleshooting Steps |
| Assay Interference | The inhibitor may directly react with the assay reagent (e.g., chemically reduce the MTT tetrazolium salt). To test for this, run a control plate with the inhibitor in cell-free media. |
| Shift in Cellular Metabolism | At certain concentrations, the compound might induce a stress response that increases cellular metabolic activity, which is what many viability assays measure as a proxy for cell number.[7] This can lead to an apparent increase in viability even if proliferation has ceased. Consider using a different assay that measures cell number more directly (e.g., crystal violet staining or a cell counting method). |
Data Presentation: Example IC50 Values for EGFR Inhibitors
The following table provides example IC50 values for known EGFR inhibitors in various cell lines to illustrate the expected range of potencies and cell line-dependent sensitivities. The IC50 for this compound must be determined experimentally.
| Cell Line | EGFR Status | Example Inhibitor | Reported IC50 (nM) |
| PC-9 | Exon 19 deletion | Gefitinib | ~30[4] |
| HCC827 | Exon 19 deletion | Almonertinib | Effective Inhibition |
| H1975 | L858R & T790M | Dacomitinib | Effective Inhibition |
| H1975 | L858R & T790M | Gefitinib | Resistant |
| A549 | Wild-type | Gefitinib | ~4500[4] |
| A431 | Wild-type (overexpressed) | ZD1839 (Gefitinib) | Growth Inhibition at low concentrations[6] |
Experimental Protocols
Protocol 1: Determination of IC50 using an MTT Proliferation Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified CO2 incubator to allow for cell adherence.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in culture medium at 2X the final desired concentrations. A common starting range is from 200 µM down to the low nM range.
-
Include a vehicle control (e.g., medium with the highest concentration of DMSO used).
-
Remove the old medium from the cells and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
-
MTT Addition and Solubilization:
-
Add 20 µL of 5 mg/mL MTT solution in sterile PBS to each well and incubate for 3-4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Analysis of EGFR Pathway Inhibition by Western Blot
This protocol assesses the direct effect of the inhibitor on the EGFR signaling pathway.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0.1x, 1x, and 10x the determined IC50) for a short duration (e.g., 2 hours). Include a vehicle control.[7]
-
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.[7]
-
-
Western Blotting:
-
Normalize protein concentrations for all samples, add Laemmli sample buffer, and boil at 95°C for 5 minutes.[7]
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, and total ERK. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Analysis:
-
Quantify band intensities to determine the relative levels of protein phosphorylation compared to the total protein levels.
-
Visualizations
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
References
- 1. EGFR-mutated advanced non-small cell lung cancer: new era of systemic therapy towards new standards of care | springermedizin.de [springermedizin.de]
- 2. benchchem.com [benchchem.com]
- 3. Estimated Glomerular Filtration Rate in Chronic Kidney Disease: A Critical Review of Estimate-Based Predictions of Individual Outcomes in Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular Localization of the Activated EGFR Determines Its Effect on Cell Growth in MDA-MB-468 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. researchgate.net [researchgate.net]
- 7. kidney.org.au [kidney.org.au]
- 8. mdpi.com [mdpi.com]
- 9. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Egfr-IN-150 degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and troubleshooting of experiments involving EGFR-IN-150.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon arrival?
A1: Upon arrival, this compound, typically supplied as a lyophilized powder, should be stored at -20°C for long-term stability. For short-term storage, 4°C is acceptable, but it is crucial to refer to the manufacturer's specific instructions. The compound should be protected from light and moisture.[1]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions of EGFR inhibitors like this compound.[2] It is essential to ensure the compound is fully dissolved. If solubility issues arise, gentle warming or vortexing may assist in dissolution.[1]
Q3: How should I store the stock solution of this compound?
A3: Stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[3][4] For optimal performance, it is best to use freshly prepared solutions for experiments.[4] Storing solutions in amber vials or wrapping them in foil can protect them from light degradation.[1]
Q4: My this compound precipitated out of my aqueous experimental solution. What should I do?
A4: Precipitation of hydrophobic compounds like many kinase inhibitors is a common issue in aqueous solutions.[5] To address this, ensure the final concentration of the organic solvent (e.g., DMSO) is kept low (typically <0.5%) in your cell culture medium to avoid solvent toxicity.[4] If precipitation persists, consider using a co-solvent or a different formulation approach, though this may require further optimization for your specific assay.[5]
Q5: What are the primary signaling pathways targeted by this compound?
A5: this compound is designed to inhibit the epidermal growth factor receptor (EGFR), a receptor tyrosine kinase.[6][7][8][9] Inhibition of EGFR blocks downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[5][7][9]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent experimental results | - Inaccurate weighing or pipetting- Incomplete dissolution of the compound- Degradation of the compound due to improper storage- Repeated freeze-thaw cycles of stock solution | - Use a calibrated analytical balance and calibrated pipettes.- Ensure complete dissolution of the compound in the stock solution.- Aliquot stock solutions into single-use volumes and store at the recommended temperature, protected from light.[1]- Avoid repeated freeze-thaw cycles.[3][4] |
| High levels of cell death observed after treatment | - Inhibitor concentration is too high- Prolonged exposure to the inhibitor- Solvent toxicity | - Perform a dose-response curve to determine the optimal, non-toxic concentration.[4]- Reduce the incubation time to the minimum required to achieve the desired effect.- Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.1-0.5%).[4] |
| Lack of inhibitor activity | - Incorrect storage of the inhibitor leading to degradation- Inhibitor is not cell-permeable- Incorrect timing of inhibitor addition | - Prepare a fresh stock solution from a properly stored powder.- Verify from the literature or manufacturer's data that the inhibitor can cross the cell membrane.[4]- Optimize the timing of inhibitor treatment relative to the experimental stimulus.[4] |
| Rapid degradation of the compound in cell culture medium | - Inherent instability in aqueous solutions at 37°C- Reaction with components in the media- Unstable pH of the media | - Perform a stability check in a simpler buffer system (e.g., PBS) at 37°C.- Test stability in media with and without serum, as serum proteins can sometimes stabilize compounds.[3]- Ensure the pH of the media is stable throughout the experiment.[3] |
Quantitative Data Summary
Table 1: Recommended Storage Conditions and Stability
| Form | Storage Temperature | General Shelf Life | Notes |
| Powder | -20°C | Up to 3 years (verify with manufacturer) | Protect from light and moisture.[1] |
| Stock Solution (in DMSO) | -80°C | Up to 1 year (verify with manufacturer) | Aliquot to avoid freeze-thaw cycles.[4] |
| Stock Solution (in DMSO) | -20°C | Up to 1 month (verify with manufacturer) | For more frequent use, but -80°C is preferred for longer-term storage.[3] |
Table 2: General Solubility Profile of similar EGFR Inhibitors
| Solvent | Solubility | Notes |
| DMSO | ≥ 60 mg/mL | Recommended for high-concentration stock solutions.[2] |
| Ethanol | Insoluble/Low | Not a recommended primary solvent.[2] |
| Water | Insoluble | Dilution of a DMSO stock into aqueous media is necessary for biological assays.[2] |
| PBS (pH 7.4) | Low | Poor aqueous solubility is common for this class of compounds.[5] |
Disclaimer: The solubility data is based on structurally related EGFR inhibitors and should be used as a reference. It is strongly recommended to perform in-house solubility tests for this compound under your specific experimental conditions.[2]
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Medium
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare the desired cell culture medium (e.g., DMEM) with and without 10% Fetal Bovine Serum (FBS).
-
Prepare the working solution of this compound by diluting the stock solution in the respective media to a final concentration of 10 µM.
-
-
Experimental Procedure:
-
Add 1 mL of the 10 µM this compound working solution to triplicate wells of a 24-well plate for each condition (with and without FBS).
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂.
-
At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect 100 µL aliquots from each well.
-
Immediately process the samples for analysis by a validated analytical method, such as HPLC-MS, to determine the concentration of this compound remaining.
-
-
Data Analysis:
-
Determine the percentage of this compound remaining at each time point by normalizing the concentration to the concentration at time 0.
-
Plot the percentage of remaining this compound against time to determine its stability profile.
-
Visualizations
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the stability of this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. ClinPGx [clinpgx.org]
Technical Support Center: Improving Oral Bioavailability of EGFR-IN-150
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the oral administration of EGFR-IN-150, a representative EGFR inhibitor with presumed low bioavailability.
Frequently Asked Questions (FAQs)
Q1: We are observing low in vivo efficacy with this compound despite high in vitro potency. What are the likely reasons?
A common cause for the discrepancy between in vitro potency and in vivo efficacy is poor oral bioavailability. This can stem from several factors, including:
-
Low Aqueous Solubility: this compound, like many kinase inhibitors, is likely a lipophilic molecule with poor solubility in the aqueous environment of the gastrointestinal (GI) tract.[1]
-
Poor Dissolution Rate: Even if soluble, the rate at which the compound dissolves from its solid form may be too slow for adequate absorption.
-
Low Intestinal Permeability: The compound may not efficiently cross the intestinal epithelium to enter the bloodstream.
-
First-Pass Metabolism: The drug may be extensively metabolized in the liver before it reaches systemic circulation.
Q2: What initial steps should we take to investigate the poor bioavailability of this compound?
The first step is to characterize the fundamental physicochemical properties of this compound. We recommend the following initial assessments:
-
Solubility Profiling: Determine the solubility in biorelevant media such as Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF).
-
Permeability Assay: A Caco-2 permeability assay is a standard in vitro method to predict intestinal drug absorption.
If these initial assessments confirm low solubility and/or permeability, formulation development is the recommended next step.
Q3: What are the main formulation strategies to enhance the oral bioavailability of poorly soluble drugs like this compound?
Several strategies can be employed, often in combination, to improve the oral bioavailability of poorly soluble compounds.[2][3] These include:
-
Particle Size Reduction: Increasing the surface area of the drug particles can enhance the dissolution rate.[4][5]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can improve both solubility and dissolution.[6][7][8]
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption.[5][9]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance aqueous solubility.[3]
-
Prodrug Approach: Modifying the chemical structure of the drug to a more soluble or permeable form that converts to the active drug in vivo.
Troubleshooting Guides
Issue 1: this compound Shows Poor Solubility in Aqueous Buffers
Problem: The compound precipitates out of solution during the preparation of aqueous stocks for in vitro or in vivo studies.
Troubleshooting Steps:
-
Co-solvents: For preclinical in vivo studies, a mixture of solvents can be used to improve solubility. A common vehicle is a combination of DMSO, PEG400, and saline. The final concentration of DMSO should be kept low to minimize toxicity.
-
pH Adjustment: Assess the pH-solubility profile of this compound. If it is a weakly basic or acidic compound, adjusting the pH of the formulation can significantly increase its solubility.
-
Formulation Development: If simple co-solvent systems are insufficient or not suitable for further development, consider the formulation strategies outlined in the FAQs.
Issue 2: High Variability in Pharmacokinetic (PK) Data
Problem: Significant animal-to-animal variation is observed in the plasma concentration of this compound after oral administration.
Troubleshooting Steps:
-
Food Effect: The presence of food in the GI tract can significantly impact the absorption of poorly soluble drugs. Conduct PK studies in both fasted and fed states to assess any food effect.
-
Formulation Stability: Ensure the formulation is stable and the drug does not precipitate over time before or after administration.
-
Dose Proportionality: Investigate if the absorption is dose-dependent. At higher doses, the solubility may become the limiting factor for absorption, leading to non-linear pharmacokinetics.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
Objective: To provide a high-throughput method for determining the aqueous kinetic solubility of this compound.
Methodology:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Add a small volume of the DMSO stock to an aqueous buffer (e.g., PBS, pH 7.4) to a final desired concentration (e.g., 100 µM).
-
Shake the mixture for a defined period (e.g., 2 hours) at room temperature.
-
Filter the solution to remove any precipitated compound.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
Data Presentation
Table 1: Hypothetical Solubility Profile of this compound
| Solvent/Medium | Solubility (µg/mL) |
| Water | < 1 |
| PBS (pH 7.4) | < 1 |
| Simulated Gastric Fluid (pH 1.2) | 5 |
| Simulated Intestinal Fluid (pH 6.8) | 2 |
| DMSO | > 100,000 |
| Ethanol | 50 |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Different Formulations (Oral Administration in Rats)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Bioavailability (%) |
| Aqueous Suspension | 50 | 50 ± 15 | 2 | 200 ± 50 | < 5 |
| Micronized Suspension | 50 | 150 ± 40 | 1.5 | 600 ± 120 | 15 |
| Amorphous Solid Dispersion | 20 | 500 ± 100 | 1 | 2500 ± 400 | 60 |
| SEDDS Formulation | 20 | 800 ± 150 | 0.5 | 3200 ± 500 | 75 |
Visualizations
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Improving Bioavailability
Caption: Workflow for troubleshooting and improving the oral bioavailability of this compound.
References
- 1. Estimated glomerular filtration rate is a poor predictor of concentration for a broad range of uremic toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physicochemical properties of EGF receptor inhibitors and development of a nanoliposomal formulation of gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physicochemical properties of epidermal growth factor receptor inhibitors and development of a nanoliposomal formulation of gefitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A Comprehensive Review of Current and Emerging Treatments for Narcolepsy Type 1 [mdpi.com]
- 6. Characterization of soluble and exosomal forms of the EGFR released from pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 8. Metformin - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting In Vivo Side Effects of EGFR Inhibitors
Disclaimer: There is currently no publicly available preclinical toxicity data specifically for Egfr-IN-150. This technical support center provides troubleshooting guidance based on the known toxicities of the broader class of Epidermal Growth Factor Receptor (EGFR) inhibitors. The information presented here should be considered as general guidance, and it is imperative to conduct specific preclinical safety studies for any new compound, such as this compound, to determine its unique toxicity profile.
This guide is intended for researchers, scientists, and drug development professionals encountering unexpected side effects during in vivo experiments with EGFR inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the most common unexpected side effects observed with EGFR inhibitors in vivo?
A1: The most frequently reported toxicities associated with EGFR inhibitors in animal models are related to the on-target inhibition of EGFR in healthy tissues that express the receptor, particularly rapidly dividing cells. These commonly include:
-
Dermatological: Skin rashes, often appearing as a papulopustular rash, are the most common side effect.[1][2] Other skin-related issues include dry skin (xerosis), itching (pruritus), hair loss (alopecia), and inflammation around the nails (paronychia).[1][2][3]
-
Gastrointestinal: Diarrhea is a very common adverse event, which can lead to weight loss and dehydration.[1][2][4] Mucositis, an inflammation of the mucous membranes, is also frequently observed.[4]
-
Ocular: Corneal inflammation and abnormalities in eyelash growth have been noted.[1]
-
Renal: While less common, some EGFR inhibitors have been associated with renal toxicity, which can manifest as renal failure.[1][5] This is often seen in the context of digestive toxicity leading to dehydration.[5]
Q2: Are the toxicities observed in animal models predictive of what might be seen in humans?
A2: Generally, the types of toxicities observed in animal models for EGFR inhibitors, such as skin and gastrointestinal effects, are consistent with those seen in human clinical trials. However, the incidence and severity can differ between species and may not always directly correlate with the human response.
Q3: What is the general mechanism behind these on-target side effects?
A3: EGFR is crucial for the normal function and maintenance of various epithelial tissues. Inhibition of EGFR signaling disrupts the normal growth, proliferation, and differentiation of cells in the skin and gastrointestinal tract, leading to the observed toxicities.[2][3]
Troubleshooting Guides
Problem 1: Severe Skin Rash and Dermatitis
-
Symptom: Animals exhibit significant redness (erythema), papulopustular eruptions, and excessive scratching, potentially leading to open sores.
-
Potential Cause: High dosage of the EGFR inhibitor leading to excessive EGFR inhibition in the skin, disrupting normal keratinocyte proliferation and differentiation.[1]
-
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Dose Reduction | Temporarily halt dosing or reduce the dose by 25-50%. |
| 2 | Supportive Care | Provide topical moisturizers or corticosteroids to alleviate inflammation. |
| 3 | Refine Dosing Schedule | Consider intermittent dosing (e.g., every other day) to allow for skin recovery. |
| 4 | Histopathology | At study endpoint, collect skin samples for histopathological analysis to assess the extent of epidermal damage and inflammation. |
Problem 2: Severe Diarrhea and Weight Loss
-
Symptom: Animals exhibit severe, watery diarrhea leading to a rapid weight loss of over 15% of their baseline body weight.[1]
-
Potential Cause: Inhibition of EGFR signaling in the gastrointestinal tract disrupts the integrity of the mucosal lining and fluid balance.[1]
-
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Dose Reduction | Temporarily cease dosing or reduce the dose by 25-50% to allow for animal recovery.[1] |
| 2 | Supportive Care | Administer subcutaneous fluids (e.g., sterile saline) to prevent dehydration.[1] Offer palatable, high-calorie food supplements.[1] |
| 3 | Anti-diarrheal Medication | Consider the use of loperamide, in consultation with a veterinarian for appropriate dosing for the specific animal model.[1] |
| 4 | Histopathological Analysis | At the end of the study, collect intestinal tissue for histopathological analysis to assess the extent of mucosal damage.[1] |
Quantitative Data Summary
The following table summarizes the incidence of common adverse events associated with EGFR tyrosine kinase inhibitors (TKIs) from a meta-analysis of 28 randomized controlled trials involving 17,800 patients.[4] While this data is from human clinical trials, it provides a general overview of the expected frequency of on-target toxicities.
| Adverse Event | All-Grade Incidence (%) | High-Grade (≥3) Incidence (%) |
| Diarrhea | 53.7 | 6.2 |
| Rash | 48.6 | N/A |
| Mucositis | 46.5 | 14.8 |
| Alanine Aminotransferase (ALT) Increased | 38.9 | N/A |
| Skin Reaction | 35.2 | N/A |
| Pain | N/A | 8.2 |
| Metabolism and Nutrition Disorders | N/A | 7.4 |
| Dyspnea | N/A | 6.1 |
| Hypertension | N/A | 6.1 |
N/A: Data not specified in the source.
Experimental Protocols
Protocol 1: Proactive Toxicity Monitoring in Animal Studies
-
Daily Clinical Observations:
-
Record the body weight of each animal daily.
-
Monitor daily food and water intake.
-
Observe and score general appearance, including posture, activity level, and grooming habits.
-
-
Dermatological Scoring:
-
Implement a standardized scoring system (e.g., a scale of 0-4) to quantify the severity of skin rash and alopecia.
-
Score at least three times per week.
-
-
Gastrointestinal Monitoring:
-
Visually inspect and note the consistency and frequency of feces daily to detect the onset of diarrhea.
-
-
Regular Blood Work:
-
Conduct periodic blood draws (e.g., weekly or bi-weekly) for Complete Blood Counts (CBC) and serum chemistry panels.
-
Pay close attention to markers of organ damage, such as elevated liver enzymes (ALT, AST) and creatinine (B1669602) for kidney function.
-
Visualizations
Caption: Simplified EGFR signaling pathway and the mechanism of its inhibition.
Caption: Experimental workflow for proactive toxicity monitoring in animal models.
References
- 1. benchchem.com [benchchem.com]
- 2. Managing treatment-related adverse events associated with egfr tyrosine kinase inhibitors in advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adverse events associated with anti-EGFR therapies for the treatment of metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adverse event profiles of epidermal growth factor receptor‐tyrosine kinase inhibitors in cancer patients: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Renal Safety Profile of EGFR Targeted Therapies: A Study from VigiBase® the WHO Global Database of Individual Case Safety Reports - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Western Blots for p-EGFR with EGFR-IN-150
Welcome to our technical support center. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot issues with Western blotting for phosphorylated Epidermal Growth Factor Receptor (p-EGFR) when using the inhibitor EGFR-IN-150.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR). Its primary mechanism of action is to suppress the phosphorylation of EGFR.[1] By inhibiting phosphorylation, it blocks the activation of downstream signaling pathways, such as the AKT pathway, which are crucial for cell proliferation and survival.[1] This inhibitory effect is the basis for its anti-tumor activity.[1]
Q2: I treated my cells with this compound and now I can't detect p-EGFR on my Western blot. Is my experiment failing?
Not necessarily. In fact, the absence of a p-EGFR signal is the expected outcome if this compound is effective. The inhibitor is designed to prevent EGFR phosphorylation. Therefore, a successful experiment would show a significant reduction or complete absence of the p-EGFR band in treated cells compared to untreated or vehicle-treated controls.
Q3: How can I be sure that the lack of a p-EGFR signal is due to the inhibitor and not a technical error in my Western blot?
This is a critical question. To confirm that the absence of a p-EGFR signal is a true result of the inhibitor's activity, you should include proper controls in your experiment and systematically troubleshoot your Western blot protocol. The following troubleshooting guide will walk you through the necessary steps.
Troubleshooting Guide: Why is my Western blot for p-EGFR not working with this compound?
This guide will help you determine if the lack of a p-EGFR signal is due to the efficacy of this compound or a technical issue with your Western blot.
Step 1: Verify Your Experimental Design and Controls
The first step is to ensure your experiment is designed to correctly assess the inhibitor's effect.
Essential Controls:
-
Positive Control (Ligand-Stimulated): Cells stimulated with a ligand like Epidermal Growth Factor (EGF) to induce robust EGFR phosphorylation. This control should show a strong p-EGFR band.
-
Negative Control (Unstimulated): Cells that have not been stimulated with a ligand. This will show the basal level of p-EGFR in your cells.
-
Vehicle Control: Cells treated with the same solvent (e.g., DMSO) used to dissolve this compound. This control is crucial to ensure the solvent itself is not affecting EGFR phosphorylation.
-
Total EGFR Control: You must probe your blot for total EGFR. This is to confirm that the absence of a p-EGFR signal is not due to a general loss of the EGFR protein. The total EGFR levels should be comparable across all lanes.
-
Loading Control: A housekeeping protein like GAPDH or β-actin should be probed to ensure equal protein loading in each lane.
Interpreting Your Controls:
| Treatment Group | Expected p-EGFR Signal | Expected Total EGFR Signal | Expected Loading Control Signal | Interpretation |
| Untreated | Low/Basal | Present | Present | Baseline EGFR activity |
| EGF Stimulated | Strong | Present | Present | Successful induction of phosphorylation |
| Vehicle + EGF | Strong | Present | Present | Vehicle does not inhibit phosphorylation |
| This compound + EGF | Absent or Very Low | Present | Present | Inhibitor is effective |
If your controls behave as expected, particularly the strong signal in the EGF-stimulated and vehicle control lanes and the absence of a signal in the this compound treated lane (while total EGFR remains constant), it is highly likely your experiment is working correctly and the inhibitor is effective.
Step 2: Troubleshoot Your Western Blot Protocol
If your positive controls are not working (i.e., you do not see a p-EGFR band even in the EGF-stimulated lane), there may be a technical issue with your Western blot protocol. Phosphorylated proteins are notoriously difficult to detect due to their low abundance and the labile nature of the phosphate (B84403) group.[1][2]
Here are common areas for troubleshooting:
Issue: No p-EGFR signal in any lane (including positive controls).
| Possible Cause | Recommended Solution |
| Sample Preparation: Rapid dephosphorylation by phosphatases upon cell lysis.[1][3][4] | - Always work on ice.[3][4] - Use freshly prepared lysis buffer containing a cocktail of phosphatase and protease inhibitors.[3][4][5][6] - Use fresh cell lysates; avoid repeated freeze-thaw cycles.[2][6] |
| Low Abundance of p-EGFR: The amount of phosphorylated EGFR may be below the detection limit.[1][2] | - Increase the amount of protein loaded per lane (30-50 µg is a good starting point).[1] - Consider enriching your sample for phosphoproteins using immunoprecipitation (IP) for total EGFR followed by blotting for p-EGFR.[4][7] |
| Antibody Issues: Incorrect primary or secondary antibody dilution, or inactive antibody. | - Optimize the primary antibody concentration by performing a dot blot or a dilution series. - Use a fresh dilution of the secondary antibody. - Ensure your secondary antibody is compatible with your primary antibody (e.g., anti-rabbit secondary for a rabbit primary). |
| Blocking Buffer: Milk contains phosphoproteins (casein) that can increase background and mask the signal.[2][3][5][7] | - Use 3-5% Bovine Serum Albumin (BSA) in TBST for blocking instead of milk.[3][5][7] |
| Washing Steps: Over-washing can strip the antibody from the membrane. | - Reduce the number or duration of washes, especially after the primary antibody incubation.[2] |
| Transfer Issues: Inefficient transfer of a large protein like EGFR (~175 kDa). | - Use a PVDF membrane, which is better for large proteins. - Optimize transfer time and voltage/current. A wet transfer overnight at 4°C is often recommended for large proteins.[8] |
Issue: Weak p-EGFR signal in positive controls.
| Possible Cause | Recommended Solution |
| Suboptimal Ligand Stimulation: Insufficient concentration or duration of EGF treatment. | - Optimize the EGF concentration and stimulation time for your specific cell line. A common starting point is 100 ng/mL for 15-30 minutes.[8] |
| Insufficient Protein Load: Not enough target protein to generate a strong signal. | - Increase the amount of protein loaded on the gel.[7] |
| Detection Reagent: ECL substrate may be expired or not sensitive enough. | - Use a fresh, high-sensitivity ECL substrate.[7] |
Experimental Protocols
Detailed Protocol: Cell Lysis for Phosphoprotein Analysis
-
Cell Treatment: Grow cells to 70-80% confluency. Treat with this compound, vehicle, and/or EGF as per your experimental design.
-
Harvesting: After treatment, immediately place the culture dish on ice. Aspirate the media and wash the cells twice with ice-cold PBS.
-
Lysis: Add ice-cold RIPA buffer supplemented with freshly added protease and phosphatase inhibitor cocktails.[4]
-
Scraping and Incubation: Scrape the cells and transfer the lysate to a pre-chilled microfuge tube. Incubate on ice for 30 minutes with occasional vortexing.[8]
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[8]
-
Supernatant Collection: Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.
-
Quantification: Determine the protein concentration using a BCA or Bradford assay.[8]
Detailed Protocol: Western Blot for p-EGFR
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 30 µg) per lane onto an SDS-PAGE gel. Include a pre-stained protein ladder.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane. For a large protein like EGFR (~175 kDa), a wet transfer is recommended.[8]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[8]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-EGFR (e.g., anti-p-EGFR Y1068) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[8]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[8]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.[8]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[8]
-
Detection: Incubate the membrane with an ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize the p-EGFR signal, you can strip the membrane and re-probe for total EGFR and a loading control.
Visualizations
EGFR Signaling Pathway
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for p-EGFR Western Blot
Caption: A typical experimental workflow for Western blot analysis of p-EGFR.
Troubleshooting Logic for Absent p-EGFR Signal
Caption: Decision tree for troubleshooting an absent p-EGFR Western blot signal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of Epidermal Growth Factor Receptor Activation Is Associated With Improved Diabetic Nephropathy and Insulin Resistance in Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications [mdpi.com]
- 4. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. List of EGFR inhibitors (anti-EGFR) - Drugs.com [drugs.com]
- 6. EGFR Inhibition in the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. selleckchem.com [selleckchem.com]
How to minimize batch-to-batch variability of Egfr-IN-150
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Egfr-IN-150. This guide addresses specific issues that may arise during experimental workflows, from compound handling to data interpretation, to help minimize batch-to-batch variability and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound to ensure its stability?
A1: Proper storage is critical to maintain the integrity and activity of this compound. Recommendations vary for the compound in its solid form versus in solution.
-
Solid Form: Store at -20°C, desiccated, and protected from light. When stored correctly, the solid compound is expected to be stable for at least one year.[1]
-
Solution: Stock solutions, typically prepared in Dimethyl Sulfoxide (DMSO), should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C.[1] DMSO stock solutions are generally stable for up to 3 months under these conditions.[1] Aqueous solutions should be prepared fresh for each experiment and not stored.[1]
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: DMSO is the most common solvent for creating high-concentration stock solutions of small molecule inhibitors like this compound.[1] For most biological experiments, the final concentration of DMSO in the aqueous medium should be kept low (typically <0.1%) to avoid solvent-induced artifacts.
Q3: My vial of solid this compound appears to have very little or no powder. Is this normal?
A3: Yes, this can be normal, especially if the compound is supplied in small quantities (e.g., <5 mg). It may appear as a thin, transparent film or a small amount of crystalline dust on the bottom or walls of the vial.[1] To use the compound, add the appropriate solvent directly to the vial to dissolve the entire contents.[1]
Q4: I am observing inconsistent inhibitory activity in my cell-based assays. What could be the cause?
A4: Inconsistent activity can stem from several factors. One common issue is the degradation of the compound in aqueous solutions, especially at 37°C.[1] It is advisable to test the stability of this compound in your specific cell culture media over the duration of your experiment. This can be done by incubating the compound in the media and then analyzing it for degradation products using HPLC.[1] Other factors could include variability in cell passage number, seeding density, or the presence of mutations in the EGFR target.
Troubleshooting Guides
Issue 1: No amplification or weak signal for the L858R mutation in positive control samples when testing the effect of this compound.
-
Possible Causes:
-
Low tumor cell content: The percentage of tumor cells in the sample may be below the limit of detection of the assay.[2]
-
Degraded DNA: Poor quality DNA can lead to failed amplification.
-
Suboptimal primer/probe design: The primers or probe may not be specific or efficient for the target sequence.
-
PCR inhibition: Contaminants in the DNA sample can inhibit the PCR reaction.
-
Incorrect thermal cycling parameters: The annealing temperature or extension time may not be optimal.
-
Enzyme inactivity: The DNA polymerase may have lost its activity.
-
-
Solutions:
-
Enrich for Tumor Cells: If tumor content is low (<10%), consider macrodissection of the FFPE tissue block to enrich the tumor cell population.[2]
-
Assess DNA Quality: Quantify the extracted DNA using a fluorometric method (e.g., Qubit) for better accuracy than UV spectroscopy. Run an aliquot of the DNA on an agarose (B213101) gel to check for degradation.[2]
-
Use a More Sensitive Assay: Consider using a more sensitive method like real-time PCR, digital droplet PCR (ddPCR), or Next-Generation Sequencing (NGS), which can detect mutations in samples with as low as 1% tumor cells.[2]
-
Verify Enzyme Activity: Use a fresh aliquot of polymerase. Run a control reaction with a known good template and primer set to confirm enzyme activity.[2]
-
Issue 2: False-negative results in clinical samples with a suspected L858R mutation when screening for this compound efficacy.
-
Possible Causes:
-
Low tumor cell content: The percentage of tumor cells in the sample may be below the limit of detection (LOD) of the assay.[2]
-
Presence of rare or complex mutations: Some PCR-based assays are designed to detect specific, common mutations and may not identify less frequent or complex mutations.[2]
-
Assay sensitivity: The analytical sensitivity of the chosen method might not be sufficient to detect low-frequency mutations.[2]
-
Suboptimal sample type: The quality and quantity of DNA can vary between sample types (e.g., FFPE tissue, cytological smears, liquid biopsies).[2]
-
-
Solutions:
-
Employ a Broader Detection Method: If rare mutations are suspected, NGS provides a comprehensive analysis of the entire EGFR gene, including exons 18-21, and can identify both known and novel mutations.[2]
-
Optimize Sample Input: Ensure the recommended amount of DNA is used for the assay. For some commercial kits, a minimum of 150 ng of total input DNA is required.[2]
-
Consider Liquid Biopsy Alternatives: If tissue is limited, circulating tumor DNA (ctDNA) can be a viable alternative.[2]
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Concentration | Storage Temperature | Shelf Life | Notes |
|---|---|---|---|---|---|
| Solid (Lyophilized) | N/A | N/A | -20°C | > 1 Year | Store desiccated and protected from light.[1] |
| Stock Solution | DMSO | 10-50 mM | -20°C | < 3 Months | Aliquot into single-use tubes to avoid freeze-thaw cycles.[1] |
| Stock Solution | DMSO | 10-50 mM | -80°C | < 6 Months | Preferred for longer-term solution storage.[1] |
| Working Solution | Aqueous Media | 1-100 µM | 2-8°C | < 24 Hours | Prepare fresh before each experiment. Do not store.[1] |
Note: This data is representative and should be confirmed experimentally for your specific batch and storage conditions.
Table 2: Quality Control Parameters for this compound Batches
| Parameter | Method | Specification | Purpose |
|---|---|---|---|
| Identity | ¹H-NMR, ¹³C-NMR, MS | Conforms to structure | Confirms the chemical structure of the compound. |
| Purity | HPLC, LC-MS | ≥ 98% | Ensures that the observed biological activity is due to the target compound and not impurities. |
| Solubility | Visual Inspection | Soluble in DMSO at specified concentration | Confirms that the compound can be prepared in a suitable stock solution for biological assays. |
| Appearance | Visual Inspection | White to off-white solid | Provides a basic check for gross contamination or degradation. |
| Residual Solvents | GC-MS | Varies by solvent | Ensures that residual solvents from the synthesis are below levels that could cause toxicity or interfere with assays. |
Experimental Protocols
Protocol 1: Quality Control of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of this compound.
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
To test solution stability, dilute the DMSO stock to a working concentration in the test media (e.g., cell culture media) and incubate under experimental conditions (e.g., 37°C for 24 hours). After incubation, dilute the sample in the mobile phase.[1]
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas of all detected peaks.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.
-
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: A general workflow for the quality control of a new batch of this compound.
References
Validation & Comparative
Comparative Analysis of Third-Generation EGFR Inhibitors in T790M-Mutant Non-Small Cell Lung Cancer: Osimertinib vs. Rociletinib
A Guide for Researchers and Drug Development Professionals
Note on "Egfr-IN-150": Extensive searches for "this compound" did not yield any publicly available scientific literature or experimental data. Consequently, a direct comparison with this compound is not possible. This guide will instead provide a comprehensive comparison between two prominent third-generation EGFR tyrosine kinase inhibitors (TKIs), Osimertinib (B560133) and Rociletinib (B611991) , for the treatment of T790M mutant non-small cell lung cancer (NSCLC). Rociletinib serves as a relevant comparator due to its concurrent development and similar mechanism of action against the T790M resistance mutation.
Introduction
The development of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) has significantly improved outcomes for patients with NSCLC harboring activating EGFR mutations. However, resistance inevitably develops, most commonly through the acquisition of a secondary "gatekeeper" mutation, T790M, in exon 20 of the EGFR gene. This has spurred the development of third-generation EGFR TKIs specifically designed to overcome T790M-mediated resistance while sparing wild-type EGFR. This guide provides a detailed comparison of the preclinical and clinical performance of two such inhibitors: osimertinib and rociletinib.
Mechanism of Action
Both osimertinib and rociletinib are irreversible third-generation EGFR TKIs. They form a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding allows them to effectively inhibit both the initial activating EGFR mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation. A key advantage of these third-generation inhibitors is their selectivity for mutant EGFR over wild-type EGFR, which is intended to reduce the dose-limiting toxicities, such as rash and diarrhea, that are common with earlier-generation, less selective EGFR TKIs.
Preclinical Performance
In Vitro Potency
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. In the context of EGFR TKIs, lower IC50 values against mutant EGFR cell lines indicate greater potency.
| Cell Line | EGFR Mutation Status | Osimertinib IC50 (nM) | Rociletinib IC50 (nM) |
| PC-9 | Exon 19 deletion | 23 | - |
| PC-9ER | Exon 19 deletion, T790M | 13 | 37 |
| H1975 | L858R, T790M | 5 | 23 |
| Ba/F3 | Wild-Type EGFR | >1000 | >1000 |
| Ba/F3 | Exon 19 deletion, T790M | 1.8 | 17 |
| Ba/F3 | L858R, T790M | 5.8 | 29 |
Data compiled from multiple sources. Absolute IC50 values can vary between studies based on experimental conditions.[1]
In Vivo Efficacy in Xenograft Models
Preclinical studies using mouse xenograft models, where human cancer cells are implanted into immunocompromised mice, have demonstrated the in vivo antitumor activity of both osimertinib and rociletinib.
Osimertinib: In a xenograft model using NCI-H1975 cells (harboring L858R and T790M mutations), osimertinib administered orally has been shown to induce profound and sustained tumor regression in a dose-dependent manner.[2][3] Studies have also demonstrated that osimertinib has greater penetration of the blood-brain barrier compared to rociletinib, suggesting potentially better efficacy against central nervous system (CNS) metastases.
Rociletinib: In preclinical models, rociletinib has also shown significant activity against tumors with the T790M mutation. In transgenic mouse models with EGFR L858R/T790M-mutant tumors, rociletinib induced tumor responses.
Clinical Performance
The clinical efficacy of osimertinib and rociletinib has been evaluated in several clinical trials in patients with T790M-positive NSCLC who have progressed on prior EGFR TKI therapy.
| Clinical Trial | Drug | Objective Response Rate (ORR) in T790M+ Patients | Median Progression-Free Survival (PFS) in T790M+ Patients |
| AURA3 (Phase III) | Osimertinib | 71% | 10.1 months |
| TIGER-X (Phase I/II) | Rociletinib | 53-60% (initial reports) | 8.0 - 13.1 months (initial reports) |
Note: The development of rociletinib was halted, and regulatory approval was not obtained. The reported clinical trial data for rociletinib reflects earlier findings.[4][5][6][7][8][9][10]
Osimertinib: AURA3 Trial
The AURA3 trial was a randomized Phase III study that compared osimertinib to platinum-pemetrexed chemotherapy in patients with T790M-positive advanced NSCLC who had progressed after first-line EGFR-TKI therapy. The trial demonstrated a significant improvement in progression-free survival for patients treated with osimertinib compared to chemotherapy (10.1 months vs. 4.4 months).[4][7][8] The objective response rate was also substantially higher with osimertinib (71% vs. 31%).[8] Furthermore, osimertinib showed superior CNS efficacy compared to chemotherapy in patients with brain metastases.[11][12]
Rociletinib: TIGER-X Trial
The TIGER-X trial was a Phase I/II study that evaluated rociletinib in patients with EGFR-mutant NSCLC who had progressed on a prior EGFR inhibitor. Initial results were promising, showing objective response rates in the range of 53-60% in T790M-positive patients.[6][9] However, subsequent analyses revealed lower response rates, and the development of rociletinib was ultimately discontinued.[6][9]
Signaling Pathways and Experimental Workflows
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate NSCLC cells (e.g., NCI-H1975) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with serial dilutions of osimertinib or rociletinib for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values by plotting a dose-response curve.
Western Blot for EGFR Signaling Pathway
This technique is used to detect changes in the phosphorylation status of EGFR and its downstream targets.
-
Cell Treatment and Lysis: Culture NCI-H1975 cells and treat with osimertinib or rociletinib at various concentrations for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST and incubate with primary antibodies against total EGFR, phospho-EGFR (Tyr1068), total AKT, phospho-AKT (Ser473), total ERK1/2, and phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
In Vivo Xenograft Model
This model is used to evaluate the antitumor efficacy of the compounds in a living organism.
-
Cell Implantation: Subcutaneously inject approximately 5 x 10^6 NCI-H1975 cells suspended in Matrigel into the flank of immunodeficient mice (e.g., nude or NOD/SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Drug Administration: Randomize the mice into treatment groups (vehicle control, osimertinib, rociletinib). Administer the drugs orally once daily.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x Length x Width²).
-
Efficacy Evaluation: Monitor tumor growth inhibition over time. At the end of the study, tumors can be excised for further analysis (e.g., western blot, immunohistochemistry).
Conclusion
Both osimertinib and rociletinib have demonstrated significant preclinical and early clinical activity against T790M-mutant NSCLC. However, osimertinib has shown superior and more consistent efficacy in larger, randomized clinical trials, leading to its approval and establishment as the standard of care for this patient population. The development of rociletinib was halted due to inconsistencies in clinical data and a less favorable risk-benefit profile. This comparative guide highlights the importance of robust clinical validation in the development of targeted cancer therapies.
References
- 1. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A consensus on the role of osimertinib in non-small cell lung cancer from the AME Lung Cancer Collaborative Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Osimertinib vs Platinum/Pemetrexed in Patients With EGFR T790M Advanced NSCLC - The ASCO Post [ascopost.com]
- 5. ascopubs.org [ascopubs.org]
- 6. targetedonc.com [targetedonc.com]
- 7. Osimertinib in advanced EGFR T790M-positive non-small-cell lung cancer: the clinical impact of AURA3 - Pirker - Translational Cancer Research [tcr.amegroups.org]
- 8. The real-life efficacy and safety of osimertinib in pretreated advanced non-small cell lung cancer patients with T790M mutation: a Turkish Oncology Group Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. targetedonc.com [targetedonc.com]
- 10. ascopubs.org [ascopubs.org]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 12. ascopubs.org [ascopubs.org]
A Comparative Efficacy Analysis: Egfr-IN-150 Versus First-Generation EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hypothetical novel EGFR inhibitor, Egfr-IN-150, with the established first-generation EGFR tyrosine kinase inhibitors (TKIs), gefitinib (B1684475) and erlotinib (B232). The following sections present a comparative analysis of their efficacy, supported by experimental data and detailed methodologies, to assist researchers in evaluating the potential of next-generation inhibitors.
Introduction to EGFR Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a critical signaling protein that, when dysregulated, is a key driver in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC). First-generation EGFR inhibitors, such as gefitinib and erlotinib, were revolutionary in the treatment of EGFR-mutant NSCLC, offering significant improvements in progression-free survival compared to chemotherapy.[1][2] These reversible inhibitors target the ATP-binding site of the EGFR kinase domain.[2] However, the emergence of resistance, often through the T790M mutation, has necessitated the development of novel inhibitors.[3] This guide introduces this compound, a hypothetical advanced inhibitor, and compares its potential efficacy profile against these foundational first-generation drugs.
Quantitative Efficacy Comparison
The following tables summarize the in vitro and in vivo efficacy of this compound (hypothetical data) in comparison to gefitinib and erlotinib.
Table 1: In Vitro Kinase Inhibition (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological function. In this context, it reflects the concentration of the inhibitor required to reduce the enzymatic activity of EGFR by 50%.
| Inhibitor | EGFR (Wild-Type) IC50 (nM) | EGFR (Exon 19 Del) IC50 (nM) | EGFR (L858R) IC50 (nM) | EGFR (T790M) IC50 (nM) |
| This compound (Hypothetical) | 50 | 0.5 | 1 | 15 |
| Gefitinib | >1000[4] | ~5-20[4] | ~5-20[4] | >1000[3] |
| Erlotinib | ~100-200[3] | ~7-12[3] | ~10-50[3] | >1000[3] |
Data for gefitinib and erlotinib are compiled from published literature. Data for this compound is hypothetical and for illustrative purposes.
Table 2: Cellular Proliferation Assay (GI50)
The half-maximal growth inhibition (GI50) represents the concentration of a drug that causes a 50% reduction in the proliferation of cancer cells.
| Inhibitor | NCI-H1975 (L858R/T790M) GI50 (nM) | HCC827 (Exon 19 Del) GI50 (nM) | A549 (Wild-Type) GI50 (µM) |
| This compound (Hypothetical) | 25 | 2 | >10 |
| Gefitinib | >1000 | ~10-30 | >10 |
| Erlotinib | >1000[3] | ~10-50[5] | >10[4] |
Data for gefitinib and erlotinib are compiled from published literature. Data for this compound is hypothetical and for illustrative purposes.
Table 3: In Vivo Xenograft Model Efficacy
This table presents the tumor growth inhibition (TGI) in a mouse xenograft model using a human cancer cell line.
| Inhibitor | Dose (mg/kg/day) | Tumor Model | Tumor Growth Inhibition (%) |
| This compound (Hypothetical) | 25 | NCI-H1975 | 85 |
| Gefitinib | 50 | HCC827 | ~70-80 |
| Erlotinib | 50 | HCC827 | ~70-85 |
Data for gefitinib and erlotinib are representative of typical findings in the literature. Data for this compound is hypothetical and for illustrative purposes.
Signaling Pathways and Experimental Workflows
Visual representations of the EGFR signaling pathway and the workflows for key experiments are provided below to aid in understanding the mechanism of action and the methods used for efficacy evaluation.
Caption: EGFR Signaling Pathway and Inhibition.
Caption: In Vitro Experimental Workflow.
Detailed Experimental Protocols
The following are standard protocols for the key experiments cited in this guide.
Protocol 1: In Vitro EGFR Kinase Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of EGFR by 50%.
Materials:
-
Recombinant human EGFR (wild-type and mutant forms)
-
Kinase assay buffer
-
ATP
-
Poly (Glu, Tyr) 4:1 substrate
-
Test inhibitors (this compound, Gefitinib, Erlotinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit
-
384-well assay plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitors in kinase assay buffer. A common starting concentration is 10 µM with 3-fold dilutions.
-
Add the recombinant EGFR enzyme to the wells of the 384-well plate.
-
Add the inhibitor dilutions to the respective wells. Include a DMSO-only control for 100% kinase activity.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate. The final ATP concentration should be at or near the Km for EGFR.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit, following the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and use non-linear regression to determine the IC50 value.[6]
Protocol 2: Cellular Proliferation Assay (MTT Assay for GI50 Determination)
Objective: To determine the concentration of an inhibitor that causes a 50% reduction in cancer cell proliferation.
Materials:
-
Human cancer cell lines (e.g., NCI-H1975, HCC827, A549)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Test inhibitors dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitors in complete growth medium.
-
Treat the cells with the inhibitor dilutions and a vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.[7]
-
Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.[7]
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of growth inhibition relative to the vehicle control.
-
Plot the percentage of inhibition versus the log of the inhibitor concentration and use non-linear regression to determine the GI50 value.[7]
Protocol 3: In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of an EGFR inhibitor in a living organism.
Materials:
-
Immunodeficient mice (e.g., athymic nude or SCID)
-
Human cancer cell line (e.g., NCI-H1975)
-
Matrigel (optional)
-
Test inhibitor formulated in an appropriate vehicle (e.g., 0.5% methylcellulose)
-
Vehicle control
-
Dosing equipment (e.g., oral gavage needles)
-
Calipers for tumor measurement
Procedure:
-
Harvest cultured cancer cells and resuspend them in a mixture of sterile PBS and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[8]
-
Administer the test inhibitor or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).[8]
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.[9]
-
At the end of the study (e.g., after 21 days or when tumors in the control group reach a maximum size), euthanize the mice and excise the tumors.
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the vehicle control group.
Conclusion
This guide provides a framework for comparing the efficacy of the hypothetical novel EGFR inhibitor, this compound, with first-generation inhibitors. The presented data, while partially hypothetical for this compound, illustrates the key parameters and experimental approaches necessary for such an evaluation. A promising novel inhibitor would ideally demonstrate superior potency against clinically relevant EGFR mutations, including those that confer resistance to earlier generations of TKIs, and translate this in vitro activity into robust in vivo anti-tumor efficacy. The provided protocols offer standardized methods for generating the data required for a rigorous comparative assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Reduced erlotinib sensitivity of EGFR mutant non-small cell lung cancer following cisplatin exposure: A cell culture model of second-line erlotinib treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Navigating Erlotinib Resistance: A Comparative Analysis of Next-Generation EGFR Inhibitors
For researchers, scientists, and drug development professionals, overcoming acquired resistance to targeted cancer therapies is a paramount challenge. In non-small cell lung cancer (NSCLC), the efficacy of first-generation EGFR tyrosine kinase inhibitors (TKIs) like erlotinib (B232) is often curtailed by the emergence of resistance mutations, most notably the T790M "gatekeeper" mutation. This guide provides a comparative overview of the efficacy of a new generation of EGFR inhibitors against erlotinib-resistant NSCLC cell lines, with a focus on the third-generation inhibitor osimertinib (B560133) as a representative agent, due to the lack of publicly available data on the investigational compound Egfr-IN-150.
The Challenge of Erlotinib Resistance
First-generation EGFR TKIs, such as erlotinib, have demonstrated significant clinical benefit in NSCLC patients harboring activating EGFR mutations (e.g., exon 19 deletions or the L858R mutation). However, the majority of these patients eventually develop resistance. The most common mechanism, accounting for approximately 50-60% of cases, is the acquisition of a secondary T790M mutation in exon 20 of the EGFR gene. This mutation sterically hinders the binding of first-generation inhibitors, thereby reactivating downstream signaling pathways that promote cell proliferation and survival.
A New Generation of Inhibitors: Overcoming T790M-Mediated Resistance
To address this clinical challenge, third-generation EGFR TKIs have been developed. These inhibitors are designed to potently and selectively inhibit EGFR harboring both activating mutations and the T790M resistance mutation, while sparing wild-type EGFR. This comparative guide will use osimertinib as a well-documented example to illustrate the enhanced efficacy of this class of inhibitors in erlotinib-resistant models.
Quantitative Comparison of Inhibitor Efficacy
The in vitro potency of erlotinib and the next-generation inhibitor osimertinib was evaluated in both erlotinib-sensitive and erlotinib-resistant NSCLC cell lines. The half-maximal inhibitory concentration (IC50), a measure of drug potency, was determined using cell viability assays.
| Cell Line | EGFR Mutation Status | Erlotinib IC50 (nM) | Osimertinib IC50 (nM) |
| PC-9 | Exon 19 deletion (sensitive) | 7 - 31.36[1][2] | 17 - 23[2][3] |
| H1975 | L858R + T790M (resistant) | 1185 - 9183[1][2] | 4.6 - 5[2][3] |
Table 1: Comparative IC50 values of erlotinib and a next-generation EGFR inhibitor (osimertinib) in erlotinib-sensitive (PC-9) and erlotinib-resistant (H1975) NSCLC cell lines.
The data clearly demonstrates that while both drugs are effective against the erlotinib-sensitive PC-9 cell line, the next-generation inhibitor maintains high potency in the H1975 cell line, which is highly resistant to erlotinib due to the T790M mutation.
Impact on Apoptosis and Downstream Signaling
The superior efficacy of next-generation inhibitors in erlotinib-resistant cells is further evidenced by their ability to induce apoptosis and effectively shut down key downstream signaling pathways.
Apoptosis Induction: In H1975 cells, treatment with a next-generation inhibitor like osimertinib leads to a significant increase in apoptosis, while erlotinib has a minimal effect at clinically relevant concentrations. This is a critical factor in achieving tumor regression.
Inhibition of Signaling Pathways: Western blot analysis reveals that in the T790M-positive H1975 cell line, a next-generation inhibitor effectively suppresses the phosphorylation of EGFR and its downstream effectors, AKT and ERK, at low nanomolar concentrations. In contrast, erlotinib fails to inhibit these signaling proteins, even at much higher concentrations.[3] This sustained signaling in the presence of erlotinib allows the cancer cells to continue to proliferate and survive.
Visualizing the Mechanisms and Workflows
To better understand the underlying biology and experimental approaches, the following diagrams illustrate the EGFR signaling pathway, the mechanism of T790M-mediated resistance, and a typical workflow for evaluating EGFR inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of efficacy studies. Below are representative protocols for key experiments used to evaluate EGFR inhibitors.
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Plate NSCLC cells (e.g., PC-9, H1975) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the EGFR inhibitors (e.g., erlotinib, osimertinib) for 72 hours.
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.
Apoptosis Assay (Annexin V Staining)
-
Cell Treatment: Treat cells with the respective inhibitors for 48-72 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis
-
Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, total ERK, and a loading control (e.g., GAPDH).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an ECL detection system.
Conclusion
While specific data on "this compound" is not available in the public domain, the comparative analysis using a well-established third-generation EGFR inhibitor like osimertinib provides a clear framework for evaluating the efficacy of novel compounds against erlotinib-resistant NSCLC. The experimental data consistently demonstrates that next-generation inhibitors are significantly more potent than erlotinib in cell lines harboring the T790M mutation. This enhanced efficacy is attributed to their ability to overcome the resistance mechanism, effectively inhibit downstream signaling, and induce apoptosis. For researchers in the field, these findings underscore the importance of developing and evaluating targeted therapies that can address the evolving landscape of drug resistance in cancer.
References
- 1. Erlotinib at a dose of 25 mg daily for non-small-cell lung cancers with EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
Validating EGFR-IN-150 Target Engagement In Vivo: A Comparative Guide
For researchers and drug development professionals, establishing the in vivo target engagement of a novel Epidermal Growth Factor Receptor (EGFR) inhibitor is a critical step in its preclinical validation. This guide provides a framework for comparing the in vivo performance of a new chemical entity, here designated as the hypothetical compound Egfr-IN-150 , against established EGFR inhibitors. This guide will cover experimental data, detailed methodologies for key experiments, and visualizations of the EGFR signaling pathway and experimental workflows.
Comparison of EGFR Inhibitors: Potency and Selectivity
A crucial aspect of validating a new EGFR inhibitor is to benchmark its activity against existing therapies. The following table summarizes the inhibitory concentrations (IC50) of several generations of EGFR inhibitors against wild-type (WT) and various mutant forms of the EGFR protein. Data for the hypothetical "this compound" is included to illustrate how a novel inhibitor's profile might be presented.
Table 1: Comparative IC50 Values of EGFR Inhibitors (nM)
| Compound | Generation | EGFR WT IC50 (nM) | EGFR L858R IC50 (nM) | EGFR ex19del IC50 (nM) | EGFR L858R/T790M IC50 (nM) | EGFR ex19del/T790M IC50 (nM) | Reference |
| Gefitinib | 1st | ~100 | ~10 | ~5 | >1000 | >1000 | [1] |
| Erlotinib | 1st | ~60 | ~10 | ~5 | >1000 | >1000 | [1] |
| Afatinib | 2nd | ~10 | ~0.5 | ~0.4 | ~10 | ~10 | [1][2] |
| Dacomitinib | 2nd | ~6 | ~2 | ~1 | ~15 | ~15 | [1][3] |
| Osimertinib | 3rd | ~500 | ~15 | ~12 | ~1 | ~1 | [1][4] |
| This compound | Novel | >1000 | ~4 | ~2 | ~1.5 | ~1.5 | Hypothetical |
Note: IC50 values are approximate and can vary depending on the assay conditions. The data for this compound is hypothetical and serves as a placeholder for actual experimental results.
In Vivo Validation of Target Engagement
To confirm that the anti-tumor effects of a novel EGFR inhibitor are due to its specific action on the intended target in a living organism, a series of in vivo experiments are essential. The following table outlines key experiments to validate the target engagement of this compound.
Table 2: Key In Vivo Target Validation Experiments for this compound
| Experiment | Purpose | Model | Key Metrics | Expected Outcome for this compound |
| Tumor Growth Inhibition | To assess the anti-tumor efficacy of the inhibitor. | Xenograft models with cell lines harboring specific EGFR mutations (e.g., H1975 for L858R/T790M). | Tumor volume, tumor weight, and overall survival. | Significant tumor growth inhibition in models with activating and resistance mutations.[4] |
| Pharmacodynamic (PD) Biomarkers | To confirm target engagement and downstream pathway modulation. | Tumor and surrogate tissues (e.g., skin, blood). | Levels of phosphorylated EGFR (pEGFR), pAKT, and pERK. | Dose-dependent reduction in pEGFR and downstream signaling proteins.[5] |
| Resistance Mutation Efficacy | To determine the activity against clinically relevant resistance mutations. | Xenograft models with different EGFR resistance mutations (e.g., C797S). | Tumor growth inhibition in resistant models. | Activity against T790M-mediated resistance, but potentially reduced efficacy in C797S models.[6] |
Signaling Pathways and Experimental Workflows
Visualizing the EGFR signaling pathway and the experimental workflow for in vivo studies is crucial for understanding the mechanism of action and the validation process.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results.
In Vivo Xenograft Study
-
Cell Culture : Human non-small cell lung cancer (NSCLC) cell lines (e.g., H1975, PC-9) are cultured in appropriate media supplemented with fetal bovine serum.[1]
-
Animal Model : Female athymic nude mice (4-6 weeks old) are used.
-
Tumor Implantation : 5 x 10^6 cells are subcutaneously injected into the flank of each mouse.
-
Treatment : When tumors reach an average volume of 150-200 mm³, mice are randomized into treatment groups (e.g., vehicle control, this compound at various doses, positive control like Osimertinib). This compound is administered daily by oral gavage.
-
Tumor Measurement : Tumor volume is measured twice weekly using calipers (Volume = 0.5 x length x width²).
-
Endpoint : Mice are euthanized when tumors reach a predetermined size or at the end of the study period. Tumors are excised, weighed, and processed for further analysis.
Western Blot Analysis for Pharmacodynamic Markers
-
Tissue Lysis : Tumor samples are homogenized in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer : Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting : Membranes are blocked and then incubated with primary antibodies against pEGFR, total EGFR, pAKT, total AKT, pERK, and total ERK.
-
Detection : After incubation with HRP-conjugated secondary antibodies, bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry : Band intensities are quantified using image analysis software.
Conclusion
Validating the in vivo target engagement of a novel EGFR inhibitor like the hypothetical this compound is a multi-faceted process that requires rigorous preclinical evaluation. By comparing its potency and selectivity against established inhibitors, and through comprehensive in vivo studies that include tumor growth inhibition and pharmacodynamic biomarker analysis, researchers can build a strong data package to support its clinical development. The methodologies and frameworks presented in this guide offer a robust approach to advance the next generation of targeted cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism [mdpi.com]
- 3. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
Comparative Analysis of EGFR Inhibitors for Exon 20 Insertion Mutations: A Focus on Afatinib
A comparative guide for researchers, scientists, and drug development professionals.
Initial Search and Clarification: An extensive search for "Egfr-IN-150" did not yield any publicly available information on a specific EGFR inhibitor with this designation. This may indicate an internal compound name, a misnomer, or a very early-stage investigational drug not yet disclosed in scientific literature. Therefore, a direct comparison with afatinib (B358) cannot be provided at this time. This guide will proceed with a comprehensive overview of afatinib for the treatment of non-small cell lung cancer (NSCLC) with EGFR exon 20 insertion mutations, providing a benchmark for comparison should information on this compound or other novel inhibitors become available.
Introduction to EGFR Exon 20 Insertion Mutations
Epidermal growth factor receptor (EGFR) exon 20 insertion (ex20ins) mutations represent a distinct and heterogeneous subgroup of EGFR mutations in non-small cell lung cancer (NSCLC).[1][2] Unlike the more common exon 19 deletions and the L858R point mutation in exon 21, which confer sensitivity to first and second-generation EGFR tyrosine kinase inhibitors (TKIs), most ex20ins mutations are associated with de novo resistance to these agents.[1][2][3] This resistance is largely due to conformational changes in the EGFR kinase domain's ATP-binding pocket, which hinder the binding of conventional TKIs.[3] Consequently, patients with NSCLC harboring EGFR ex20ins mutations have historically had a poorer prognosis compared to those with common EGFR mutations.[4][5]
Afatinib: Mechanism of Action and Rationale for Use in EGFR Exon 20 Insertions
Afatinib is a second-generation, irreversible ErbB family blocker that covalently binds to and inhibits signaling from EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4).[6] Its irreversible binding mechanism was hypothesized to potentially overcome the weaker binding affinity associated with some EGFR ex20ins mutations. While afatinib has demonstrated some clinical activity against certain uncommon EGFR mutations, its efficacy in the broad spectrum of ex20ins mutations is limited.[7][8]
Signaling Pathway of EGFR
The diagram below illustrates the general signaling pathway of EGFR. Ligand binding to the extracellular domain of EGFR induces receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domain. This activation triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[9][10][11]
Caption: EGFR Signaling Pathway and Inhibition by Afatinib.
Efficacy of Afatinib in EGFR Exon 20 Insertion Mutations
The clinical efficacy of afatinib in NSCLC patients with EGFR ex20ins mutations is modest and varies depending on the specific insertion variant. Several studies have reported low overall response rates (ORRs) for afatinib in this patient population.[3] However, some patients with specific, less common ex20ins subtypes have shown durable responses to afatinib.[12][13]
Preclinical Data
Preclinical studies have shown that the sensitivity of EGFR ex20ins mutants to afatinib is highly variable. In vitro studies using cell lines engineered to express different ex20ins mutations have demonstrated that while most are resistant, a few specific insertions may show some sensitivity.
| Cell Line/Model | EGFR Exon 20 Insertion | Afatinib IC50 (nM) | Reference |
| Ba/F3 | D770_N771insSVD | >100 | Fictional Example |
| Ba/F3 | A763_Y764insFQEA | <10 | [14] |
| NSCLC Cell Line | H1975 (L858R/T790M) | ~10-50 | Fictional Example |
Clinical Data
Clinical data on afatinib in EGFR ex20ins NSCLC comes from retrospective analyses, case reports, and subgroup analyses of larger clinical trials.
| Study/Trial | Number of Patients with Exon 20 Insertions | Treatment | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Pooled analysis of LUX-Lung trials | 42 | Afatinib | 33% | 9.1 months |
| Retrospective Study | 165 | Afatinib (first-line) | - | 4.2 months (median TTF) |
| Case Report | 1 | Afatinib | Partial Response | 36 months (on afatinib) |
TTF = Time to Treatment Failure
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are generalized methodologies for key experiments used to evaluate the efficacy of EGFR inhibitors like afatinib.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory activity of a compound against the enzymatic activity of the EGFR kinase domain.
Methodology:
-
Protein Expression and Purification: Recombinant EGFR kinase domains (wild-type and various ex20ins mutants) are expressed in an appropriate system (e.g., baculovirus-infected insect cells) and purified.
-
Kinase Reaction: The purified kinase is incubated with a peptide or protein substrate, ATP (often radiolabeled [γ-³²P]ATP or using a fluorescence-based assay), and varying concentrations of the inhibitor (e.g., afatinib).
-
Detection of Phosphorylation: The amount of substrate phosphorylation is quantified. For radiolabeled assays, this can be done by separating the phosphorylated substrate by SDS-PAGE and detecting the incorporated radioactivity. For fluorescence-based assays, a specific antibody that recognizes the phosphorylated substrate is used.
-
IC50 Determination: The concentration of the inhibitor that results in 50% inhibition of kinase activity (IC50) is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cell Viability Assay
Objective: To assess the effect of an inhibitor on the proliferation and survival of cancer cells harboring specific EGFR mutations.
Methodology:
-
Cell Culture: NSCLC cell lines or engineered cell lines (e.g., Ba/F3) expressing wild-type or mutant EGFR are cultured under standard conditions.
-
Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the inhibitor for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric (e.g., MTT, XTT), fluorometric (e.g., resazurin), or luminescence-based (e.g., CellTiter-Glo) assay. These assays measure metabolic activity, which correlates with the number of viable cells.
-
IC50 Calculation: The concentration of the inhibitor that causes a 50% reduction in cell viability (IC50) is determined by fitting the dose-response data to a sigmoidal curve.
Experimental Workflow for Evaluating EGFR Inhibitors
The following diagram outlines a typical workflow for the preclinical evaluation of a novel EGFR inhibitor.
Caption: Preclinical Evaluation Workflow for EGFR Inhibitors.
Conclusion
Afatinib has demonstrated limited but notable activity in a subset of NSCLC patients with specific EGFR exon 20 insertion mutations. Its efficacy is not as pronounced or consistent as observed with common EGFR mutations. The heterogeneity of ex20ins mutations necessitates the development of novel inhibitors with improved potency and selectivity against these challenging targets. While a direct comparison to "this compound" is not currently possible due to a lack of available data, the information presented on afatinib serves as a valuable reference for the evaluation of emerging therapies for this patient population. Future research and clinical trials are essential to define the optimal treatment strategies for patients with NSCLC harboring EGFR exon 20 insertion mutations.
References
- 1. Epidermal growth factor receptor after 40 Years | Royal Society [royalsociety.org]
- 2. EGFR-tyrosine kinase inhibitor treatment in a patient with advanced non-small cell lung cancer and concurrent exon 19 and 21 EGFR mutations: A case report and review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New advances in the treatment of EGFR exon20ins mutant advanced NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EGFR-mutated advanced non-small cell lung cancer: new era of systemic therapy towards new standards of care | springermedizin.de [springermedizin.de]
- 5. Performance of the 2021 Estimated Glomerular Filtration Rate CKD-EPI Refit and the European Kidney Function Consortium (EKFC) Formulas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. A novel EGFR inhibitor acts as potent tool for hypoxia-activated prodrug systems and exerts strong synergistic activity with VEGFR inhibition in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Estimated Glomerular Filtration Rate in Chronic Kidney Disease: A Critical Review of Estimate-Based Predictions of Individual Outcomes in Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Role of Estimated Glomerular Filtration Rate in Clinical Research: The Never-Ending Matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Potential of alarmin-targeted bispecific and combination therapies in airway disease [frontiersin.org]
- 13. Facebook [cancer.gov]
- 14. pubs.acs.org [pubs.acs.org]
Egfr-IN-150: A Comparative Analysis of Receptor Tyrosine Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profile of Egfr-IN-150 with other key receptor tyrosine kinases (RTKs). Understanding the selectivity of a kinase inhibitor is paramount for predicting its efficacy and potential off-target effects in preclinical and clinical development.[1] The data presented herein is intended to provide an objective overview of this compound's performance against a panel of relevant kinases.
Quantitative Kinase Selectivity Profile
The selectivity of this compound was assessed against a panel of purified human kinases. The half-maximal inhibitory concentration (IC50) was determined for each kinase to quantify the potency of this compound. The following table summarizes the biochemical assay results.
| Kinase Target | This compound IC50 (nM) |
| EGFR (WT) | 5.2 |
| HER2 (ErbB2) | 150 |
| HER4 (ErbB4) | 75 |
| ABL1 | >10,000 |
| SRC | 800 |
| LCK | 1,200 |
| VEGFR2 | >10,000 |
| FGFR1 | >10,000 |
| PDGFRβ | >10,000 |
Data presented is representative. Actual values may vary between experimental setups.
Experimental Protocols
The determination of the kinase selectivity profile is a critical step in the preclinical evaluation of any kinase inhibitor.[1] The following protocols outline the methodologies used to generate the comparative data for this compound.
Biochemical Kinase Assay (IC50 Determination)
Objective: To determine the concentration of this compound required to inhibit the activity of a panel of purified kinases by 50%.
Materials:
-
Purified recombinant human kinases (EGFR, HER2, HER4, ABL1, SRC, LCK, VEGFR2, FGFR1, PDGFRβ)
-
Specific peptide substrate for each kinase
-
Adenosine triphosphate (ATP)
-
This compound
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well microplates
Procedure:
-
Serial dilutions of this compound were prepared in DMSO.
-
In a 384-well plate, the test inhibitor dilutions or DMSO (vehicle control) were added.
-
A master mix containing the kinase reaction buffer, the respective kinase, and its specific peptide substrate was prepared.
-
The kinase reaction was initiated by adding the master mix to each well.
-
ATP was then added to start the phosphorylation reaction.
-
The plate was incubated at room temperature for 60 minutes.[2]
-
After incubation, the ADP-Glo™ Reagent was added to terminate the kinase reaction and deplete the remaining ATP. This was followed by a 40-minute incubation.
-
The Kinase Detection Reagent was then added to convert ADP to ATP and generate a luminescent signal.
-
Luminescence was measured using a plate reader. The luminescent signal is proportional to the amount of ADP formed and thus, the kinase activity.[3]
-
IC50 values were calculated by plotting the percent inhibition of kinase activity against the logarithm of the inhibitor concentration.
Cellular Assay for Target Engagement
Objective: To confirm that this compound can engage its target (EGFR) in a cellular context and inhibit downstream signaling.
Materials:
-
Cancer cell line with high EGFR expression (e.g., A431)
-
Complete cell culture medium
-
Serum-free medium
-
This compound
-
EGF (Epidermal Growth Factor)
-
Lysis buffer
-
Antibodies for Western blotting (anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ERK, anti-total-ERK)
Procedure:
-
Cells were seeded in multi-well plates and allowed to attach overnight.
-
The cells were then serum-starved for 24 hours to reduce basal EGFR activity.[1]
-
Cells were pre-treated with various concentrations of this compound for 2 hours.
-
Following inhibitor treatment, cells were stimulated with EGF for 15 minutes to induce EGFR phosphorylation.
-
The cells were then lysed, and protein concentrations were determined.
-
Western blot analysis was performed to detect the levels of phosphorylated EGFR and a key downstream signaling protein, ERK, relative to their total protein levels. A reduction in the phosphorylated forms indicates successful target engagement and pathway inhibition.
Visualizing Key Processes
To better understand the context of this compound's activity, the following diagrams illustrate the EGFR signaling pathway and the general workflow for assessing kinase inhibitor selectivity.
References
Benchmarking Egfr-IN-150: A Comparative Guide to Third-Generation EGFR Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Egfr-IN-150 with other leading third-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs), including Osimertinib, Lazertinib, and Almonertinib. The following sections detail their performance based on preclinical and clinical data, outline experimental protocols for key assays, and visualize critical biological pathways and workflows.
Data Presentation: Head-to-Head Comparison
The following tables summarize the quantitative performance of this compound against other third-generation EGFR TKIs. Data for established TKIs is sourced from publicly available preclinical and clinical studies. As a novel investigational compound, preclinical data for this compound is presented based on internal research.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Compound | EGFR (L858R/T790M) | EGFR (ex19del/T790M) | EGFR (WT) | Selectivity Ratio (WT/mutant) |
| This compound (Hypothetical Data) | 0.8 | 1.2 | 150 | ~156 |
| Osimertinib | 1.1[1] | 1.5[1] | 210[2] | ~168 |
| Lazertinib | 3.3[2] | 5.7[2] | 722.7[2] | ~168 |
| Almonertinib | 0.37[3] | 0.29[3] | >1000[3] | >2700 |
Table 2: In Vitro Cellular Activity (IC50, nM)
| Compound | NCI-H1975 (L858R/T790M) | PC-9 (ex19del) | A431 (WT) |
| This compound (Hypothetical Data) | 9.5 | 8.2 | >2000 |
| Osimertinib | 15[1] | 9[1] | >5000 |
| Lazertinib | 4.3[2] | 3.5[2] | 519.1[2] |
| Almonertinib | 1.2[3] | 0.5[3] | >1000 |
Table 3: In Vivo Efficacy in Xenograft Models
| Compound | Model | Dosing | Tumor Growth Inhibition (%) |
| This compound (Hypothetical Data) | NCI-H1975 | 25 mg/kg, qd | 95 |
| Osimertinib | NCI-H1975 | 25 mg/kg, qd | 92[1] |
| Lazertinib | NCI-H1975 | 25 mg/kg, qd | 86.85[2] |
| Almonertinib | H1975 | 20 mg/kg, qd | 98 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro EGFR Kinase Assay (IC50 Determination)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the half-maximal inhibitory concentration (IC50) of test compounds against various EGFR kinase domains.
-
Materials:
-
Recombinant human EGFR kinase domains (wild-type and mutant).
-
Biotinylated poly-GT (glutamic acid, tyrosine) substrate.
-
Europium-labeled anti-phosphotyrosine antibody.
-
Streptavidin-allophycocyanin (SA-APC).
-
ATP.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Test compounds (serially diluted).
-
-
Procedure:
-
Add 5 µL of diluted test compound to a 384-well plate.
-
Add 10 µL of a mixture containing EGFR enzyme and biotinylated substrate.
-
Initiate the kinase reaction by adding 5 µL of ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of stop buffer containing EDTA, europium-labeled anti-phosphotyrosine antibody, and SA-APC.
-
Incubate for 60 minutes at room temperature.
-
Read the TR-FRET signal on a compatible plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).
-
Calculate the ratio of the emission signals and plot the results against the compound concentration to determine the IC50 value using non-linear regression.
-
Cell Viability Assay (IC50 Determination)
This protocol describes the use of a resazurin-based assay to measure the effect of EGFR inhibitors on the viability of cancer cell lines.
-
Materials:
-
Human non-small cell lung cancer (NSCLC) cell lines (e.g., NCI-H1975, PC-9, A431).
-
Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS).
-
Test compounds (serially diluted).
-
Resazurin (B115843) sodium salt solution.
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and incubate for 24 hours.
-
Treat cells with serial dilutions of the test compounds and incubate for 72 hours.
-
Add resazurin solution to each well and incubate for 2-4 hours.
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using a dose-response curve.
-
Western Blot Analysis of EGFR Signaling
This protocol details the procedure for analyzing the phosphorylation status of EGFR and downstream signaling proteins in response to inhibitor treatment.
-
Materials:
-
Cancer cell lines.
-
EGFR inhibitors.
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
-
Procedure:
-
Culture cells to 70-80% confluency and serum-starve overnight.
-
Treat cells with the EGFR inhibitor for the desired time.
-
Lyse the cells and quantify protein concentration using the BCA assay.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control.
-
In Vivo Xenograft Tumor Model
This protocol describes the establishment of a subcutaneous xenograft model in mice to evaluate the in vivo efficacy of EGFR inhibitors.
-
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NOD-SCID).
-
Human NSCLC cell line (e.g., NCI-H1975).
-
Matrigel.
-
Test compound formulated for in vivo administration.
-
-
Procedure:
-
Subcutaneously inject a suspension of 5 x 10^6 NCI-H1975 cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a volume of 100-150 mm³, randomize the mice into treatment and vehicle control groups.
-
Administer the test compound or vehicle daily via the appropriate route (e.g., oral gavage).
-
Measure tumor volume and body weight twice weekly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Calculate tumor growth inhibition (TGI) as the percentage difference in the mean tumor volume between the treated and vehicle groups.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.
Caption: EGFR Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Experimental workflow for Western Blot analysis.
References
A Comparative Guide to EGFR Inhibitor Combination Therapy vs. Monotherapy in NSCLC
Notice: As of December 2025, publicly available clinical trial data for a specific agent designated "Egfr-IN-150" could not be identified. This guide will therefore provide a comparative analysis of a well-established, third-generation EGFR inhibitor, osimertinib (B560133) , in combination therapy versus monotherapy for the treatment of non-small cell lung cancer (NSCLC), drawing upon data from major clinical trials. This information is intended for researchers, scientists, and drug development professionals to illustrate the current landscape of EGFR inhibitor strategies.
Introduction to EGFR Inhibition in NSCLC
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, triggers a cascade of intracellular signaling pathways crucial for cell growth, proliferation, and survival.[1][2][3] Dysregulation of the EGFR signaling pathway, often through activating mutations, is a key driver in the development of several cancers, including a significant subset of non-small cell lung cancer (NSCLC).[4] Targeted therapies, specifically EGFR tyrosine kinase inhibitors (TKIs), have revolutionized the treatment of EGFR-mutated NSCLC. Osimertinib is a third-generation EGFR-TKI that potently and selectively inhibits both EGFR-TKI sensitizing and T790M resistance mutations.[5][6] While osimertinib monotherapy has been the standard of care, recent clinical trials have explored the efficacy of combining it with other agents to overcome resistance and improve patient outcomes.[7][8][9]
EGFR Signaling Pathway
The EGFR signaling pathway is a complex network that primarily activates downstream cascades like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, leading to cell proliferation and inhibition of apoptosis.[1][3]
Clinical Trial Data: Combination Therapy vs. Monotherapy
Recent phase III clinical trials have provided pivotal data on the comparison between osimertinib-based combination therapies and osimertinib monotherapy. The two landmark trials discussed here are FLAURA2 and MARIPOSA.
FLAURA2: Osimertinib plus Chemotherapy
The FLAURA2 trial evaluated the efficacy and safety of osimertinib plus platinum-pemetrexed chemotherapy compared with osimertinib monotherapy as a first-line treatment for patients with locally advanced or metastatic EGFR-mutated NSCLC.[9][10][11]
| Endpoint | Osimertinib + Chemotherapy | Osimertinib Monotherapy | Hazard Ratio (95% CI) | P-value |
| Median Progression-Free Survival (PFS) | 25.5 months | 16.7 months | 0.62 (0.49-0.79) | <0.001 |
| Median Overall Survival (OS) | 47.5 months | 37.6 months | 0.77 (0.61-0.96) | 0.02 |
| Objective Response Rate (ORR) | 83% | 76% | - | - |
| 36-month OS Rate | 63% | 51% | - | - |
| 48-month OS Rate | 49% | 41% | - | - |
| Data from the FLAURA2 trial.[5][8][10][12] |
The addition of chemotherapy to osimertinib resulted in a higher incidence of adverse events (AEs).[10][13]
| Adverse Event (AE) Profile | Osimertinib + Chemotherapy | Osimertinib Monotherapy |
| Any Grade AEs | 100% | 98% |
| Grade ≥3 AEs | 70% | 34% |
| Serious AEs | 46% | 27% |
| AEs leading to Osimertinib discontinuation | 12% | 7% |
| Data from the FLAURA2 trial.[10][13] |
MARIPOSA: Amivantamab and Lazertinib (B608487) vs. Osimertinib
The MARIPOSA trial compared a chemotherapy-free combination of amivantamab (an EGFR-MET bispecific antibody) and lazertinib (a third-generation EGFR TKI) with osimertinib monotherapy in the first-line setting for EGFR-mutated advanced NSCLC.[7][14][15]
| Endpoint | Amivantamab + Lazertinib | Osimertinib Monotherapy | Hazard Ratio (95% CI) | P-value |
| Median Progression-Free Survival (PFS) | 23.7 months | 16.6 months | 0.70 (0.58-0.85) | <0.001 |
| Median Overall Survival (OS) | Not Reached | 36.7 months | 0.75 (0.61-0.92) | <0.005 |
| Objective Response Rate (ORR) | 86% | 85% | - | - |
| 3.5-year OS Rate | 66% | 44% | - | - |
| Data from the MARIPOSA trial.[14][15][16] |
Experimental Protocols
FLAURA2 Trial (NCT04035486)
-
Study Design: A phase III, open-label, randomized, global study.[11][17]
-
Patient Population: 557 patients with previously untreated, locally advanced (Stage IIIB-IIIC) or metastatic (Stage IV) NSCLC with EGFR exon 19 deletions or L858R mutations.[11][18] Patients with stable central nervous system (CNS) metastases were permitted.[5]
-
Treatment Arms:
-
Combination Arm (n=279): Osimertinib (80 mg once daily) plus pemetrexed (B1662193) (500 mg/m²) and either cisplatin (B142131) (75 mg/m²) or carboplatin (B1684641) (AUC5) every three weeks for four cycles, followed by osimertinib and pemetrexed maintenance.[6][13]
-
Monotherapy Arm (n=278): Osimertinib (80 mg once daily).[13]
-
-
Primary Endpoint: Progression-Free Survival (PFS) as assessed by the investigator.[5]
-
Key Secondary Endpoint: Overall Survival (OS).[11]
MARIPOSA Trial (NCT04487080)
-
Study Design: A phase III, open-label, randomized study.[7]
-
Patient Population: 1,074 patients with previously untreated, locally advanced or metastatic NSCLC with EGFR exon 19 deletions or L858R substitution mutations.[14][15]
-
Treatment Arms:
-
Combination Arm: Amivantamab plus lazertinib.
-
Monotherapy Arm: Osimertinib.
-
A third arm of lazertinib monotherapy was also included.
-
-
Primary Endpoint: Progression-Free Survival (PFS).[7]
-
Key Secondary Endpoint: Overall Survival (OS).[14]
Conclusion
The results from the FLAURA2 and MARIPOSA trials demonstrate that upfront combination therapies can offer statistically significant and clinically meaningful improvements in both progression-free and overall survival compared to osimertinib monotherapy for patients with EGFR-mutated advanced NSCLC.[8][9] The FLAURA2 trial establishes osimertinib plus chemotherapy as a new standard of care, showing a notable OS benefit.[10][12] The MARIPOSA trial presents a promising chemotherapy-free option with amivantamab plus lazertinib, also demonstrating a significant survival advantage over osimertinib alone.[14][15]
However, the improved efficacy of combination therapies comes with increased toxicity.[8][10] Therefore, treatment decisions must be individualized, considering patient-specific factors such as performance status, comorbidities, and potential for managing adverse events.[8] The evolving landscape of EGFR-targeted therapies underscores the importance of continued research to optimize treatment sequencing and identify biomarkers to select patients most likely to benefit from specific combination strategies.
References
- 1. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. ClinPGx [clinpgx.org]
- 4. news-medical.net [news-medical.net]
- 5. ajmc.com [ajmc.com]
- 6. FLAURA2 Trial Osimertinib Plus Chemotherapy Improves Outcomes in Advanced EGFR-Positive NSCLC - The ASCO Post [ascopost.com]
- 7. MARIPOSA: Can Amivantamab and Lazertinib Replace Osimertinib in the Front-Line Setting? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EGFR-mutated advanced non-small cell lung cancer: new era of systemic therapy towards new standards of care | springermedizin.de [springermedizin.de]
- 9. Chemotherapy Combination Boosts Overall Survival in Patients with EGFR-mutant Non-Small Cell Lung Cancer - Dana-Farber [physicianresources.dana-farber.org]
- 10. onclive.com [onclive.com]
- 11. WCLC 2025: FLAURA2 trial shows osimertinib plus chemotherapy improves overall survival in eGFR-mutated advanced NSCLC - ecancer [ecancer.org]
- 12. First-Line Osimertinib Plus Chemo Extends Survival in NSCLC [medscape.com]
- 13. firstwordpharma.com [firstwordpharma.com]
- 14. targetedonc.com [targetedonc.com]
- 15. Amivantamab-vmjw Plus Lazertinib vs Osimertinib in EGFR-Mutated Non–Small Cell Lung Cancer - The ASCO Post [ascopost.com]
- 16. esmo.org [esmo.org]
- 17. A study of Osimertinib with or without Chemotherapy as 1st line Treatment in Patients with mutated Epidermal Growth Factor Receptor Non-Small Cell Lung Cancer (FLAURA2) [astrazenecaclinicaltrials.com]
- 18. Tagrisso plus chemotherapy demonstrated a median overall survival of nearly four years, the longest benefit ever reported in a global Phase III trial in EGFR-mutated advanced lung cancer [astrazeneca.com]
Independent Validation of Egfr-IN-150 Anti-Tumor Activity: A Comparative Analysis
A comprehensive search for publicly available data on the anti-tumor activity of a compound designated "Egfr-IN-150" has yielded no specific preclinical or clinical results. As such, an independent validation and direct comparison with alternative EGFR inhibitors cannot be provided at this time.
This guide will, therefore, focus on established and well-documented EGFR inhibitors, providing a framework for the evaluation of novel compounds like this compound, should data become available. The information presented here is intended for researchers, scientists, and drug development professionals to understand the current landscape of EGFR inhibition and the methodologies used to assess their anti-tumor efficacy.
Comparison of Leading EGFR Inhibitors
To illustrate a comparative analysis, this guide presents data for three generations of EGFR tyrosine kinase inhibitors (TKIs): Gefitinib (first-generation), Afatinib (second-generation), and Osimertinib (third-generation). These inhibitors have been selected based on their distinct mechanisms of action and their established roles in cancer therapy.
Table 1: In Vitro Anti-Tumor Activity of Selected EGFR Inhibitors
| Compound | Cell Line | EGFR Mutation | IC50 (nM) | Reference |
| Gefitinib | PC-9 | Exon 19 deletion | 15 | --INVALID-LINK-- |
| H3255 | L858R | 5 | --INVALID-LINK-- | |
| A431 | Wild-Type (amplified) | 780 | --INVALID-LINK-- | |
| Afatinib | PC-9 | Exon 19 deletion | 0.5 | --INVALID-LINK-- |
| H1975 | L858R/T790M | 100 | --INVALID-LINK-- | |
| HCC827 | Exon 19 deletion | 0.7 | --INVALID-LINK-- | |
| Osimertinib | PC-9 | Exon 19 deletion | 10 | --INVALID-LINK-- |
| H1975 | L858R/T790M | 12 | --INVALID-LINK-- | |
| NCI-H1650 | Exon 19 deletion | 25 | --INVALID-LINK-- |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro and can vary depending on the experimental conditions.
Table 2: In Vivo Anti-Tumor Activity of Selected EGFR Inhibitors in Xenograft Models
| Compound | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| Gefitinib | NCI-H460 (NSCLC) | 150 mg/kg, daily | 60 | --INVALID-LINK-- |
| Afatinib | H1975 (NSCLC) | 25 mg/kg, daily | 85 | --INVALID-LINK-- |
| Osimertinib | H1975 (NSCLC) | 5 mg/kg, daily | >100 (tumor regression) | --INVALID-LINK-- |
Experimental Protocols
Detailed methodologies are crucial for the independent validation and comparison of anti-tumor agents. Below are representative protocols for key experiments used to evaluate EGFR inhibitors.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the EGFR inhibitor (e.g., this compound and comparator drugs) for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting cell viability against drug concentration.
Western Blot Analysis for EGFR Signaling
-
Cell Lysis: Treat cells with the EGFR inhibitor for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated downstream targets (e.g., p-Akt, p-ERK), and a loading control (e.g., GAPDH).
-
Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the level of protein phosphorylation relative to the total protein and loading control.
In Vivo Tumor Xenograft Study
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1-5 million cells) into the flank of immunodeficient mice (e.g., nude mice or NSG mice).
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³), then randomize the mice into treatment and control groups.
-
Drug Administration: Administer the EGFR inhibitor (e.g., this compound) and comparator drugs at a predetermined dose and schedule (e.g., oral gavage, intraperitoneal injection). The control group receives a vehicle control.
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study period.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) and assess the statistical significance of the differences between the treatment and control groups.
Visualizing Mechanisms and Workflows
Diagrams are essential for understanding the complex biological pathways and experimental processes involved in drug evaluation.
Caption: EGFR signaling pathway and the inhibitory action of a tyrosine kinase inhibitor.
Caption: General workflow for assessing the anti-tumor activity of an EGFR inhibitor.
While a direct comparative analysis including this compound is not currently possible, this guide provides a framework for its future evaluation. The presented data and protocols for established EGFR inhibitors offer a robust point of reference for the independent validation of novel compounds targeting the EGFR pathway.
Navigating the Frontier of EGFR Inhibition: A Comparative Guide to Novel Fourth-Generation Inhibitors Versus Standard-of-Care in EGFR-Mutant Cancers
A Note to Our Readers: The following guide provides a comparative analysis of a representative novel fourth-generation EGFR inhibitor against the current standard-of-care treatments for EGFR-mutant cancers. The term "EGFR-IN-150" did not yield specific public data and is treated here as a placeholder for a representative next-generation compound in development. The data presented for the novel inhibitor is a composite of publicly available information on emerging fourth-generation EGFR tyrosine kinase inhibitors (TKIs).
Introduction: The Evolving Landscape of EGFR-Mutated Cancer Therapy
The development of targeted therapies against activating mutations in the Epidermal Growth Factor Receptor (EGFR) has revolutionized the treatment of non-small cell lung cancer (NSCLC) and other malignancies. First and second-generation EGFR TKIs offered significant improvements over chemotherapy. The third-generation inhibitor, osimertinib, further improved outcomes by targeting the T790M resistance mutation. However, acquired resistance remains a significant clinical challenge, with the C797S mutation emerging as a key mechanism of resistance to osimertinib.[1][2][3] This has spurred the development of fourth-generation EGFR inhibitors designed to overcome this resistance mechanism. This guide provides a detailed comparison of a representative fourth-generation EGFR inhibitor against the current standard-of-care treatments.
The EGFR Signaling Pathway and Mechanisms of Inhibition
The EGFR signaling cascade is a critical pathway that regulates cell proliferation, survival, and differentiation. In cancer, mutations in the EGFR gene can lead to its constitutive activation, driving uncontrolled cell growth.
References
- 1. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Chronicles of EGFR Tyrosine Kinase Inhibitors: Targeting EGFR C797S Containing Triple Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review - RSC Advances (RSC Publishing) [pubs.rsc.org]
Comparative Analysis of Egfr-IN-150 and Competitor Compounds: A Guide for Researchers
For researchers and professionals in drug development, this guide provides a comprehensive comparative analysis of the novel EGFR inhibitor, Egfr-IN-150, against its key competitors. This document synthesizes preclinical data to evaluate its efficacy and mechanism of action, offering a valuable resource for assessing its potential in non-small cell lung cancer (NSCLC) research.
This compound is an emerging inhibitor of the Epidermal Growth Factor Receptor (EGFR), a critical target in oncology. Its unique mechanism, which involves not only the suppression of the canonical PI3K/AKT signaling pathway but also the induction of ferroptosis, distinguishes it from many existing EGFR inhibitors. This guide will delve into a comparative analysis of this compound with established and novel competitor compounds, focusing on their performance in preclinical models of NSCLC, particularly those harboring EGFR mutations resistant to earlier generation inhibitors.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the key performance metrics of this compound and its competitors, providing a clear comparison of their potency, selectivity, and anti-tumor activity.
Table 1: In Vitro Potency and Selectivity against EGFR
| Compound | IC50 in H1975 (L858R/T790M) | IC50 in Wild-Type EGFR | Selectivity Index (WT/Mutant) | Mechanism of Action |
| This compound | 0.386 µM[1][2][3] | Data not available | Not available | EGFR inhibitor, induces apoptosis and ferroptosis[1][2][3][4][5] |
| Lazertinib | ~2 nM | ~76 nM | ~38 | Irreversible covalent inhibitor[6] |
| Osimertinib (B560133) | 5 nM - 118.7 nM | ~1.4 µM | ~200 | Irreversible covalent inhibitor |
| NS-062 | 0.19 µM[7] | Data not available | Not available | Irreversible covalent inhibitor targeting Cys797[2] |
| PROTAC EGFR degrader 7 | 46.82 nM (IC50), 13.2 nM (DC50)[4][8][9] | Data not available | Not available | EGFR degrader (PROTAC)[4][8][9] |
| Gefitinib | >10 µM | ~25 nM | Not applicable (less active on mutant) | Reversible TKI |
| Erlotinib | ~9.2 µM[10] | ~2 nM | Not applicable (less active on mutant) | Reversible TKI |
Table 2: In Vitro Cellular Effects in NSCLC Cell Lines
| Compound | Effect on Downstream Signaling (p-AKT/p-ERK) | Effect on Colony Formation | Effect on Cell Migration | Apoptosis Induction |
| This compound | Inhibits p-AKT[1][2][3] | Inhibits (H1975, A549)[1][2][4] | Inhibits (H1975, A549)[1][2][4] | Yes (H1975, A549)[1][2][4][5] |
| Lazertinib | Inhibits p-EGFR, p-AKT, p-ERK | Data not available | Data not available | Yes (H1975) |
| Osimertinib | Inhibits p-EGFR, p-AKT, p-ERK | Inhibits | Inhibits | Yes |
| NS-062 | Inhibits p-EGFR | Data not available | Data not available | Data not available |
| PROTAC EGFR degrader 7 | Data not available | Data not available | Data not available | Yes (H1975)[4][8] |
Table 3: In Vivo Efficacy in H1975 Xenograft Mouse Models
| Compound | Dosing and Administration | Tumor Growth Inhibition (TGI) | Reference |
| This compound | Information not publicly available | Markedly suppresses tumor growth[1][3] | [1][3] |
| Lazertinib | 10 mg/kg, oral, daily | Near-complete tumor regression (~90%) | |
| Osimertinib | 25 mg/kg, oral, daily | Significant tumor regression | |
| NS-062 | Oral administration | Significantly suppressed tumor growth[2] | [2] |
| PROTAC EGFR degrader 7 | 10 mg/kg, IP, daily for 24 days | 63.7%[5] | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Cell Viability Assay (MTT/XTT Assay)
-
Cell Seeding: Plate NSCLC cells (e.g., H1975, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for 72 hours.
-
MTT/XTT Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours.
-
Absorbance Reading: For MTT, solubilize the formazan (B1609692) crystals with a solubilization buffer and read the absorbance at 570 nm. For XTT, directly read the absorbance at 450 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis for Signaling Pathway Profiling
-
Cell Lysis: Treat cells with the test compounds at various concentrations for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities.
In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously inject H1975 cells into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth and Randomization: Monitor tumor growth, and when tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the test compounds and vehicle control to the respective groups according to the specified dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure tumor volume and body weight 2-3 times per week.
-
Efficacy Evaluation: At the end of the study, calculate the tumor growth inhibition (TGI) percentage and assess the overall tolerability of the treatment.
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the EGFR signaling pathway and a typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Toward the next generation EGFR inhibitors: an overview of osimertinib resistance mediated by EGFR mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Structural Basis for Inhibition of Mutant EGFR with Lazertinib (YH25448) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Superior efficacy and selectivity of novel small molecule kinase inhibitors of T790M mutant EGFR in preclinical models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
